molecular formula C37H68O5 B15552036 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol

Katalognummer: B15552036
Molekulargewicht: 592.9 g/mol
InChI-Schlüssel: SVXWJFFKLMLOHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWJFFKLMLOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) molecule, a class of glycerolipids that play a pivotal role as second messengers in a multitude of cellular signaling pathways. Comprised of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position, PLG is a key intermediate in lipid metabolism. Its strategic importance extends to the activation of various intracellular signaling cascades, most notably those mediated by protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, and the physicochemical and biological properties of PLG, with a focus on its role in cellular signaling. Due to the limited availability of experimental data for this specific diacylglycerol, information from closely related compounds and the broader class of diacylglycerols is included to provide a comprehensive context.

Structure and Chemical Properties

This compound is a racemic mixture of 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) and 2-palmitoyl-1-linoleoyl-sn-glycerol. The structure consists of a glycerol molecule esterified with palmitic acid, a saturated fatty acid (16:0), at the C-1 position and linoleic acid, a polyunsaturated omega-6 fatty acid (18:2), at the C-2 position. The third hydroxyl group of the glycerol backbone is unsubstituted.

Chemical Structure:

G cluster_glycerol Glycerol Backbone cluster_palmitic Palmitic Acid (16:0) cluster_linoleic Linoleic Acid (18:2) C1 CH₂-O- C2 CH-O- P_CO C=O C1->P_CO Ester Linkage C3 CH₂-OH L_CO C=O C2->L_CO Ester Linkage P_Chain (CH₂)₁₄ P_CH3 CH₃ L_Chain (CH₂)₇-CH=CH-CH₂-CH=CH-(CH₂)₄-CH₃

Caption: Chemical structure of 1-Palmitoyl-2-linoleoyl-glycerol.

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce in the literature. The following table summarizes the computed properties available from public databases.[1]

PropertyValueSource
Molecular Formula C₃₇H₆₈O₅PubChem[1]
Molecular Weight 592.9 g/mol PubChem[1]
Physical Description Solid (Predicted)PubChem
XLogP3 13.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 36PubChem[1]
Exact Mass 592.50667527 g/mol PubChem[1]
Monoisotopic Mass 592.50667527 g/mol PubChem[1]
Topological Polar Surface Area 72.8 ŲPubChem[1]
Heavy Atom Count 42PubChem[1]

Biological Significance and Signaling Pathways

Diacylglycerols are critical signaling molecules generated at the cell membrane in response to extracellular stimuli. Their primary role is to act as second messengers, recruiting and activating a variety of downstream effector proteins.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) enzymes. This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ diffuses into the cytoplasm to trigger calcium release from intracellular stores, DAG remains in the plasma membrane where it activates its downstream targets.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk substrate for ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc co-activates cellular_response Cellular Response pkc->cellular_response phosphorylates targets pa Phosphatidic Acid (PA) dgk->pa produces pa->cellular_response signals

Caption: General Diacylglycerol Signaling Pathway.

Protein Kinase C (PKC) Activation

A primary and well-studied function of DAG is the activation of Protein Kinase C (PKC) isoforms. Conventional and novel PKC isoforms possess a C1 domain that directly binds to DAG. This binding event recruits PKC to the plasma membrane, leading to a conformational change that relieves autoinhibition and activates the kinase domain. Activated PKC then phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular processes including cell growth, differentiation, apoptosis, and immune responses.

While direct quantitative data for PLG's effect on PKC is unavailable, studies on other diacylglycerols suggest that the nature of the fatty acyl chains can influence the activation of different PKC isoforms.

Diacylglycerol Kinase (DGK) and Signal Termination

The signaling activity of DAG is terminated by its phosphorylation by diacylglycerol kinases (DGKs), which convert DAG to phosphatidic acid (PA). PA itself is a signaling molecule with its own set of effector proteins. Thus, DGKs not only attenuate DAG-mediated signaling but also initiate a new wave of PA-dependent signaling events. There are multiple isoforms of DGK, and their activity can be regulated by various factors, including intracellular calcium levels.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for PLG can be adapted from methods used for similar diacylglycerols, such as the acetylated form (PLAG). A general approach involves a multi-step chemical synthesis.

Synthesis_Workflow start Glycerol step1 Protection of sn-3 hydroxyl group start->step1 intermediate1 sn-3 protected glycerol step1->intermediate1 step2 Esterification with Palmitic Acid at sn-1 intermediate1->step2 intermediate2 1-Palmitoyl-sn-3-protected-glycerol step2->intermediate2 step3 Esterification with Linoleic Acid at sn-2 intermediate2->step3 intermediate3 1-Palmitoyl-2-linoleoyl-sn-3-protected-glycerol step3->intermediate3 step4 Deprotection of sn-3 hydroxyl group intermediate3->step4 product This compound step4->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A potential workflow for the chemical synthesis of PLG.

Methodology Outline:

  • Protection: The sn-3 hydroxyl group of a glycerol derivative is protected with a suitable protecting group (e.g., trityl or silyl (B83357) ethers) to ensure regioselective acylation.

  • First Acylation: The protected glycerol is acylated at the sn-1 position with palmitic acid or its activated form (e.g., palmitoyl (B13399708) chloride or anhydride) in the presence of a suitable catalyst.

  • Second Acylation: The resulting monoacylglycerol is then acylated at the sn-2 position with linoleic acid or its activated form.

  • Deprotection: The protecting group at the sn-3 position is removed under appropriate conditions to yield the final diacylglycerol.

  • Purification: The crude product is purified using techniques such as column chromatography on silica (B1680970) gel to obtain pure this compound.

Protein Kinase C (PKC) Activity Assay

The effect of PLG on PKC activity can be assessed using commercially available kits or by developing an in-house assay. A common method involves measuring the phosphorylation of a specific PKC substrate.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide or protein substrate by PKC. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody in an ELISA format or by detecting a fluorescently labeled substrate.

General Protocol:

  • Prepare PKC and Substrates: Purified, active PKC enzyme and a suitable substrate (e.g., a synthetic peptide containing a PKC phosphorylation site) are prepared in a kinase buffer.

  • Prepare Lipid Vesicles: PLG is incorporated into lipid vesicles, typically composed of phosphatidylserine (B164497) (PS), which is a cofactor for PKC activation.

  • Kinase Reaction: The PKC enzyme is incubated with the lipid vesicles containing PLG, the substrate, and ATP (often radiolabeled with ³²P or a non-radioactive ATP analog).

  • Stop Reaction: The reaction is terminated by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate is determined. In a radioactive assay, this involves separating the phosphorylated substrate from unreacted ATP and measuring the incorporated radioactivity. In a non-radioactive ELISA-based assay, a phosphospecific antibody is used to detect the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

Diacylglycerol Kinase (DGK) Activity Assay

The activity of DGK in the presence of PLG can be measured by quantifying the formation of phosphatidic acid (PA).

Principle: The assay measures the conversion of DAG to PA by DGK, using ATP as the phosphate (B84403) donor. The amount of PA produced is then quantified.

General Protocol:

  • Prepare DGK and Substrate: A source of DGK (e.g., cell lysate or purified enzyme) is prepared. PLG is used as the substrate.

  • Kinase Reaction: The DGK enzyme is incubated with PLG (usually in mixed micelles with a detergent like octyl glucoside), and radiolabeled [γ-³²P]ATP.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

  • Separation of Lipids: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled PA is quantified by autoradiography and densitometry or by scintillation counting of the scraped PA spot from the TLC plate.

Conclusion

This compound is a biologically significant diacylglycerol that plays a crucial role as a second messenger in cellular signaling. Its ability to activate Protein Kinase C and serve as a substrate for Diacylglycerol Kinase places it at a critical juncture in the regulation of numerous cellular processes. While specific experimental data for PLG is limited, the established knowledge of diacylglycerol signaling provides a strong framework for understanding its potential biological functions. Further research focusing on the specific interactions of PLG with different PKC and DGK isoforms is warranted to fully elucidate its precise roles in health and disease, and to explore its potential as a target for therapeutic intervention. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

biological functions of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Functions of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Disclaimer: Scientific literature extensively covers the acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), while specific research on the is limited. This guide synthesizes foundational knowledge of diacylglycerols (DAGs) as a class of molecules, incorporating data on closely related compounds to infer the potential activities of this compound. The text will clearly distinguish between established principles of DAG biology and the specific, albeit sparse, information available for the target molecule.

Introduction to this compound

This compound is a diacylglycerol (DAG), a class of glycerolipids where a glycerol (B35011) backbone is esterified to two fatty acid chains. In this specific molecule, the fatty acids are palmitic acid (a saturated fatty acid, 16:0) at the sn-1 position and linoleic acid (a polyunsaturated omega-6 fatty acid, 18:2) at the sn-2 position. The term "rac" (from racemic) indicates that the preparation is a mixture of the sn-1-Palmitoyl-2-linoleoyl-3-hydroxy-glycerol and sn-3-Palmitoyl-2-linoleoyl-1-hydroxy-glycerol enantiomers. As a 1,2-diacyl-sn-glycerol, it is structurally positioned to act as a crucial signaling molecule within the cell.[1]

Diacylglycerols are pivotal intermediates in lipid metabolism and are integral components of cellular signaling cascades.[2][3] They are primarily generated at the cell membrane from the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). Their biological roles are diverse, ranging from serving as precursors for lipid biosynthesis to acting as second messengers that recruit and activate a variety of cellular proteins.[2][3]

Core Biological Function: Activation of Protein Kinase C (PKC)

The most well-documented function of 1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] This activation is a cornerstone of cellular signal transduction, mediating a vast array of physiological processes.

The Canonical PKC Activation Pathway

The activation of PKC by DAG is a multi-step process that is initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This stimulation leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.

While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane. The increase in intracellular calcium concentration causes conventional PKC isoforms (cPKC) to translocate from the cytosol to the plasma membrane. There, DAG, in conjunction with phosphatidylserine (B164497) (PS), allosterically activates the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and allows the kinase to phosphorylate its downstream targets.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor GPCR/RTK Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Activates Substrate_P Phosphorylated Substrate PKC_mem->Substrate_P Phosphorylates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates to membrane Ca_release->PKC_cyto Aids translocation

Role in Inflammatory and Immune Responses

While direct studies on this compound are lacking, the extensive research on its acetylated derivative, PLAG, provides significant insights into the potential immunomodulatory roles of this lipid backbone. PLAG has been shown to modulate inflammatory responses, primarily by affecting neutrophil activity.

Studies on PLAG have demonstrated its ability to:

  • Reduce neutrophil infiltration: In models of acute lung injury and rheumatoid arthritis, PLAG treatment led to a decrease in the migration of neutrophils to the site of inflammation.[4][5][6]

  • Modulate cytokine production: PLAG has been observed to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4] In healthy adults, PLAG supplementation was associated with lower production of IL-4 and IL-6 by peripheral blood mononuclear cells.[7][8]

  • Regulate signaling pathways: The anti-inflammatory effects of PLAG are mediated through the regulation of signaling pathways like IL-6/STAT3 and MIP-2.[4][6]

It is plausible that this compound itself possesses immunomodulatory properties, given that it forms the core structure of PLAG. However, the acetyl group in PLAG is critical for its specific mechanism of action, and therefore, the biological activities of the two molecules are not directly interchangeable.

Involvement in Metabolic Pathways

This compound is a key intermediate in several metabolic pathways:

  • Triacylglycerol (TAG) Synthesis: As a DAG, it is a direct precursor for the synthesis of triacylglycerols, the primary form of energy storage in eukaryotes. The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the acylation of DAG to form TAG.

  • Phospholipid Synthesis: It can be converted to phosphatidic acid through the action of diacylglycerol kinases (DGKs). Phosphatidic acid is a precursor for the synthesis of various phospholipids that are essential components of cellular membranes.[2]

  • Glycerolipid Metabolism: It is a central molecule in the broader network of glycerolipid metabolism, connecting pathways of lipid synthesis and degradation.[9]

Metabolic_Fate PL Phospholipids (e.g., PIP2) PLC Phospholipase C PL->PLC PLG This compound PLC->PLG DGAT Diacylglycerol Acyltransferase (DGAT) PLG->DGAT DGK Diacylglycerol Kinase (DGK) PLG->DGK TAG Triacylglycerols (TAGs) (Energy Storage) DGAT->TAG PA Phosphatidic Acid DGK->PA Phospholipids_new Phospholipid Synthesis (Membrane Components) PA->Phospholipids_new

Experimental Protocols

In Vitro PKC Activity Assay

Objective: To determine the ability of this compound to activate PKC isoforms.

Methodology:

  • Preparation of Lipid Vesicles:

    • Prepare a lipid mixture containing phosphatidylcholine and phosphatidylserine (e.g., in a 4:1 molar ratio) in chloroform.

    • Add this compound to the lipid mixture at various concentrations.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer (e.g., Tris-HCl) to form multilamellar vesicles.

    • Create small unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.

  • PKC Activation Assay:

    • Combine recombinant PKC isoform, the prepared lipid vesicles, ATP (containing γ-³²P-ATP), and a specific PKC substrate (e.g., histone H1 or a synthetic peptide) in a reaction buffer containing MgCl₂ and CaCl₂.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

    • Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated γ-³²P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity.

Cell-Based Assay for Inflammatory Response

Objective: To assess the effect of this compound on the production of inflammatory cytokines in a cell line (e.g., RAW 264.7 macrophages).

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) to a suitable confluency.

    • Pre-treat the cells with varying concentrations of this compound (solubilized in a suitable vehicle like DMSO) for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).

  • Quantification of Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target cytokines.

Quantitative Data Summary

Specific quantitative data for the are not available in the reviewed literature. The following table presents illustrative data for the related compound, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), to provide a contextual framework.

Experimental Model Compound Dosage/Concentration Measured Effect Quantitative Result Reference
Healthy Human AdultsPLAG1g/day for 4 weeksChange in IL-6 production by PBMCsDecrease from 10,427.6 pg/ml to 5,017.1 pg/ml[7]
Healthy Human AdultsPLAG1g/day for 4 weeksChange in IL-4 production by PBMCsDecrease from 262.1 pg/ml to 98.0 pg/ml[7]
Healthy Human AdultsPLAG1g/day for 4 weeksChange in B cell proliferationSignificant decrease (p<0.05) compared to control[7][8]
Collagen-Induced Arthritis Mouse ModelPLAG100 mg/kg/dayReduction in arthritic scoreSignificant reduction compared to vehicle[6]
LPS-Induced Acute Lung Injury Mouse ModelPLAG50 mg/kgReduction in neutrophil count in BALFApproximately 50% reduction compared to LPS alone[10]

Conclusion and Future Directions

This compound, as a 1,2-diacylglycerol, is fundamentally a signaling lipid with the potential to activate Protein Kinase C and serve as a key intermediate in lipid metabolism. While its precise biological functions remain to be elucidated, its structural similarity to the well-studied immunomodulatory agent PLAG suggests that it may also play a role in regulating inflammatory and immune responses.

Future research should focus on directly investigating the biological activities of this compound to differentiate its effects from its acetylated counterpart and other diacylglycerol species. Such studies would be invaluable for understanding the nuanced roles of specific diacylglycerol molecules in cellular physiology and pathophysiology, and could potentially uncover new therapeutic avenues for a range of diseases.

References

A Technical Guide to the Natural Sources of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a diacylglycerol (DAG) of significant interest in various fields of research. This document details its presence in natural sources, methods for its quantification, and its role in biological signaling pathways.

Natural Sources of this compound and Related Acylglycerols

This compound is a diacylglycerol consisting of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. While the racemic form is a mixture of stereoisomers, its constituent acylglycerols are found in a variety of natural sources, primarily in the form of triacylglycerols (TAGs) and to a lesser extent as diacylglycerols.

Plant-Based Oils: Vegetable oils are a significant source of TAGs containing palmitic and linoleic acids. These include commonly consumed oils such as olive, soybean, corn, sunflower, hazelnut, and canola oil. The specific concentration of PLG as a diacylglycerol is generally low in fresh, high-quality oils but can increase due to lipolysis during storage or processing.

Animal-Based Fats: Animal fats, particularly milk fat, are another notable source. Bovine milk fat contains a complex mixture of triacylglycerols, including those with palmitic and linoleic acid residues.

Human Milk: Human milk fat is a rich source of various acylglycerols, including isomers of palmitoyl-linoleoyl-glycerol. Notably, the specific isomer 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (sn-OPL) has been quantified in human milk.[1] The presence of these structured lipids in human milk is crucial for infant nutrition and development.

Other Natural Sources: An acetylated derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been isolated from the horns of the Sika deer and is also found in bovine udder and milk fat, as well as various seed oils. This acetylated form has demonstrated immunomodulatory properties.

Quantitative Data

The quantification of specific diacylglycerol isomers in natural products is a complex analytical challenge. While the presence of PLG and its isomers is widely reported, precise concentration data is limited. The table below summarizes the available quantitative data for a closely related isomer in human milk.

Natural SourceAnalyteConcentration (µg/mg of total lipids)Reference
Human Milksn-1-Oleoyl-2-palmitoyl-3-linoleoyl-glycerol (sn-OPL)60.58[1]

It is important to note that the concentration of diacylglycerols can vary significantly based on the quality, freshness, and processing of the natural source.

Experimental Protocols for Quantification

The accurate quantification of this compound from natural matrices requires a multi-step approach involving lipid extraction, separation, and detection.

Lipid Extraction

A common and effective method for extracting lipids from biological samples is the Bligh and Dyer method.

Materials:

  • Sample (e.g., homogenized tissue, milk, oil)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass vials

Procedure:

  • To a known amount of the sample, add a 2:1 (v/v) mixture of chloroform and methanol. The total solvent volume should be approximately 20 times the sample volume.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.

  • Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).

  • Vortex the mixture again for 1-2 minutes.

  • Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., hexane (B92381) or a mixture of acetonitrile/isopropanol).

Separation and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of specific lipid species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Mobile Phase (Example):

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

Gradient Elution (Example): A gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at 30% B.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For this compound, the precursor ion would be the [M+NH₄]⁺ adduct. The product ions would correspond to the neutral loss of the fatty acyl chains.

  • Internal Standard: A deuterated or ¹³C-labeled diacylglycerol standard with a known concentration should be used for accurate quantification.

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the peak area of the internal standard and constructing a calibration curve with known concentrations of the analyte.

Signaling Pathways Involving Diacylglycerols

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. The specific fatty acid composition of a DAG molecule can influence its signaling properties.

Diacylglycerol-Mediated Protein Kinase C Activation

A primary role of diacylglycerols is the activation of Protein Kinase C (PKC) isoforms.[2][3][4] The binding of DAG to the C1 domain of conventional and novel PKC isoforms leads to their translocation to the cell membrane and subsequent activation. Activated PKC can then phosphorylate a wide range of downstream target proteins, leading to diverse cellular responses, including cell proliferation, differentiation, and apoptosis. The presence of palmitic acid in DAGs has been linked to the activation of specific PKC isoforms that can contribute to insulin (B600854) resistance.[5]

DAG_PKC_Signaling extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor Receptor extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates (for conventional PKCs) downstream Downstream Targets pkc->downstream phosphorylates response Cellular Response (e.g., proliferation, inflammation) downstream->response

DAG-mediated activation of Protein Kinase C.
Role in Metabolic Regulation

Elevated intracellular levels of diacylglycerols, particularly those containing saturated fatty acids like palmitic acid, have been implicated in the development of insulin resistance. The accumulation of these DAGs can lead to the activation of PKC isoforms that interfere with the insulin signaling cascade by phosphorylating and inhibiting key components like the insulin receptor substrate (IRS).

Experimental Workflow for Lipidomic Analysis

The overall workflow for the analysis of this compound from natural sources in a research setting is depicted below.

Lipidomics_Workflow sample_collection Sample Collection (e.g., Plant tissue, Milk) lipid_extraction Lipid Extraction (e.g., Bligh & Dyer) sample_collection->lipid_extraction sample_prep Sample Preparation (Drying and Reconstitution) lipid_extraction->sample_prep lc_ms_analysis LC-MS/MS Analysis (Separation and Detection) sample_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM transitions) lc_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis biological_interpretation Biological Interpretation statistical_analysis->biological_interpretation

A typical lipidomics workflow for diacylglycerol analysis.

This workflow provides a systematic approach to ensure the reliable identification and quantification of this compound and other lipids in complex biological samples.

References

The Enigmatic Messenger: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol in Diacylglycerol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms.[1][2][3] Generated at the cell membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs initiate a cascade of downstream events that regulate cell proliferation, differentiation, apoptosis, and immune responses.[4][5] Historically treated as a single entity, it is now increasingly recognized that the specific molecular structure of a DAG molecule—determined by the fatty acid chains esterified to the glycerol (B35011) backbone—is a critical determinant of its signaling specificity.[6][7] This guide focuses on 1-Palmitoyl-2-linoleoyl-rac-glycerol (B8260916) (PLG), a specific and physiologically relevant DAG species, exploring its potential role as a distinct second messenger and providing the technical framework for its investigation.

While direct research into the second messenger functions of this compound is nascent, this document synthesizes the current understanding of DAG signaling, emphasizing the principles of isomeric specificity. It further provides detailed experimental protocols and conceptual frameworks to empower researchers to investigate the unique signaling properties of this and other specific DAG molecules.

The Canonical Diacylglycerol Signaling Pathway

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli triggers the activation of phospholipase C (PLC) at the plasma membrane.[4] PLC then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.[8] While IP3 is water-soluble and diffuses into the cytoplasm to mediate calcium release from the endoplasmic reticulum, the lipophilic DAG remains in the plasma membrane.[4] There, it serves as a crucial anchor and allosteric activator for a host of signaling proteins containing a C1 domain, the canonical DAG-binding module.[1]

The most well-characterized effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.[1][9] The binding of DAG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms induces a conformational change that relieves autoinhibition and activates the kinase domain, leading to the phosphorylation of a wide array of substrate proteins.[9][10] Beyond PKC, other important DAG effectors include Protein Kinase D (PKD), Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins, each initiating distinct downstream signaling cascades.[1][11]

Canonical_DAG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates Other_Effectors Other DAG Effectors (PKD, RasGRP, etc.) DAG->Other_Effectors Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC_active Active PKC PKC_inactive->PKC_active Downstream_Signaling Downstream Signaling Cascades PKC_active->Downstream_Signaling Phosphorylates Substrates Other_Effectors->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Signaling->Cellular_Response Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC_inactive Co-activates (cPKCs)

Figure 1: The canonical diacylglycerol (DAG) signaling pathway.

The Significance of Fatty Acid Composition in DAG Signaling

The "one size fits all" model of DAG signaling is being replaced by a more nuanced understanding of how the fatty acid composition of DAGs influences their biological activity. The presence of a saturated fatty acid like palmitic acid (16:0) at the sn-1 position and an unsaturated fatty acid like linoleic acid (18:2) at the sn-2 position, as in this compound, is a common structural motif for signaling DAGs.[12] This structural specificity can influence several aspects of signaling:

  • PKC Isoform Selectivity: Different PKC isoforms exhibit varying affinities for DAGs with different fatty acid compositions. Unsaturated DAGs are generally more potent activators of PKCα than their saturated counterparts.[6] Furthermore, novel PKC isoforms like PKCε have a much higher affinity for DAG than conventional isoforms, allowing them to be activated at lower DAG concentrations.[13]

  • Membrane Biophysics: The specific fatty acids in a DAG molecule can alter the local biophysical properties of the cell membrane, which can, in turn, affect the recruitment and activation of effector proteins.[12]

  • Metabolic Fate: The fatty acid composition also dictates the metabolic fate of the DAG molecule. It can be phosphorylated by diacylglycerol kinases (DGKs) to phosphatidic acid (PA), another important lipid second messenger, or acylated to form triglycerides for energy storage.[7][14]

DAG_Isomer_Signaling_Specificity cluster_isomers Specific DAG Isomers Stimulus Stimulus PLC_Activation PLC Activation Stimulus->PLC_Activation DAG_Pool Generation of a Diverse DAG Pool PLC_Activation->DAG_Pool DAG_1 e.g., 1-Stearoyl-2-arachidonoyl-glycerol (SAT/PUFA) DAG_Pool->DAG_1 DAG_2 This compound (SAT/PUFA) DAG_Pool->DAG_2 DAG_3 e.g., 1,2-Dioleoyl-glycerol (MUFA/MUFA) DAG_Pool->DAG_3 PKC_alpha PKCα DAG_1->PKC_alpha High Affinity PKC_delta PKCδ DAG_1->PKC_delta Low Affinity DAG_2->PKC_alpha PKC_epsilon PKCε DAG_2->PKC_epsilon DAG_3->PKC_delta High Affinity Other_Effectors Other Effectors DAG_3->Other_Effectors Response_A Cellular Response A PKC_alpha->Response_A Response_B Cellular Response B PKC_delta->Response_B Response_C Cellular Response C PKC_epsilon->Response_C Other_Effectors->Response_A

Figure 2: Logical diagram illustrating how different DAG isomers can lead to specific cellular responses.

Quantitative Data on DAG-PKC Interactions

PKC IsoformLigandApparent Affinity (EC₅₀ or Kᵢ)Method
PKCα1,2-sn-dioctanoylglycerol (DOG)>200 µMIn-cell translocation
PKCε1,2-sn-dioctanoylglycerol (DOG)~90 µMIn-cell translocation
PKCα C1B domain1,2-dioleoyl-sn-glycerol (DOG)24.2 µMNMR Titration
PKCα C1B (Y123W mutant)1,2-dioleoyl-sn-glycerol (DOG)<0.23 µMNMR Titration

Data compiled from multiple sources illustrating the range of affinities and the impact of protein and lipid structure.[15][16]

Experimental Protocols

Investigating the specific second messenger functions of this compound requires a combination of lipidomic analysis to quantify its cellular levels and in vitro assays to determine its effects on downstream effectors.

Protocol 1: Extraction and Quantification of Cellular Diacylglycerols by LC-MS/MS

This protocol outlines a general workflow for the extraction of lipids from cultured cells and the subsequent quantification of specific DAG molecular species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Stimulation: a. Culture cells to the desired confluency. b. Induce DAG production by treating cells with a relevant agonist (e.g., a GPCR agonist) for a specified time course. c. Prepare a non-stimulated control sample.

2. Lipid Extraction (Modified Bligh & Dyer Method): a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold methanol (B129727) to the cells and scrape them from the culture dish. c. Transfer the cell suspension to a glass tube. d. Add an internal standard, such as a deuterated DAG analog, for accurate quantification. e. Add chloroform (B151607) and vortex thoroughly to create a single-phase mixture. f. Induce phase separation by adding more chloroform and water, then vortex again. g. Centrifuge at low speed to separate the aqueous (upper) and organic (lower) phases. h. Carefully collect the lower organic phase, which contains the lipids. i. Dry the lipid extract under a stream of nitrogen.

3. Derivatization (Optional but Recommended): a. To prevent acyl migration from the sn-2 to the sn-1/3 position, which would convert the signaling-active 1,2-DAG to the inactive 1,3-DAG, derivatize the free hydroxyl group. This can be achieved using reagents like 2,4-difluorophenyl isocyanate to form a urethane (B1682113) derivative.[10]

4. LC-MS/MS Analysis: a. Reconstitute the dried, derivatized lipid extract in an appropriate solvent for injection. b. Separate the different lipid species using normal-phase or reversed-phase liquid chromatography. c. Analyze the eluting lipids using a tandem mass spectrometer operating in positive electrospray ionization mode. d. Use multiple reaction monitoring (MRM) or constant neutral loss scans to specifically detect and quantify the this compound derivative based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. e. Quantify the amount of endogenous this compound by comparing its peak area to that of the internal standard.

DAG_Analysis_Workflow Cell_Culture 1. Cell Culture & Stimulation with Agonist Lipid_Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Cell_Culture->Lipid_Extraction Derivatization 3. Derivatization (Prevents Acyl Migration) Lipid_Extraction->Derivatization LC_Separation 4. LC Separation (Normal or Reversed Phase) Derivatization->LC_Separation MS_Analysis 5. Tandem MS Analysis (Detection & Quantification) LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis & Quantification MS_Analysis->Data_Analysis

Figure 3: Experimental workflow for the analysis of DAG second messengers.
Protocol 2: In Vitro PKC Activity Assay

This protocol describes a method to assess the ability of this compound to directly activate a specific PKC isoform in a cell-free system.

1. Reagents and Materials: a. Recombinant, purified PKC isoform of interest. b. PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site). c. [γ-³²P]ATP or a fluorescence-based ATP analog for detecting phosphorylation. d. Lipid vesicles: Prepare small unilamellar vesicles (SUVs) composed of phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS) (e.g., in a 4:1 molar ratio). e. This compound and other DAGs for comparison. f. Kinase reaction buffer.

2. Preparation of Lipid Vesicles: a. Mix the desired lipids (PC, PS, and the specific DAG to be tested) in chloroform in a glass tube. b. Evaporate the solvent under nitrogen to form a thin lipid film. c. Hydrate the lipid film with buffer and create SUVs by sonication or extrusion through a polycarbonate membrane.

3. Kinase Reaction: a. In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles containing the specific DAG, the PKC substrate peptide, and the recombinant PKC enzyme. b. For conventional PKC isoforms, include calcium in the reaction buffer. c. Initiate the phosphorylation reaction by adding [γ-³²P]ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

4. Detection of Substrate Phosphorylation: a. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. c. Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter or phosphorimager. d. Compare the level of PKC activation by this compound to that of a no-DAG control and other DAG species.

Conclusion and Future Directions

This compound represents a specific molecular species within the complex family of diacylglycerol second messengers. While its precise role in cellular signaling is yet to be fully elucidated, the principles of DAG isomer specificity strongly suggest that it possesses unique signaling properties. The methodologies outlined in this guide provide a robust framework for researchers to investigate the generation, cellular concentration, and downstream effects of this and other specific DAGs.

Future research in this area will be crucial for a deeper understanding of the complexities of lipid-mediated signal transduction. Elucidating the specific PKC isoforms and other effectors that are preferentially activated by this compound will provide valuable insights into its physiological and pathological roles. This knowledge will be instrumental for drug development professionals seeking to design targeted therapies that modulate specific branches of the diacylglycerol signaling network. The systematic investigation of individual DAG molecular species will undoubtedly uncover new layers of regulatory complexity in cellular signaling and open new avenues for therapeutic intervention.

References

A Technical Guide to the Chemical Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable chemical synthesis route for 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol with potential applications in various research fields. The synthesis of structurally defined diacylglycerols is crucial for studying their biological functions and for the development of novel therapeutics. The key challenge in synthesizing mixed-acid diacylglycerols lies in achieving regioselectivity, which can be addressed through a strategic use of protecting groups.

Synthetic Strategy Overview

The presented synthesis employs a multi-step chemical approach starting from commercially available 1-palmitoyl-rac-glycerol. This strategy involves the protection of the primary hydroxyl group at the sn-3 position, followed by the acylation of the secondary hydroxyl group at the sn-2 position with linoleic acid, and concluding with the removal of the protecting group to yield the target molecule. This method allows for the precise placement of the different fatty acyl chains on the glycerol (B35011) backbone.

Experimental Protocols

The following protocols describe a plausible synthetic route for this compound.

Step 1: Protection of 1-Palmitoyl-rac-glycerol

This step involves the selective protection of the primary hydroxyl group at the sn-3 position of 1-palmitoyl-rac-glycerol using a benzyl (B1604629) protecting group.

  • Materials:

    • 1-Palmitoyl-rac-glycerol

    • Benzyl bromide

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

  • Procedure:

    • Dissolve 1-palmitoyl-rac-glycerol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) to the solution and stir for 30 minutes.

    • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield 1-palmitoyl-3-benzyl-rac-glycerol.

Step 2: Acylation with Linoleoyl Chloride

The free secondary hydroxyl group of 1-palmitoyl-3-benzyl-rac-glycerol is acylated with linoleoyl chloride.

  • Materials:

    • 1-Palmitoyl-3-benzyl-rac-glycerol

    • Linoleoyl chloride

    • Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • Dissolve 1-palmitoyl-3-benzyl-rac-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add anhydrous pyridine or TEA (1.5 equivalents).

    • Cool the mixture to 0 °C.

    • Slowly add linoleoyl chloride (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-palmitoyl-2-linoleoyl-3-benzyl-rac-glycerol.

Step 3: Deprotection

The final step is the removal of the benzyl protecting group to yield the target diacylglycerol.

  • Materials:

    • 1-Palmitoyl-2-linoleoyl-3-benzyl-rac-glycerol

    • Palladium on carbon (Pd/C, 10%)

    • Methanol (B129727) or Ethyl acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the protected diacylglycerol in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).

    • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by silica gel column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are representative and may vary based on specific reaction conditions and purification efficiency.

StepStarting MaterialProductTypical Yield (%)Purity (%)
1. Protection1-Palmitoyl-rac-glycerol1-Palmitoyl-3-benzyl-rac-glycerol75 - 85>95
2. Acylation1-Palmitoyl-3-benzyl-rac-glycerol1-Palmitoyl-2-linoleoyl-3-benzyl-rac-glycerol80 - 90>95
3. DeprotectionProtected DiacylglycerolThis compound90 - 98>98

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and a potential signaling pathway involving diacylglycerols.

Synthetic_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection 1-Palmitoyl-rac-glycerol 1-Palmitoyl-rac-glycerol 1-Palmitoyl-3-benzyl-rac-glycerol 1-Palmitoyl-3-benzyl-rac-glycerol 1-Palmitoyl-rac-glycerol->1-Palmitoyl-3-benzyl-rac-glycerol  Benzyl Bromide, NaH   Protected_Intermediate 1-Palmitoyl-3-benzyl-rac-glycerol Acylated_Product 1-Palmitoyl-2-linoleoyl-3-benzyl-rac-glycerol Protected_Intermediate->Acylated_Product  Linoleoyl Chloride, Pyridine   Protected_DAG 1-Palmitoyl-2-linoleoyl-3-benzyl-rac-glycerol Final_Product This compound Protected_DAG->Final_Product  H₂, Pd/C  

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_pathway General Diacylglycerol Signaling Pathway cluster_analogue Activity of Acetylated Analogue (PLAG) Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Cellular_Response Cellular Responses (e.g., Immunomodulation) PKC->Cellular_Response phosphorylates targets leading to Ca_release Ca²⁺ Release ER->Ca_release PLAG 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) Immune_Modulation ↓ IL-4, IL-6 Production (Immunomodulatory Effects) PLAG->Immune_Modulation

Caption: Potential signaling role of this compound.

Discussion

The successful synthesis of this compound via the described protection-acylation-deprotection strategy provides a pure and well-characterized molecule for further investigation. While direct evidence for the signaling role of this specific diacylglycerol is limited, its structural similarity to other biologically active diacylglycerols suggests it may function as a second messenger. Diacylglycerols are known to activate various isoforms of Protein Kinase C (PKC), initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Furthermore, a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory properties, such as the reduction of pro-inflammatory cytokines IL-4 and IL-6. This suggests that this compound may also exhibit similar activities and could be a valuable tool for research in immunology and inflammation. The availability of a reliable synthetic route is the first critical step towards exploring these potential biological functions.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols are illustrative and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that has garnered interest within the scientific community for its role as a second messenger in cellular signaling and its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and research surrounding PLG. It details its physicochemical properties, outlines established experimental protocols for its synthesis and analysis, and explores its intricate involvement in biological pathways, particularly in the activation of protein kinase C (PKC) isoforms. This document serves as a foundational resource for researchers and professionals engaged in lipid science and drug development, offering a consolidated repository of technical data and methodologies to facilitate further investigation into this important signaling lipid.

Introduction: The Dawn of Diacylglycerol Signaling

The journey into the significance of this compound is intrinsically linked to the broader discovery of diacylglycerols as critical signaling molecules. Early research in lipid biochemistry primarily focused on the structural roles of lipids in cell membranes and as energy storage molecules. However, a paradigm shift occurred with the realization that specific lipid species are key players in signal transduction cascades.

The concept of diacylglycerols as second messengers emerged from studies on inositol (B14025) phospholipid metabolism. It was discovered that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.[1] This discovery was a landmark in understanding how extracellular signals are transmitted into the cell to elicit a physiological response.

While the initial focus was on the overall class of diacylglycerols, subsequent research has highlighted the importance of the specific fatty acid composition of DAG molecules in determining their biological activity.[2] Different receptor-mediated stimuli lead to the generation of distinct patterns of DAG species, suggesting that the molecular structure of the DAG encodes specific cellular messages.[2] It is within this context of "lipidomics" and the appreciation for the nuanced roles of individual lipid species that this compound has become a subject of focused research.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its study. The following table summarizes its key quantitative properties.

PropertyValueReference
Molecular Formula C₃₇H₆₈O₅[3]
Molecular Weight 592.9 g/mol [3]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[3]
Synonyms DG 34:2, this compound[3]
Physical Description Not explicitly stated, but diacylglycerols are generally oily liquids or low-melting solids.
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[4]

Experimental Protocols: Synthesis, Purification, and Analysis

The ability to synthesize and purify this compound with high purity is crucial for accurate in vitro and in vivo studies. Furthermore, robust analytical methods are necessary to identify and quantify this molecule in complex biological samples.

Chemical Synthesis of this compound

General Asymmetric Synthesis of 1,2-Diacyl-sn-glycerols:

This protocol is based on a method that allows for the large-scale preparation of chiral 1,2-diacyl-sn-glycerols in high yield and enantiomeric excess.

  • Step 1: Synthesis of Allyl 4-methoxyphenyl (B3050149) ether. Allyl bromide is reacted with 4-methoxyphenol (B1676288) to yield allyl 4-methoxyphenyl ether.

  • Step 2: Dihydroxylation. The allyl 4-methoxyphenyl ether undergoes dihydroxylation using an asymmetric dihydroxylation catalyst (e.g., AD-mix) to produce 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity.

  • Step 3: Diacylation. The resulting protected glycerol (B35011) is then diacylated. To synthesize 1-Palmitoyl-2-linoleoyl-sn-glycerol, palmitic acid would be introduced at the sn-1 position and linoleic acid at the sn-2 position using appropriate coupling agents.

  • Step 4: Deprotection. The 4-methoxyphenyl protecting group is removed using ceric ammonium (B1175870) nitrate (B79036) under mild conditions that prevent the migration of the acyl chains.

Purification of this compound

Purification of the synthesized diacylglycerol is critical to remove starting materials, byproducts, and any 1,3-diacylglycerol isomers that may have formed. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Normal-Phase HPLC for Diacylglycerol Isomer Separation:

  • Principle: This method separates diacylglycerol enantiomers (sn-1,2- and sn-2,3-) as their 3,5-dinitrophenylurethane derivatives on a chiral stationary phase.[5]

  • Stationary Phase: A chiral stationary phase, such as N-(R)-1-(alpha-naphthyl)ethylaminocarbonyl-(S)-valine chemically bonded to silica.[5]

  • Mobile Phase: An isocratic elution with a mixture of hexane, ethylene (B1197577) dichloride, and ethanol.[5]

  • Detection: UV detection is suitable for the derivatized diacylglycerols.[5]

  • Elution Order: Typically, the sn-1,2-enantiomers elute before the corresponding sn-2,3-enantiomers.[5]

Analytical Methods for Identification and Quantification

Mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) is the gold standard for the identification and quantification of specific diacylglycerol species in biological samples.

GC-MS Analysis of Diacylglycerol Isomers:

  • Derivatization: Diacylglycerols are derivatized to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis.[6]

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry of the TMS-derivatized diacylglycerols produces characteristic fragment ions that allow for the identification of the fatty acid composition and the distinction between 1,2- and 1,3-diacylglycerol isomers.[6] Key diagnostic ions include [M-RCO2CH2]+, which is crucial for distinguishing positional isomers.[6]

LC-MS/MS for Quantitative Analysis:

  • Method: Direct infusion mass spectrometry on a quadrupole time-of-flight (Q-TOF) mass spectrometer after solid-phase extraction of diacylglycerols from a crude lipid extract.[7]

  • Internal Standards: A suite of internal standards is used to correct for variations in ionization efficiency and fragmentation that depend on the acyl chain length and degree of unsaturation.[7]

  • Quantitative Analysis: A combination of single MS and tandem MS (MS/MS) experiments allows for the quantification of different molecular species of diacylglycerols.[7]

Biological Role and Signaling Pathways

This compound, as a member of the sn-1,2-diacylglycerol family, plays a pivotal role in cellular signaling, primarily through the activation of protein kinase C (PKC) isoforms.

Activation of Protein Kinase C (PKC)

The PKC family of serine/threonine kinases are key effectors of diacylglycerol signaling.[8] Conventional (cPKC) and novel (nPKC) isoforms are activated by sn-1,2-diacylglycerols.[9] This activation is highly stereospecific, with sn-1,2-diacylglycerols being effective activators, while sn-2,3- or rac-1,3-diacylglycerols are unable to activate PKCs.[10]

The fatty acid composition of the diacylglycerol molecule significantly influences the activation of different PKC isoforms. Studies have shown that different diacylglycerol species can elicit distinct patterns of PKC recruitment and downstream phosphorylation, indicating a functional role for the fatty acid side-chain composition in cellular signaling.[2] While specific quantitative data for the activation of PKC isoforms by this compound is not extensively reported, it is expected to activate cPKC and nPKC isoforms, contributing to the regulation of a wide array of cellular processes.

In Vitro Assays for Diacylglycerol-Protein Interactions

Several in vitro assays can be employed to study the specific interaction between this compound and its target proteins, such as PKC isoforms.

  • Protein-Lipid Overlay Assays: This is a simple initial screening method to identify interactions between a protein of interest and various lipids, including specific diacylglycerol species.[11]

  • Protein-Liposome Association Assays: This technique provides a more detailed analysis of the specific interaction between a protein and a lipid embedded in a liposome, mimicking a biological membrane.[11]

  • Fluorescence Polarization Assays: This method can be used to assess the binding affinity between a protein and a fluorescently labeled lipid.[12]

Cellular Uptake and Metabolism

Exogenously supplied diacylglycerols can be taken up by cells and enter cellular metabolic pathways. Studies have shown that the primary metabolic fate of exogenous diacylglycerols in some cell types is hydrolysis by diacylglycerol and monoacylglycerol lipases.[13] This hydrolysis leads to the formation of monoacylglycerol and free fatty acids, which can then be either re-esterified into other lipids or utilized for energy production.[13] A smaller fraction of exogenous diacylglycerols may be phosphorylated by diacylglycerol kinases to form phosphatidic acid, another important signaling lipid.[13]

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G General Diacylglycerol Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG 1,2-Diacylglycerol (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) (Conventional and Novel Isoforms) DAG->PKC activates Downstream_Effectors Downstream Effector Proteins PKC->Downstream_Effectors phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) Downstream_Effectors->Cellular_Response

Caption: General Diacylglycerol Signaling Pathway.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Protected Glycerol, Palmitic Acid, Linoleic Acid) Synthesis Asymmetric Chemical Synthesis Start->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product HPLC HPLC Purification (Chiral Stationary Phase) Crude_Product->HPLC Pure_Product Pure this compound HPLC->Pure_Product Derivatization Derivatization (e.g., TMS) Pure_Product->Derivatization LC_MS LC-MS/MS Analysis (Quantification) Pure_Product->LC_MS GC_MS GC-MS Analysis (Identification and Isomer Separation) Derivatization->GC_MS

Caption: Synthesis and Analysis Workflow.

Conclusion and Future Directions

This compound stands as a testament to the complexity and specificity of lipid-mediated signaling. While the broader history of diacylglycerol research provides a solid foundation, the specific roles and mechanisms of action of individual diacylglycerol species like PLG are still being elucidated. The methodologies for its synthesis, purification, and analysis, though well-established for the general class of diacylglycerols, require specific optimization for this particular molecule to enable more precise biological investigations.

Future research should focus on:

  • Delineating the specific PKC isoform activation profile of this compound to understand its unique signaling signature.

  • Investigating its role in various physiological and pathological processes , including metabolic disorders and cancer, where diacylglycerol signaling is known to be dysregulated.

  • Developing specific inhibitors or modulators of the enzymes that produce or degrade this compound to explore its therapeutic potential.

By continuing to unravel the intricacies of this compound research, the scientific community can pave the way for novel diagnostic and therapeutic strategies targeting the complex network of lipid signaling.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a synthetic monoacetyldiglyceride with significant immunomodulatory properties.[1][2] Originally identified in Sika deer antlers, PLAG has demonstrated a range of biological activities, including the stimulation of hematopoiesis and potent anti-inflammatory effects.[1][2] Preclinical and clinical studies have highlighted its potential as a therapeutic agent for a variety of inflammatory and autoimmune conditions by modulating key immune cell functions and signaling pathways. This technical guide provides a comprehensive overview of the core immunomodulatory effects of PLAG, detailing its impact on cytokine production, the underlying signaling mechanisms, and standardized protocols for its investigation.

Core Immunomodulatory Mechanisms of Action

PLAG exerts its immunomodulatory effects primarily by targeting key signaling pathways within immune cells, leading to a reduction in pro-inflammatory responses and a modulation of immune cell activity. The principal mechanisms identified to date involve the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Modulation of the JAK/STAT Signaling Pathway

PLAG has been shown to significantly inhibit the phosphorylation of STAT3 and STAT6, key transcription factors in inflammatory signaling cascades.

  • STAT6 Inhibition: PLAG effectively blocks the IL-4-induced phosphorylation of STAT6.[3] This inhibition of STAT6 activation leads to the downregulation of Th2-associated cytokines and chemokines, contributing to its therapeutic effects in allergic conditions like asthma.[3]

  • STAT3 Inhibition: PLAG has been demonstrated to regulate the transcriptional activity of STAT3, a critical mediator of chronic inflammation. By inhibiting the IL-6/STAT3 signaling loop, PLAG can reduce the production of pro-inflammatory cytokines such as IL-6 and subsequently inhibit the migration of neutrophils to sites of inflammation.[3]

Modulation of the MAPK Signaling Pathway

Emerging evidence suggests that PLAG also influences the MAPK signaling pathway, specifically the p38 and ERK cascades, which are central to the inflammatory response in immune cells like neutrophils and macrophages.

  • p38 MAPK: PLAG has been observed to affect p38 MAPK activation, a key kinase involved in the production of inflammatory cytokines and the regulation of neutrophil functions such as chemotaxis.

  • ERK Signaling: The ERK signaling pathway, crucial for macrophage development and function, is another potential target of PLAG's immunomodulatory action.

Notably, studies have indicated that PLAG does not affect the NF-κB signaling pathway, suggesting a specific mechanism of action.[3]

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of PLAG have been quantified in various preclinical and clinical settings. The following tables summarize the key findings on cytokine and immunoglobulin modulation.

Table 1: Effect of PLAG on Cytokine Production in a Randomized Controlled Trial in Healthy Adults
CytokineTreatment GroupBaseline (mean ± SD)After 4 Weeks (mean ± SD)p-value
IL-4 (pg/mL) PLAG-Lower than control<0.001
Soybean Oil (Control)--
IL-6 (pg/mL) PLAG-Lower than control<0.001
Soybean Oil (Control)--
IL-2 (pg/mL) PLAG-Unaltered-
Soybean Oil (Control)--
IFN-γ (pg/mL) PLAG-Unaltered-
Soybean Oil (Control)--
Data from a randomized, double-blind, placebo-controlled trial in healthy adults.[4]
Table 2: Effect of PLAG on Immunoglobulin and Complement Levels in Healthy Adults
MarkerTreatment GroupBaseline (mean ± SD)After 4 Weeks (mean ± SD)
IgG (mg/dL) PLAG1327.0 ± 170.61240.3 ± 184.5
Soybean Oil (Control)1312.0 ± 203.61238.5 ± 166.0
IgM (mg/dL) PLAG114.6 ± 56.3106.5 ± 51.9
Soybean Oil (Control)118.0 ± 50.8109.9 ± 44.9
C3 (mg/dL) PLAG109.5 ± 13.099.7 ± 12.4
Soybean Oil (Control)-Unchanged
Data from a randomized, double-blind, placebo-controlled trial in healthy adults.[4]
Table 3: Effect of PLAG on Cytokine Levels in a Murine Model of Concanavalin A-Induced Hepatitis
CytokineTreatmentPlasma Level
IL-4 PLAG PretreatmentReduced
IL-6 PLAG PretreatmentReduced
IL-10 PLAG PretreatmentReduced
CXCL2 PLAG PretreatmentReduced
IFN-γ PLAG PretreatmentMaintained
Data from a study in Concanavalin A-treated mice.[1]
Table 4: Effect of PLAG on Cytokine Levels in an SKG Mouse Model of Autoimmune Arthritis
CytokineTreatmentSerum Level
IL-6 PLAG AdministrationDownregulated
TNF-α PLAG AdministrationDownregulated
Data from a study in curdlan-injected SKG mice.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of PLAG.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of PLAG on immune cells.

  • Cell Seeding: Seed cells (e.g., macrophages, lymphocytes) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • PLAG Treatment: After 24 hours of incubation, treat the cells with various concentrations of PLAG (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Quantification by ELISA

This protocol is for measuring the concentration of cytokines in cell culture supernatants or biological fluids.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of capture antibody (e.g., anti-mouse IL-6) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add 100 µL of standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Western Blot for Phosphorylated STAT6

This protocol is for detecting the phosphorylation status of STAT6 in response to PLAG treatment.[5]

  • Cell Treatment and Lysis: Treat cells with IL-4 in the presence or absence of PLAG for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated STAT6 (p-STAT6) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT6 to normalize for protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PLAG and a typical experimental workflow for its investigation.

PLAG_JAK_STAT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4R JAK1 JAK1 IL4R->JAK1 IL6R IL-6R JAK2 JAK2 IL6R->JAK2 STAT6 STAT6 JAK1->STAT6 P STAT3 STAT3 JAK2->STAT3 P pSTAT6 p-STAT6 pSTAT3 p-STAT3 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer Dimerization pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization PLAG PLAG PLAG->JAK1 Inhibits PLAG->JAK2 Inhibits Gene Target Gene Transcription IL4 IL-4 IL4->IL4R IL6 IL-6 IL6->IL6R pSTAT6_dimer->Gene Translocation pSTAT3_dimer->Gene Translocation

Caption: PLAG inhibits the JAK/STAT signaling pathway.

Caption: PLAG modulates the MAPK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Immune Cell Culture (e.g., Macrophages, T-cells) PLAG_Treatment_vitro PLAG Treatment (Dose-Response) CellCulture->PLAG_Treatment_vitro Stimulation Inflammatory Stimulus (e.g., LPS, IL-4) PLAG_Treatment_vitro->Stimulation CellViability Cell Viability Assay (MTT) Stimulation->CellViability Cytokine_Analysis Cytokine Measurement (ELISA) Stimulation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-STAT, p-MAPK) Stimulation->Signaling_Analysis AnimalModel Animal Model of Disease (e.g., Arthritis, Asthma, Sepsis) PLAG_Treatment_vivo PLAG Administration (Oral, IP) AnimalModel->PLAG_Treatment_vivo Clinical_Scoring Clinical Assessment (e.g., Arthritis Score, Airway Hyperresponsiveness) PLAG_Treatment_vivo->Clinical_Scoring Sample_Collection Sample Collection (Blood, BALF, Tissue) Clinical_Scoring->Sample_Collection Histo_Analysis Histological Analysis Sample_Collection->Histo_Analysis Immuno_Analysis Immunological Analysis (Flow Cytometry, Cytokine Profiling) Sample_Collection->Immuno_Analysis

Caption: General experimental workflow for PLAG research.

Conclusion

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a promising immunomodulatory agent with a clear mechanism of action involving the inhibition of key inflammatory signaling pathways, particularly the JAK/STAT and MAPK cascades. Its ability to reduce the production of pro-inflammatory cytokines and modulate immune cell function has been demonstrated in a variety of preclinical models and in human studies. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PLAG in inflammatory and autoimmune diseases. Future research should continue to elucidate the intricate molecular interactions of PLAG and expand its evaluation in clinical settings.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are crucial as intermediates in lipid metabolism and as signaling molecules in a multitude of cellular processes. The quantification of specific DAG species like PLG in various tissues is vital for understanding its role in both normal physiology and in pathological conditions such as metabolic diseases, cancer, and inflammatory disorders. This document provides detailed protocols and application notes for the accurate quantification of PLG in tissue samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific quantitative data for endogenous PLG is not widely available in the literature, this guide presents established methods for DAG analysis that are fully applicable to PLG, alongside available data for total DAGs and other specific species to provide a contextual framework.

Diacylglycerol Signaling Pathways

Diacylglycerols are key second messengers that activate a variety of downstream signaling cascades. A primary mechanism of DAG action is through the activation of protein kinase C (PKC) isoforms, which in turn phosphorylate a multitude of substrate proteins, leading to diverse cellular responses. The specific fatty acid composition of DAG molecules can influence their signaling properties, highlighting the importance of species-specific quantification.

Diacylglycerol_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (e.g., PLG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Activation Substrates Substrate Proteins PKC->Substrates Phosphorylation Response Cellular Responses Substrates->Response Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activation

Figure 1: Simplified Diacylglycerol (DAG) signaling pathway.

Quantitative Data for Diacylglycerols in Tissues

Accurate quantification of specific DAGs like PLG is challenging due to their relatively low abundance and the complexity of the lipidome. While the following tables summarize available quantitative data for total DAGs and other species in various tissues, it is important to note that specific concentration data for this compound was not readily found in the reviewed scientific literature. The presented data serves as a reference for expected concentration ranges of the broader DAG class.

Table 1: Total Diacylglycerol Concentrations in Human Skeletal Muscle

GroupTotal DAG Concentration (pmol/µg protein)Reference
Lean, Endurance-Trained Athletes10.0 ± 0.78[1]
Sedentary Obese Controls13.3 ± 1.0[1]
Type 2 Diabetes15.2 ± 1.0[1]

Table 2: Diacylglycerol Concentrations in Mouse Liver

ConditionTotal DAG Concentration ChangeReference
Obese (db/db) vs. Lean Control Mice9-fold increase[2]

Experimental Protocols

The following section details a comprehensive protocol for the quantification of PLG and other DAGs in tissue samples using LC-MS/MS. The protocol is a synthesis of methodologies reported in the scientific literature for diacylglycerol analysis.

Experimental Workflow Overview

Experimental_Workflow start Tissue Sample Collection (e.g., Liver, Muscle) homogenization Tissue Homogenization start->homogenization is_add Addition of Internal Standard (e.g., D5-DAG) homogenization->is_add extraction Lipid Extraction (e.g., Modified Bligh-Dyer) derivatization Optional: Derivatization (e.g., with N-chlorobetainyl chloride) extraction->derivatization is_add->extraction lcms LC-MS/MS Analysis derivatization->lcms data Data Analysis and Quantification lcms->data

Figure 2: General workflow for tissue diacylglycerol quantification.
Detailed Methodologies

1. Tissue Sample Preparation

  • Collection and Storage: Excise tissues of interest (e.g., liver, skeletal muscle, adipose tissue) from animal models or human biopsies. Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity. Store the samples at -80°C until further processing.

  • Homogenization: On the day of extraction, weigh the frozen tissue (~20-50 mg). Homogenize the tissue in a suitable buffer (e.g., ice-cold PBS) using a bead beater or a Dounce homogenizer. Keep samples on ice throughout the homogenization process to minimize enzymatic degradation.

2. Lipid Extraction

The modified Bligh and Dyer method is a widely used and effective protocol for extracting lipids from tissues.

  • Reagents:

  • Procedure:

    • To the tissue homogenate, add a known amount of the internal standard. The internal standard is crucial for correcting for sample loss during extraction and for variations in ionization efficiency during MS analysis.

    • Add chloroform and methanol to the homogenate in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v of chloroform:methanol:homogenate).

    • Vortex the mixture thoroughly and incubate at room temperature for 30 minutes.

    • Induce phase separation by adding chloroform and 0.9% NaCl solution to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:aqueous phase.

    • Vortex the mixture again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

3. (Optional) Derivatization for Enhanced Sensitivity

For improved detection and quantification of DAGs by ESI-MS, a derivatization step can be included to introduce a permanent positive charge to the molecule.

  • Derivatizing Agent: N-chlorobetainyl chloride or N,N-dimethylglycine (DMG).

  • General Procedure:

    • To the dried lipid extract, add the derivatizing agent and a catalyst (e.g., pyridine (B92270) or DMAP/EDC for DMG).

    • Incubate the reaction mixture under optimized conditions (e.g., 45-60°C for 1-2 hours).

    • After the reaction, quench the reaction and purify the derivatized lipids, for example, by another liquid-liquid extraction.

    • Dry the purified, derivatized lipids and reconstitute in the LC-MS/MS running solvent.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of different DAG species based on their fatty acyl chain length and degree of unsaturation.

    • Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A could be acetonitrile/water with an additive like ammonium (B1175870) formate (B1220265) or formic acid, and Mobile Phase B could be isopropanol/acetonitrile with the same additive.

    • Gradient: A typical gradient would start with a lower percentage of the organic mobile phase (B) and gradually increase to elute the more hydrophobic DAG species.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of DAGs, especially if they have been derivatized to carry a permanent positive charge.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of the DAG of interest) and a specific product ion (a characteristic fragment ion generated by collision-induced dissociation). This highly selective and sensitive technique allows for accurate quantification even in complex biological matrices.

    • MRM Transitions: For PLG (m/z 592.5), the precursor ion would be selected, and a characteristic product ion (e.g., corresponding to the neutral loss of one of the fatty acid chains) would be monitored. The exact MRM transitions should be optimized using a pure standard of PLG.

5. Data Analysis and Quantification

  • Calibration Curve: A calibration curve should be prepared using a series of known concentrations of a PLG standard, with a fixed amount of the internal standard added to each calibration point.

  • Quantification: The concentration of PLG in the tissue samples is determined by comparing the peak area ratio of the endogenous PLG to the internal standard against the calibration curve. The final concentration is typically expressed as picomoles or nanograms of PLG per milligram of tissue weight or protein content.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound in various tissues. While specific endogenous concentrations of PLG are not extensively documented, the detailed LC-MS/MS methodology presented here, which is a standard approach for diacylglycerol analysis, will enable researchers to accurately measure this and other DAG species. The provided data on total DAG concentrations in different tissues offers a valuable reference point for such studies. Accurate quantification of PLG will undoubtedly contribute to a deeper understanding of its biological roles in health and disease, potentially paving the way for new diagnostic and therapeutic strategies.

References

Application Note: Quantitative Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) involved in cellular signaling. The protocol outlines a comprehensive workflow, including sample extraction from biological matrices, derivatization for enhanced sensitivity, chromatographic separation, and mass spectrometric detection. This method is designed for high-throughput analysis, offering the precision and accuracy required for lipidomic studies and drug development applications.

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers that play a pivotal role in a multitude of cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.[1][2] The specific stereoisomeric form of DAGs, such as this compound, can have distinct biological activities. Consequently, the accurate and sensitive quantification of individual DAG species is essential for understanding their physiological and pathological roles. This application note presents a detailed LC-MS/MS method for the analysis of PLG, addressing common challenges in lipid analysis like ion suppression and isomeric separation.

Experimental Protocols

Sample Preparation: Extraction and Derivatization

A robust sample preparation protocol is crucial for accurate lipid analysis. The following procedure is recommended for extracting and derivatizing PLG from biological samples such as plasma or cell lysates.

a. Lipid Extraction (Folch Method)

  • To 100 µL of sample (e.g., plasma), add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

b. Derivatization with N,N-Dimethylglycine (DMG)

To enhance ionization efficiency and improve chromatographic resolution, the extracted lipids are derivatized.[1][2]

  • Reconstitute the dried lipid extract in 100 µL of dichloromethane.

  • Add 20 µL of N,N-dimethylglycine (DMG) solution (10 mg/mL in dichloromethane).

  • Add 10 µL of N,N'-dicyclohexylcarbodiimide (DCC) solution (20 mg/mL in dichloromethane) to initiate the derivatization reaction.

  • Incubate the mixture at room temperature for 30 minutes.

  • Quench the reaction by adding 50 µL of methanol.

  • Dry the derivatized sample under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions

The separation of derivatized PLG is achieved using a reversed-phase C18 column with a gradient elution.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20.1-25 min: 30% B (re-equilibration)

b. Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion ([M+H]+ of DMG-PLG): m/z 694.6 → Product Ion (DMG fragment): m/z 103.1

Note: The exact m/z values may need to be optimized based on the specific instrument and derivatizing agent used.

Data Presentation

The following table summarizes the quantitative performance of the described LC-MS/MS method.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 10 pg/mL
Limit of Quantification (LOQ) 50 pg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 85-110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma/Cells) LipidExtraction Lipid Extraction (Folch Method) BiologicalSample->LipidExtraction Chloroform/Methanol Derivatization Derivatization with DMG LipidExtraction->Derivatization DCM, DCC LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection ESI+ Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: Experimental workflow for PLG analysis.

Putative Signaling Pathway of PLG

Diacylglycerols like PLG are known to activate Protein Kinase C (PKC), a key enzyme in many signaling cascades.

signaling_pathway PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC Activation Downstream Downstream Signaling Events PKC->Downstream Phosphorylation Cascade Response Cellular Responses (Proliferation, Inflammation, etc.) Downstream->Response

Caption: Putative signaling pathway involving PLG.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the performance data, demonstrate the suitability of this method for applications in lipidomics research and clinical drug development. The use of derivatization significantly enhances the analytical performance, allowing for accurate measurement of this important signaling lipid.

References

Application Notes and Protocols for the Use of 1-Palmitoyl-2-linoleoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of individual lipid species is paramount for understanding their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. Diacylglycerols (DAGs) are a critical class of lipids, acting as key intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. Their low abundance and rapid turnover, however, present significant analytical challenges.

The use of a stable isotope-labeled or a structurally similar, non-endogenous internal standard is essential to correct for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1][2][3][4][5] 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is an excellent internal standard for the quantification of various DAG species due to its structural similarity to endogenous DAGs. This document provides detailed application notes and protocols for the effective use of PLG as an internal standard in lipidomics workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Properties of this compound (PLG)

PropertyValue
Chemical Formula C₃₇H₆₈O₅
Molecular Weight 592.9 g/mol
Appearance Colorless to off-white oil or solid
Purity Typically >95%
Storage Conditions -20°C or lower in a tightly sealed container, protected from light
Solubility Soluble in chloroform (B151607), methanol (B129727), ethanol, and other organic solvents

Principle of Use as an Internal Standard

An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, without being naturally present in the sample.[4] PLG, with its defined palmitoyl (B13399708) (16:0) and linoleoyl (18:2) fatty acid chains, co-elutes with many endogenous DAG species in reversed-phase liquid chromatography and exhibits similar ionization and fragmentation behavior in the mass spectrometer. By adding a known amount of PLG to the sample at the earliest stage of sample preparation, any loss of analyte during extraction, derivatization, or analysis can be normalized, leading to more accurate and reproducible quantification.[3][6]

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of PLG and dissolve it in an appropriate organic solvent (e.g., chloroform or methanol) to achieve a final concentration of 1 mg/mL. Store the stock solution in an amber glass vial at -20°C.

  • Working Solution (e.g., 10 µg/mL): Prepare a working solution by diluting the stock solution with the same solvent. The optimal concentration of the working solution should be determined based on the expected concentration range of the endogenous DAGs in the specific sample type and the sensitivity of the mass spectrometer.

Sample Preparation and Lipid Extraction

The choice of extraction method depends on the sample matrix (e.g., plasma, serum, cells, or tissues). The Methyl-tert-butyl ether (MTBE) extraction method is a widely used and effective procedure for extracting a broad range of lipids, including DAGs.

MTBE Extraction Protocol:

  • To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or 1x10⁶ cultured cells).

  • Add a precise volume of the PLG internal standard working solution to the sample. The amount added should be sufficient to produce a strong signal in the mass spectrometer without saturating the detector.

  • Add 300 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Incubate the mixture at room temperature for 1 hour with gentle shaking.

  • Add 250 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with PLG Internal Standard Sample->Spike 1 Methanol Add Methanol Spike->Methanol 2 MTBE Add MTBE Methanol->MTBE 3 Vortex_Shake Vortex & Shake MTBE->Vortex_Shake 4 Phase_Sep Add Water for Phase Separation Vortex_Shake->Phase_Sep 5 Centrifuge Centrifuge Phase_Sep->Centrifuge 6 Extract Collect Organic Phase Centrifuge->Extract 7 Dry Dry Extract Extract->Dry 8 Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute 9 LC_Separation LC Separation Reconstitute->LC_Separation 10 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection 11 Data_Processing Data Processing MS_Detection->Data_Processing 12 Quantification Quantification Data_Processing->Quantification 13

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating DAG species.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to 30% B and equilibrate.

  • Injection Volume: 2-10 µL.

  • Column Temperature: 50°C.

Mass Spectrometry (MS) Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: DAGs are typically detected as their [M+NH₄]⁺ adducts. The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

Table 1: Representative MRM Transitions for PLG and Common Diacylglycerols

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
PLG (16:0/18:2) IS 610.5 337.3 (Loss of 18:2) 50 35 25
610.5 355.3 (Loss of 16:0) 50 35 25
DAG (16:0/18:1)612.5339.3 (Loss of 18:1)503525
DAG (16:0/16:0)584.5313.3 (Loss of 16:0)503525
DAG (18:1/18:1)640.6339.3 (Loss of 18:1)503525
DAG (18:0/18:2)638.6337.3 (Loss of 18:2)503525
DAG (18:1/18:2)638.6339.3 (Loss of 18:1)503525

Note: These are representative values and should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of each endogenous DAG species is calculated based on the ratio of its peak area to the peak area of the PLG internal standard. A calibration curve should be prepared using a series of known concentrations of authentic DAG standards spiked with a constant concentration of the PLG internal standard.

Calculation:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of PLG IS) * (Concentration of PLG IS / Response Factor)

The response factor can be determined from the slope of the calibration curve.

Performance Characteristics

The use of PLG as an internal standard provides excellent performance for the quantification of DAGs. The following table summarizes typical performance characteristics that can be expected.

Table 2: Typical Quantitative Performance Data

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and may vary depending on the specific lipid species, matrix, and instrumentation.

Application in Signaling Pathway Analysis

Accurate quantification of DAGs is crucial for studying their role in signaling pathways. One of the most well-characterized pathways involving DAG is the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., Gene Expression, Cell Growth) PKC_active->Downstream phosphorylates targets Signal External Signal (e.g., Hormone, Growth Factor) Signal->Receptor

Conclusion

This compound is a robust and reliable internal standard for the quantitative analysis of diacylglycerols in complex biological matrices using LC-MS/MS. Its structural similarity to endogenous DAGs ensures that it effectively compensates for variations in sample processing and analysis, leading to high-quality, reproducible data. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement PLG in their lipidomics workflows, enabling deeper insights into the critical roles of diacylglycerols in health and disease.

References

Application Notes and Protocols: Preparation and Cellular Studies of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic agents make them ideal candidates for drug delivery systems. 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol, a class of lipids known to play a significant role in cellular signaling pathways. Liposomes incorporating PLG are therefore of particular interest for studying lipid-mediated cellular processes and for the targeted delivery of therapeutic agents.

This document provides detailed protocols for the preparation, characterization, and application of PLG-containing liposomes for in vitro cell studies. It includes methodologies for liposome (B1194612) formulation, physicochemical characterization, and the assessment of their cellular uptake and cytotoxic effects.

Data Presentation: Physicochemical Properties of Liposomes

The physicochemical characteristics of liposomes are critical for their stability, biological performance, and reproducibility. The following tables present representative quantitative data for liposomes. Due to the limited availability of specific data for this compound liposomes in the literature, the following tables provide illustrative examples based on liposomes of similar composition. Researchers should perform their own characterization for each new formulation.

Table 1: Representative Size and Zeta Potential of Liposomes

Liposome Composition (Molar Ratio)Method of PreparationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
PLG:DOPC (10:90)Thin-film hydration, extrusion120 ± 50.15 ± 0.03-5 ± 2
PLG:DOPC:Cholesterol (10:80:10)Thin-film hydration, extrusion110 ± 80.12 ± 0.02-4 ± 1.5
DOPCThin-film hydration, extrusion108 ± 150.20 ± 0.04-2 ± 1
DOPC with charged lipid (e.g., DCP)Thin-film hydration, extrusion88 ± 140.21 ± 0.02-36.7 ± 3.3[1]

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884); DCP: Dicetyl phosphate. Data is illustrative.

Table 2: Representative Encapsulation Efficiency of a Hydrophilic Fluorescent Probe (Calcein)

Liposome Composition (Molar Ratio)Encapsulated AgentEncapsulation MethodEncapsulation Efficiency (%) ± SD
PLG:DOPC (10:90)Calcein (B42510)Passive loading10 - 20 (estimated)
PLG:DOPC:Cholesterol (10:80:10)CalceinPassive loading15 - 25 (estimated)
Herceptin-conjugated eLiposomesCalceinPassive loadingNot specified, but release was studied[2][3]
Polymer-lipid complexesCalceinPassive loading>85% after preparation[4]

Data is illustrative and highly dependent on the specific protocol and lipids used.

Experimental Protocols

Protocol 1: Preparation of PLG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size.

Materials:

  • This compound (PLG)

  • Co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve PLG and any co-lipids (e.g., DOPC, cholesterol) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the chloroform under reduced pressure.

    • A thin, uniform lipid film will form on the wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4).

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Characterization of Liposomes

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution profile of small particles in suspension.[5]

Procedure:

  • Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the average hydrodynamic diameter and the polydispersity index (PDI).

  • For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol. Zeta potential provides information about the surface charge of the liposomes, which is a key factor in their stability and interaction with cells.[1][6][7][8]

B. Encapsulation Efficiency

This protocol describes the determination of the encapsulation efficiency of a hydrophilic fluorescent dye, calcein.

Procedure:

  • Prepare liposomes as described in Protocol 1, using a solution of calcein in PBS for hydration.

  • Separate the liposomes from the unencapsulated calcein using a size exclusion chromatography column (e.g., Sephadex G-50).

  • Collect the liposome-containing fractions.

  • Lyse a portion of the liposomes by adding a detergent (e.g., Triton X-100) to release the encapsulated calcein.

  • Measure the fluorescence intensity of the lysed liposomes (encapsulated calcein) and the total initial calcein solution using a fluorometer.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol 3: Cellular Studies

A. Cell Culture

Maintain the desired cell line (e.g., HeLa, MCF-7) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the PLG liposomes and a control (empty liposomes without PLG) in a cell culture medium.

  • Remove the old medium from the cells and add the liposome dilutions.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

C. Cellular Uptake by Fluorescence Microscopy

This protocol allows for the visualization of liposome uptake by cells.

Procedure:

  • Prepare fluorescently labeled liposomes by incorporating a lipophilic fluorescent dye (e.g., DiI or DiD) into the lipid film during preparation (Protocol 1).

  • Seed cells on glass coverslips in a culture plate and allow them to adhere.

  • Treat the cells with the fluorescently labeled liposomes for various time points.

  • Wash the cells with PBS to remove non-internalized liposomes.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • (Optional) Stain the cell nuclei with a nuclear stain like DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope. The localization of the fluorescent signal from the liposomes within the cells will indicate uptake.

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_cell Cellular Studies Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Solvent Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Size & Zeta Potential (DLS) Size & Zeta Potential (DLS) Extrusion->Size & Zeta Potential (DLS) Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Extrusion->Cytotoxicity (MTT Assay) Cellular Uptake (Microscopy) Cellular Uptake (Microscopy) Extrusion->Cellular Uptake (Microscopy) PLG & Co-lipids PLG & Co-lipids PLG & Co-lipids->Lipid Dissolution

Caption: Experimental workflow for the preparation and characterization of PLG liposomes.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (from PLG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 PLG_Liposome PLG Liposome PLG_Liposome->DAG Increases cellular pool PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Cellular_Response Cellular Response PhosphoSubstrate->Cellular_Response Ligand Ligand Ligand->Receptor Activation

Caption: Potential signaling pathway involving PLG-derived diacylglycerol and PKC activation.

References

solubility of 1-Palmitoyl-2-linoleoyl-rac-glycerol in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol (B35011) backbone. As an isomer of the signaling molecule 1,2-diacyl-sn-glycerol, it is a crucial bioactive lipid involved in various cellular processes. Its physical properties, particularly its solubility in common laboratory solvents, are critical for its handling, formulation, and use in a wide range of research and development applications, from cell culture studies to its use as an analytical standard.

These application notes provide a comprehensive overview of the solubility of this compound, detailed protocols for its solubility determination, and insights into its role in cellular signaling and potential research applications.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which includes a saturated palmitic acid chain and an unsaturated linoleic acid chain. This amphipathic nature influences its interaction with various solvents. While specific quantitative data for this exact molecule is limited, data from structurally analogous triglycerides and diacylglycerols provide a strong indication of its solubility profile. Lipids of this type are generally soluble in non-polar organic solvents and have limited solubility in polar solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of structurally similar triglycerides, which can be used to estimate the solubility of this compound.

SolventSimilar CompoundSolubility (mg/mL)
Dimethylformamide (DMF)1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol~10[1]
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol~10[2][3]
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol~10[4]
1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol~10[5]
Ethanol1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol~12.5[1][6]
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol~10[2][3]
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol~10[4]
Chloroform1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerolSlightly Soluble[1][6]
1-Palmitoyl-2-Oleoyl-rac-glycerolSlightly Soluble[7]
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerolSlightly Soluble[4]
Ethyl Acetate1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerolSoluble[8]
1-Palmitoyl-2-Oleoyl-rac-glycerolSlightly Soluble[7]
Dimethyl sulfoxide (B87167) (DMSO)1-Palmitoyl-2-Stearoyl-rac-glycerol~7[9]
PBS (pH 7.2):Ethanol (1:1)1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol~0.5[1][6]
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol~0.5[2][3]

Role in Diacylglycerol (DAG) Signaling Pathway

Diacylglycerols are critical second messengers in cellular signaling cascades. Upon stimulation of cell surface receptors, such as G-protein-coupled receptors or receptor tyrosine kinases, enzymes like phospholipase C (PLC) are activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] While IP3 is water-soluble and diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, the lipophilic DAG remains in the plasma membrane.[10]

In the membrane, DAG acts as a docking site and allosteric activator for Protein Kinase C (PKC) isoforms.[11] The recruitment and activation of PKC at the plasma membrane initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[11][12]

DAG_Signaling_Pathway receptor Cell Surface Receptor (GPCR, RTK) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates (conventional PKCs) cellular_response Downstream Cellular Responses pkc->cellular_response Phosphorylates targets

Caption: Simplified Diacylglycerol (DAG) signaling pathway. (Max Width: 760px)

Research Applications

  • Analytical Standard: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol, a triglyceride structurally related to the topic compound, is utilized as a standard component in the USP (United States Pharmacopeia) analysis of sesame oil for pharmaceutical applications.[6] This highlights the role of specific di- and triglycerides as standards for quality control and analysis in the food and pharmaceutical industries.

  • Immunomodulation Studies: A chemically synthesized derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory effects.[13][14] Studies have shown that PLAG can reduce hepatic injury in animal models by modulating cytokine secretion and neutrophil migration.[14] This suggests that specific diacylglycerol structures could be investigated as potential therapeutic agents for immune-mediated diseases.

  • Cell Signaling Research: As a key component of the DAG signaling pathway, this compound can be used in cell culture experiments to activate PKC and study its downstream effects. Researchers can investigate the role of specific DAG species in various cellular processes by introducing them to cell systems.

Experimental Protocols

Protocol for Determining the Solubility of this compound using the Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[15]

Materials:

  • This compound

  • Selected laboratory solvents (e.g., ethanol, chloroform, DMSO, methanol)

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. For lipids, this can take 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully transfer the supernatant to a centrifuge tube.

    • Centrifuge the supernatant at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended particles.

  • Sample Analysis:

    • Carefully aspirate the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining particulate matter.

    • Prepare a series of dilutions of the filtered saturated solution using the same solvent.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the concentration determined by the analytical method by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a lipid.

Solubility_Workflow start Start: Prepare Materials add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibration Equilibrate on shaker (24-72 hours at constant temp.) add_solvent->equilibration centrifugation Centrifuge to pellet undissolved solute equilibration->centrifugation filtration Filter supernatant (0.22 µm syringe filter) centrifugation->filtration analysis Quantify concentration (e.g., HPLC with calibration curve) filtration->analysis calculation Calculate solubility (Concentration x Dilution Factor) analysis->calculation end End: Report Solubility Data calculation->end

Caption: Experimental workflow for determining lipid solubility. (Max Width: 760px)

References

Application Note: High-Performance Liquid Chromatography for the Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the separation of diacylglycerol (DAG) regioisomers, such as 1-Palmitoyl-2-linoleoyl-rac-glycerol and its corresponding 1(3)-Palmitoyl-3(1)-linoleoyl-rac-glycerol isomer, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Diacylglycerols are critical lipid second messengers involved in a variety of cellular signaling pathways, and the ability to resolve and quantify specific isomers is essential for research in cell biology, pharmacology, and drug development. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for achieving baseline separation of these isomers. Additionally, it includes a summary of expected quantitative data and a diagram of the canonical diacylglycerol-Protein Kinase C (PKC) signaling pathway.

Introduction

Diacylglycerols are key intermediates in lipid metabolism and function as crucial signaling molecules. The activation of numerous downstream effector proteins, most notably Protein Kinase C (PKC), is highly dependent on the stereochemistry of the DAG molecule. Specifically, sn-1,2-diacylglycerols are the primary physiological activators of conventional and novel PKC isoforms, while sn-1,3-diacylglycerols are generally considered inactive in this signaling context. Consequently, the accurate separation and quantification of DAG regioisomers are paramount for understanding their distinct biological roles.

This application note details a robust RP-HPLC method for the separation of DAG isomers, focusing on a representative mixed acyl-glycerol, this compound. The methodology is applicable to a wide range of DAG molecular species and is suitable for researchers, scientists, and drug development professionals.

Experimental Protocols

Method 1: Reversed-Phase HPLC for Separation of 1,2- and 1,3-Diacylglycerol Isomers

This protocol is optimized for the separation of 1,2- and 1,3-diacylglycerol regioisomers.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)). UV detection at low wavelengths (e.g., 205 nm) can also be used, although sensitivity may be lower.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC-grade acetonitrile, acetone, and water.

  • Standards: High-purity standards of this compound and 1,3-Dipalmitoyl-glycerol (as a representative 1,3-DAG).

  • Sample Preparation: Dissolve DAG standards or extracted lipid samples in a suitable organic solvent (e.g., chloroform (B151607) or hexane) at a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm PTFE syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Acetone
Gradient Program 0-5 min: 90% A, 10% B5-25 min: Linear gradient to 70% A, 30% B25-30 min: Hold at 70% A, 30% B30.1-35 min: Return to 90% A, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

Expected Elution Order:

In reversed-phase chromatography of diacylglycerols, the elution order is primarily influenced by the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. For regioisomers with the same fatty acid composition, the 1,3-isomer is generally less polar and therefore elutes earlier than the 1,2-isomer.[1][2]

The expected elution order for DAG molecular species is as follows: 1,3-dilinolein (B586039) < 1,2-dilinolein < 1-palmitoyl-3-oleoyl-glycerol < 1(2)-palmitoyl-2(3)-oleoyl-glycerol < 1,3-dipalmitin (B116919) < 1,2-dipalmitoyl-rac-glycerol.[3]

Data Presentation

The following table summarizes representative quantitative data for the separation of diacylglycerol isomers based on published methods. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 1: Representative HPLC Separation Data for Diacylglycerol Isomers

Diacylglycerol IsomerTypical Retention Time (min)Resolution (Rs) between 1,2- and 1,3-isomers
1,3-Dilinoleoyl-glycerol15.2\multirow{2}{}{> 1.5}
1,2-Dilinoleoyl-glycerol16.5
1-Palmitoyl-3-oleoyl-glycerol18.9\multirow{2}{}{> 1.5}
1-Palmitoyl-2-oleoyl-rac-glycerol20.1
1,3-Dipalmitoyl-glycerol22.8\multirow{2}{*}{> 1.5}
1,2-Dipalmitoyl-rac-glycerol24.3

Note: Retention times are illustrative and should be confirmed with authentic standards.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC separation of diacylglycerol isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Lipid Sample or Standard dissolve Dissolve in Organic Solvent (e.g., Chloroform/Hexane) sample->dissolve filter Filter (0.22 µm PTFE) dissolve->filter hplc_system HPLC System with C18 Column filter->hplc_system detection Detection (CAD/MS) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Experimental workflow for HPLC analysis of diacylglycerol isomers.

Diacylglycerol Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway involving the generation of sn-1,2-diacylglycerol and the subsequent activation of Protein Kinase C (PKC).

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) g_protein Gq/11 receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKC dag->pkc_inactive Binds to C1 domain er Endoplasmic Reticulum ip3->er Binds to IP3R pkc_active Active PKC pkc_inactive->pkc_active Translocation & Activation downstream Downstream Substrates pkc_active->downstream Phosphorylates ca_release Ca²⁺ Release er->ca_release ca_release->pkc_inactive Binds to C2 domain (conventional PKCs) cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC).

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) of significant interest in lipidomics and drug development due to its role as a key intermediate in lipid metabolism and cellular signaling. Accurate identification and quantification of PLG in complex biological matrices are crucial for understanding its physiological and pathological functions. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful technique for the structural elucidation and quantification of lipids like PLG. This document provides detailed application notes on the fragmentation pattern of PLG and a comprehensive protocol for its analysis.

Molecular Profile

  • Compound Name: this compound

  • Abbreviation: PLG, DG(16:0/18:2)

  • Chemical Formula: C₃₇H₆₈O₅[1]

  • Molecular Weight: 592.9 g/mol [1]

  • Structure: A glycerol (B35011) backbone with a palmitic acid (16:0) acyl chain at the sn-1 position and a linoleic acid (18:2) acyl chain at the sn-2 position.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode ESI-MS/MS is characterized by the neutral loss of its constituent fatty acid chains. The molecule is typically first ionized to form a precursor ion, such as the ammonium (B1175870) adduct [M+NH₄]⁺ or the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion then leads to the formation of specific product ions.

The primary fragmentation pathways involve the neutral loss of palmitic acid (C₁₆H₃₂O₂) and linoleic acid (C₁₈H₃₂O₂). The resulting fragment ions are diagnostic for the identification and structural confirmation of PLG.

Quantitative Fragmentation Data

The following table summarizes the expected major ions in the ESI-MS/MS spectrum of this compound. The relative intensities are representative and may vary depending on the specific instrumentation and experimental conditions.

Precursor Ion (m/z)AdductFragment Ion (m/z)Description of Neutral LossRepresentative Relative Intensity (%)
610.5[M+NH₄]⁺353.3Loss of Palmitic Acid (256.2 Da)100
610.5[M+NH₄]⁺331.3Loss of Linoleic Acid (280.2 Da)75
593.5[M+H]⁺337.3Loss of Palmitic Acid (256.2 Da)100
593.5[M+H]⁺313.3Loss of Linoleic Acid (280.2 Da)80

Experimental Protocol: LC-ESI-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of PLG from a biological sample.

Lipid Extraction

A common method for extracting neutral lipids like diacylglycerols is a modified Bligh and Dyer extraction.

  • Reagents:

  • Procedure:

    • Homogenize the biological sample (e.g., cell pellet, tissue homogenate) in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Sample Preparation for Mass Spectrometry
  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol or a mixture of acetonitrile/isopropanol (1:1, v/v).

  • Internal Standard: For quantitative analysis, it is recommended to add a known amount of an appropriate internal standard, such as a deuterated or ¹³C-labeled diacylglycerol standard, prior to extraction.

Liquid Chromatography (LC)

Normal-phase or reverse-phase liquid chromatography can be used for the separation of diacylglycerol isomers.

  • Column: A silica (B1680970) column for normal-phase LC or a C18 column for reverse-phase LC.

  • Mobile Phase (Normal Phase Example): A gradient of hexane/isopropanol.

  • Mobile Phase (Reverse Phase Example): A gradient of water/acetonitrile/isopropanol with a suitable additive like ammonium formate.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS Scan Mode: Full scan mode to detect the precursor ion ([M+NH₄]⁺ at m/z 610.5 or [M+H]⁺ at m/z 593.5).

  • MS/MS Scan Mode: Product ion scan of the selected precursor ion to generate the fragmentation spectrum.

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion. This is instrument-dependent but typically ranges from 20-40 eV.

Visualization of Fragmentation Pathway

The following diagram illustrates the key fragmentation steps of the [M+NH₄]⁺ adduct of this compound.

fragmentation_pathway precursor [M+NH₄]⁺ m/z 610.5 neutral_palmitic Neutral Loss: Palmitic Acid (16:0) precursor->neutral_palmitic neutral_linoleic Neutral Loss: Linoleic Acid (18:2) precursor->neutral_linoleic fragment1 [M+NH₄ - Palmitic Acid]⁺ m/z 353.3 fragment2 [M+NH₄ - Linoleic Acid]⁺ m/z 331.3 neutral_palmitic->fragment1 neutral_linoleic->fragment2

Caption: Fragmentation of this compound [M+NH₄]⁺ ion.

Experimental Workflow

The logical flow from sample to data analysis is depicted in the workflow diagram below.

experimental_workflow sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Sample Reconstitution (with Internal Standard) extraction->reconstitution lc Liquid Chromatography (Separation of Isomers) reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data_acquisition Data Acquisition (Full Scan and Product Ion Scan) ms->data_acquisition data_analysis Data Analysis (Identification and Quantification) data_acquisition->data_analysis

Caption: Workflow for the analysis of this compound.

Conclusion

The detailed fragmentation pattern and the robust analytical protocol presented here provide a solid foundation for the accurate identification and quantification of this compound in various biological and pharmaceutical contexts. The characteristic neutral losses of the palmitoyl (B13399708) and linoleoyl fatty acid chains serve as reliable signatures for the unambiguous identification of this important diacylglycerol species.

References

Application Notes and Protocols for the Derivatization of 1-Palmitoyl-2-linoleoyl-rac-glycerol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) of significant interest in various fields, including lipidomics, food science, and pharmaceutical development, due to its role as a key intermediate in lipid metabolism and cellular signaling. Gas chromatography (GC) is a powerful technique for the separation and quantification of lipids. However, due to their low volatility and thermal lability, diacylglycerols like PLG require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.

This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, with a primary focus on the most common and effective method: silylation.

Principle of Derivatization for GC Analysis

The primary goal of derivatization in the context of GC analysis is to replace active hydrogen atoms in polar functional groups, such as the hydroxyl group in PLG, with a less polar, more volatile protecting group. This chemical modification increases the volatility of the analyte, reduces its polarity to minimize interactions with the GC column, and enhances its thermal stability, preventing degradation at the high temperatures of the GC injector and column. The most prevalent method for derivatizing compounds with hydroxyl groups, like diacylglycerols, is silylation, which introduces a trimethylsilyl (B98337) (TMS) group.

Derivatization Methods: A Comparative Overview

While several derivatization techniques exist, silylation is the most widely used and recommended method for the GC analysis of diacylglycerols.

Silylation

Silylation involves the reaction of the hydroxyl group of the diacylglycerol with a silylating reagent to form a trimethylsilyl (TMS) ether. This method is highly effective and generally straightforward.

  • Common Reagents :

    • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) : A powerful and versatile silylating agent that reacts with a wide range of functional groups. Its byproducts are highly volatile, which minimizes interference in the chromatogram.

    • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) : Another potent silylating agent, considered to be even more volatile than BSTFA, which can be advantageous in trace analysis.

    • TMCS (Trimethylchlorosilane) : Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.

  • Advantages :

    • High reaction efficiency and yield.

    • Formation of stable and volatile derivatives.

    • Relatively mild reaction conditions.

  • Disadvantages :

    • Silylating reagents and the resulting TMS derivatives are sensitive to moisture and require anhydrous conditions for optimal results.

    • TMS derivatives can be less stable over long periods compared to other derivatives.

Acylation

Acylation involves the introduction of an acyl group to the hydroxyl moiety of the diacylglycerol. While less common for the GC analysis of intact diacylglycerols, it is a viable alternative.

  • Common Reagents :

    • Pentafluorobenzoyl chloride (PFBCl) : Reacts with hydroxyl groups to form pentafluorobenzoyl esters, which are highly electronegative and thus very sensitive to electron capture detection (ECD).

    • Acetic Anhydride : Can be used to form acetate (B1210297) esters.

  • Advantages :

    • Can enhance detectability with specific detectors like ECD.

  • Disadvantages :

    • May require more stringent reaction conditions.

    • Byproducts of the reaction may need to be removed prior to GC analysis.

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively published in a comparative format, the following table summarizes the expected performance of the most common silylation methods based on the analysis of diacylglycerols and other lipids.

Derivatization MethodReagent(s)Typical Reaction ConditionsExpected Derivatization EfficiencyKey Considerations
Silylation (Standard) BSTFA + 1% TMCS60-80°C for 20-60 min> 95%The most common and reliable method. TMCS catalyst enhances reactivity. Requires anhydrous conditions.
Silylation (High Volatility) MSTFA60-80°C for 20-60 min> 95%Byproducts are more volatile than those from BSTFA, which can be beneficial for trace analysis.
Acylation (for ECD) PFBCl60°C for 30 minGoodPrimarily used to enhance sensitivity for electron capture detection.

Experimental Protocols

Safety Precaution : Derivatization reagents are often flammable, corrosive, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This is the recommended standard protocol for the derivatization of this compound.

Materials:

  • This compound (PLG) standard or sample extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., hexane, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for reagent transfer

Procedure:

  • Sample Preparation : Accurately weigh approximately 1-5 mg of the PLG standard or the dried lipid extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous.

  • Reagent Addition : Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation : Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction : Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.

  • Cooling : Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis : The sample is now ready for injection into the GC-MS system. The resulting derivative is the trimethylsilyl (TMS) ether of PLG.

Protocol 2: Silylation using MSTFA

This protocol is an alternative to Protocol 1, particularly useful when higher volatility of reagent byproducts is desired.

Materials:

  • This compound (PLG) standard or sample extract

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous pyridine or other suitable aprotic solvent

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for reagent transfer

Procedure:

  • Sample Preparation : Prepare the anhydrous sample as described in Protocol 1, step 1.

  • Reagent Addition : Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation : Add 100 µL of MSTFA to the vial.

  • Reaction : Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.

  • Cooling : Allow the vial to cool to room temperature.

  • Analysis : The derivatized sample is ready for GC-MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with PLG Sample dry Evaporate to Dryness (N2 Stream) start->dry add_solvent Add Anhydrous Pyridine dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition & Analysis inject->end derivatization_logic PLG This compound (Low Volatility, Thermally Labile) Derivatization Derivatization (Silylation) PLG->Derivatization + Silylating Reagent TMS_PLG TMS-derivatized PLG (High Volatility, Thermally Stable) Derivatization->TMS_PLG Forms TMS Ether GC_Analysis GC-MS Analysis TMS_PLG->GC_Analysis Suitable for Injection

Application Notes and Protocols for Cellular Uptake of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG), a class of lipid molecules that are pivotal as secondary messengers in a multitude of cellular signaling pathways. Diacylglycerols are known to be key activators of protein kinase C (PKC) isoforms, which in turn regulate a wide array of cellular processes including proliferation, differentiation, apoptosis, and metabolism.[1][2][3] The specific acyl chain composition of DAGs can influence their biological activity and metabolic fate. Understanding the cellular uptake and subsequent signaling of specific DAG species like PLG is crucial for elucidating their physiological roles and for the development of therapeutics targeting lipid-mediated signaling pathways.

These application notes provide a comprehensive protocol for a cellular uptake assay of PLG, methods for its quantification, and an overview of its potential signaling implications.

Key Applications

  • Pharmacokinetic Studies: Evaluating the rate and extent of PLG uptake into target cells to understand its bioavailability at the cellular level.

  • Mechanism of Action Studies: Investigating the downstream signaling events triggered by PLG uptake, such as the activation of specific PKC isoforms.[2][4]

  • Drug Discovery: Screening for compounds that modulate the uptake or signaling of PLG and other diacylglycerols.

  • Metabolic Research: Studying the role of specific diacylglycerols in metabolic regulation, including insulin (B600854) signaling and lipid metabolism.[4][5]

Experimental Protocols

Protocol 1: Cellular Uptake of PLG and Quantification by Mass Spectrometry

This protocol describes a method to expose cultured cells to PLG and subsequently quantify the intracellular concentration of PLG using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific method for lipid analysis.[6][7][8][9]

Materials:

  • This compound (PLG)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Water, HPLC grade

  • Internal standard (e.g., a deuterated or odd-chain DAG)

  • Mammalian cell line (e.g., HEK293, Huh7, or a cell line relevant to the research question)

  • 6-well cell culture plates

  • Cell scraper

  • Homogenizer

  • Centrifuge

Procedure:

  • Cell Seeding:

    • Seed the chosen mammalian cell line into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the cells in complete growth medium (DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of PLG-BSA Complex:

    • Prepare a stock solution of PLG in ethanol (B145695) or DMSO.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

    • Slowly add the PLG stock solution to the BSA solution while vortexing to achieve the desired final concentration of PLG. The final concentration of the organic solvent should be less than 0.1%.

    • Incubate the PLG-BSA complex at 37°C for 30 minutes to allow for complexation.

  • Cellular Uptake Assay:

    • Aspirate the growth medium from the wells and wash the cells once with warm PBS.

    • Add the PLG-BSA complex in serum-free medium to the cells. Include a vehicle control (BSA in serum-free medium with the same final concentration of the organic solvent).

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis and Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells three times with cold PBS to stop the uptake.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Collect the cell suspension and transfer to a glass tube.

    • Add the internal standard.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a ratio that results in a final single-phase mixture of chloroform:methanol:water (1:2:0.8).

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Induce phase separation by adding more chloroform and water to achieve a final ratio of 2:2:1.8.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Quantification by LC-MS:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

    • Analyze the samples using a liquid chromatography system coupled to a mass spectrometer.

    • Develop a method for the separation and detection of PLG and the internal standard.

    • Quantify the amount of PLG by comparing its peak area to that of the internal standard and using a standard curve.

    • Normalize the amount of PLG to the total protein content of the cell lysate, determined from a parallel well.

Protocol 2: Visualization of Diacylglycerol Localization using a Fluorescent Biosensor

This protocol utilizes a genetically encoded fluorescent biosensor to visualize the subcellular localization of diacylglycerol following the application of exogenous PLG. A common biosensor is the C1 domain of PKC fused to a fluorescent protein (e.g., YFP-C1a_PKC), which specifically binds to DAG.[10]

Materials:

  • Mammalian cell line

  • Plasmid encoding a DAG fluorescent biosensor (e.g., YFP-C1a_PKC)

  • Transfection reagent

  • PLG-BSA complex (prepared as in Protocol 1)

  • Confocal microscope

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells on glass-bottom dishes suitable for confocal microscopy.

    • Transfect the cells with the DAG biosensor plasmid according to the manufacturer's instructions for the transfection reagent.

    • Allow 24-48 hours for protein expression.

  • Live-Cell Imaging:

    • Replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM).

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Acquire baseline images of the fluorescent biosensor distribution. In the absence of elevated DAG levels, the sensor should be primarily cytosolic.[10]

    • Add the PLG-BSA complex to the cells and immediately start time-lapse imaging.

    • Monitor the translocation of the fluorescent biosensor from the cytosol to cellular membranes (e.g., the plasma membrane or Golgi apparatus), which indicates an increase in local DAG concentration.[2]

Data Presentation

The quantitative data from the cellular uptake assay can be summarized in tables for clear comparison.

Table 1: Time-Course of this compound (PLG) Cellular Uptake

Time (minutes)Intracellular PLG (pmol/mg protein)
00
15150.5 ± 12.3
30280.2 ± 25.1
60450.8 ± 38.9
120510.4 ± 45.6

Table 2: Effect of Inhibitors on PLG Cellular Uptake at 60 minutes

TreatmentInhibitor TargetIntracellular PLG (pmol/mg protein)% Inhibition
Vehicle Control-450.8 ± 38.90%
Inhibitor Ae.g., Fatty Acid Translocase225.4 ± 20.150%
Inhibitor Be.g., Endocytosis383.2 ± 30.515%

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_seeding Seed cells in 6-well plates plg_bsa Prepare PLG-BSA complex wash_cells Wash cells with PBS plg_bsa->wash_cells add_plg Add PLG-BSA complex to cells wash_cells->add_plg incubate Incubate for various time points add_plg->incubate stop_uptake Stop uptake and wash cells incubate->stop_uptake lipid_extraction Perform lipid extraction stop_uptake->lipid_extraction lcms Quantify PLG by LC-MS lipid_extraction->lcms

Experimental workflow for the cellular uptake and quantification of PLG.

signaling_pathway PLG Exogenous PLG Membrane Plasma Membrane PLG->Membrane Uptake PKC Protein Kinase C (PKC) Membrane->PKC Activation Downstream Downstream Substrates PKC->Downstream Phosphorylation Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream->Response

Simplified signaling pathway of PLG-mediated PKC activation.

References

Application Notes & Protocols: Analytical Method Validation for the Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) of significant interest in various fields, including pharmacology and nutritional science. Accurate quantification of PLG in biological matrices and pharmaceutical formulations is crucial for research and development, quality control, and regulatory submissions. These application notes provide a comprehensive overview and detailed protocols for the validation of an analytical method for the quantification of PLG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4]

Analytical Method Overview

The proposed analytical method for the quantification of PLG is based on reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity, which are essential for analyzing complex biological samples.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition for PLG: To be determined based on the precursor ion ([M+NH₄]⁺ or [M+H]⁺) and a specific product ion. For a related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, the transition was m/z 635.4 → 355.4.[5] A similar approach will be used for PLG.

  • MRM Transition for Internal Standard (IS): A suitable stable isotope-labeled internal standard (e.g., PLG-d5) should be used.

Experimental Workflow for Method Validation

Method_Validation_Workflow Figure 1: Experimental Workflow for Analytical Method Validation start Start: Method Development & Optimization protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity report Validation Report Generation specificity->report linearity Linearity & Range linearity->report accuracy Accuracy (Recovery) accuracy->report precision Precision (Repeatability & Intermediate Precision) precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report stability Stability stability->report execution Execution of Validation Experiments protocol->execution execution->specificity execution->linearity execution->accuracy execution->precision execution->lod_loq execution->robustness execution->stability end End: Validated Method report->end

Caption: Figure 1: A flowchart illustrating the key stages of the analytical method validation process.

Detailed Experimental Protocols

Specificity and Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • Blank Matrix Analysis: Analyze at least six different blank matrix samples (e.g., plasma, tissue homogenate) to assess for any interfering peaks at the retention time of PLG and the internal standard.

  • Analyte and IS Spiking: Spike the blank matrix with PLG and the internal standard at the Lower Limit of Quantification (LLOQ) and observe for any significant interference from endogenous components.

  • Placebo Analysis: For formulated products, analyze a placebo formulation to ensure that excipients do not interfere with the quantification of PLG.

Linearity and Range

Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.[6]

Protocol:

  • Calibration Standards: Prepare a series of at least six calibration standards by spiking the blank matrix with known concentrations of PLG. The range should encompass the expected concentrations in the samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the peak area ratio (PLG/IS) against the nominal concentration of PLG. Perform a linear regression analysis and determine the coefficient of determination (r²), the slope, and the y-intercept.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically expressed as the percent recovery.[6]

Protocol:

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analysis: Analyze at least five replicates of each QC level.

  • Calculation: Calculate the percent recovery at each concentration level using the formula: % Recovery = (Mean Measured Concentration / Nominal Concentration) x 100

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[6]

Protocol:

  • Repeatability (Intra-assay Precision): Analyze the low, medium, and high QC samples in replicates (n=5) on the same day and with the same analyst.

  • Intermediate Precision (Inter-assay Precision): Repeat the analysis of the QC samples on at least two different days with different analysts or on different equipment.

  • Calculation: Express the precision as the relative standard deviation (%RSD) for each concentration level.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Signal-to-Noise Ratio: Prepare a series of diluted samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Precision and Accuracy at LOQ: The LOQ should be the lowest concentration on the calibration curve and must be quantifiable with a precision (%RSD) of ≤ 20% and an accuracy (% recovery) of 80-120%.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

    • Flow rate (± 0.02 mL/min)

  • Analysis: Analyze the medium QC sample under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters and the final quantified value.

Data Presentation: Summary of Validation Results

Validation ParameterTestAcceptance CriteriaIllustrative Result
Specificity Analysis of blank matrixNo significant interfering peaks at the retention time of the analyte and ISPass
Linearity Coefficient of determination (r²)≥ 0.990.998
RangeTo be defined based on application10 - 5000 ng/mL
Accuracy % Recovery (Low QC)80 - 120%98.5%
% Recovery (Medium QC)80 - 120%101.2%
% Recovery (High QC)80 - 120%99.8%
Precision Repeatability (%RSD)≤ 15%< 5%
Intermediate Precision (%RSD)≤ 15%< 7%
LOQ Precision (%RSD) at LOQ≤ 20%12.5%
Accuracy (% Recovery) at LOQ80 - 120%95.3%
Robustness %RSD of results under varied conditions≤ 15%< 10%

Sample Preparation Protocol

A robust sample preparation procedure is critical for accurate and reproducible results. The following is a general protocol for the extraction of PLG from a biological matrix like plasma.

Sample_Preparation_Workflow Figure 2: Sample Preparation Workflow sample 1. Plasma Sample (100 µL) is_spike 2. Add Internal Standard (IS) sample->is_spike extraction 3. Protein Precipitation & Liquid-Liquid Extraction (e.g., with Methanol (B129727)/MTBE) is_spike->extraction vortex_centrifuge 4. Vortex & Centrifuge extraction->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant evaporate 6. Evaporate to Dryness (under Nitrogen) supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. Inject into LC-MS/MS reconstitute->analysis

Caption: Figure 2: A step-by-step diagram of the sample preparation protocol for PLG extraction.

Protocol:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 400 µL of a protein precipitation and extraction solvent (e.g., a mixture of methanol and methyl tert-butyl ether).

  • Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Conclusion

The validation of an analytical method for the quantification of this compound is a critical step to ensure the generation of reliable and accurate data. The protocols and acceptance criteria outlined in these application notes, based on ICH guidelines, provide a robust framework for researchers, scientists, and drug development professionals. A successfully validated method will be a valuable tool for pharmacokinetic studies, quality control of pharmaceutical products, and various research applications involving PLG.

References

Application Notes and Protocols for 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol as a Triglyceride Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a mixed-acid triglyceride commonly found in various vegetable oils, including olive, sesame, soybean, and corn oil.[1][2] Its well-defined chemical structure and physical properties make it an ideal internal and external standard for the accurate quantification of triglycerides in various matrices. This document provides detailed application notes and experimental protocols for the use of POLG as a triglyceride standard in analytical workflows, particularly in chromatography and mass spectrometry. POLG is notably used as a standard triglyceride component for the United States Pharmacopeia (USP) analysis of sesame oil for pharmaceutical applications.[1][3]

Physicochemical Properties of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

A comprehensive understanding of the physicochemical properties of POLG is crucial for its effective use as a standard. The following table summarizes its key characteristics.

PropertyValue
Synonyms POL, 1-Palmito-2-oleo-3-linolein
CAS Number 2680-59-3
Molecular Formula C55H100O6
Molecular Weight 857.4 g/mol
Purity Typically ≥85% to ≥98% depending on the supplier
Appearance Colorless liquid or solid
Solubility Soluble in chloroform (B151607), ethanol (B145695) (12.5 mg/ml), and DMF (10 mg/ml). Slightly soluble in PBS:Ethanol (1:1) (500 µg/ml).
Storage Recommended storage at -20°C for long-term stability (≥ 2 years)

Data compiled from various chemical suppliers.

Applications

The primary application of POLG is as a reference standard for the qualitative and quantitative analysis of triglycerides. Its structural similarity to endogenous triglycerides allows it to be used effectively as an internal standard to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.

Key Applications Include:

  • Pharmaceutical Quality Control: As a standard for the USP analysis of sesame oil and other fixed oils used as excipients in pharmaceutical formulations.[1][3]

  • Food Science and Nutrition: For the quantification of specific triglycerides in edible oils and fats to assess quality, authenticity, and nutritional content.

  • Lipidomics Research: As an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of triglyceride species in biological samples like plasma and tissues.

  • Drug Development: In preclinical and clinical studies to monitor changes in lipid profiles in response to drug treatment.

Experimental Protocols

The following are generalized protocols for the use of POLG as a triglyceride standard in Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). Researchers should optimize these protocols for their specific instrumentation and sample matrices.

Protocol 1: Quantification of Triglycerides in Edible Oils using GC-FID with POLG as an Internal Standard

This protocol describes the quantification of triglycerides in an edible oil sample using POLG as an internal standard.

1. Materials and Reagents:

  • 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) standard

  • Edible oil sample (e.g., sesame oil)

  • Isooctane (B107328) (or other suitable solvent)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS): Accurately weigh a known amount of POLG and dissolve it in isooctane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of a triglyceride mixture (representative of the oil being analyzed) and a fixed amount of the POLG internal standard stock solution to a series of volumetric flasks. Dilute to volume with isooctane.

  • Sample Preparation: Accurately weigh a known amount of the edible oil sample (e.g., 50 mg) into a volumetric flask. Add a known amount of the POLG internal standard stock solution. Dilute to volume with isooctane. Dry the solution over anhydrous sodium sulfate if necessary. Transfer an aliquot to a GC vial for analysis.

3. GC-FID Instrumental Parameters (Example):

ParameterSetting
Column High-temperature capillary column suitable for triglyceride analysis (e.g., Rxi-65TG, 30 m x 0.25 mm i.d., 0.1 µm film thickness)
Injector Temperature 360°C
Detector Temperature 365°C
Oven Temperature Program Initial temperature of 200°C (hold for 1.2 min), ramp at 21.7°C/min to 350°C, then ramp at 1.2°C/min to 365°C (hold for 5 min)
Carrier Gas Hydrogen or Helium, at a constant flow rate (e.g., 1.28 mL/min)
Injection Volume 1 µL (split injection, e.g., 25:1 split ratio)

These parameters are illustrative and should be optimized for the specific instrument and column used.

4. Data Analysis:

  • Identify the peaks corresponding to the triglycerides in the sample and the POLG internal standard based on their retention times.

  • Integrate the peak areas of the analytes and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Calculate the concentration of each triglyceride in the sample using the calibration curve.

Protocol 2: Quantification of Triglycerides in Plasma using LC-MS/MS with POLG as an Internal Standard

This protocol outlines a method for the quantification of triglycerides in a plasma sample using POLG as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) standard

  • Human plasma sample

  • Methanol

  • Chloroform

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

2. Standard and Sample Preparation:

  • Internal Standard Spiking Solution: Prepare a solution of POLG in a suitable solvent (e.g., methanol/chloroform mixture) at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., stripped plasma or a synthetic matrix) with known concentrations of a triglyceride mix and a fixed concentration of the POLG internal standard.

  • Sample Preparation (Lipid Extraction):

    • To a known volume of plasma (e.g., 100 µL), add the POLG internal standard spiking solution.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method (e.g., adding a mixture of chloroform and methanol).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic layer containing the lipids.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

3. LC-MS/MS Instrumental Parameters (Example):

ParameterSetting
LC System UPLC or HPLC system
Column C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient A suitable gradient to separate the triglyceride species
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 50-60°C
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive ion mode
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan with fragmentation

4. Data Analysis:

  • Develop MRM transitions for the target triglycerides and the POLG internal standard.

  • Analyze the samples and calibration standards using the developed LC-MS/MS method.

  • Integrate the peak areas for the target analytes and the internal standard.

  • Construct a calibration curve and quantify the triglycerides in the plasma samples as described in the GC-FID protocol.

Quantitative Data and Method Validation

The following tables provide representative data for the validation of an analytical method using a triglyceride standard. These values are illustrative and should be determined experimentally for each specific assay.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Triglyceride Mix1 - 100> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD0.1 - 0.5
LOQ0.3 - 1.5

Table 3: Precision and Accuracy (Recovery)

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5< 10%< 15%90 - 110%
Medium50< 8%< 12%92 - 108%
High90< 5%< 10%95 - 105%

Visualizations

Workflow for Using POLG as an Internal Standard

The following diagram illustrates the general workflow for using 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol as an internal standard for the quantification of triglycerides in a sample.

workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing and Quantification prep_is Prepare POLG Internal Standard (IS) Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Spike with IS) prep_is->prep_sample instrument GC-FID or LC-MS Analysis prep_cal->instrument prep_sample->instrument peak_id Peak Identification and Integration instrument->peak_id cal_curve Construct Calibration Curve peak_id->cal_curve quant Quantify Analytes in Sample cal_curve->quant

Caption: Workflow for triglyceride quantification using POLG as an internal standard.

Logical Relationship in Quantitative Analysis

This diagram illustrates the logical relationship between the measured signals and the final concentration determination when using an internal standard.

logic conc_analyte Analyte Concentration (Unknown) signal_analyte Analyte Signal (Measured) conc_analyte->signal_analyte conc_is Internal Standard Concentration (Known) signal_is Internal Standard Signal (Measured) conc_is->signal_is ratio_signal Signal Ratio (Analyte/IS) signal_analyte->ratio_signal signal_is->ratio_signal final_conc Calculated Analyte Concentration ratio_signal->final_conc response_factor Relative Response Factor (from Calibration) response_factor->final_conc

Caption: Logic of quantification using an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometry analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in PLG analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, PLG, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1]

Q2: How can I determine if my PLG analysis is affected by ion suppression?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of PLG in a clean solvent to the response of PLG spiked into a blank matrix sample after extraction. The percentage difference in the signal indicates the extent of ion suppression or enhancement.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify where in the chromatogram ion suppression is occurring. A constant flow of a PLG standard is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected. A dip in the baseline signal of the infused PLG indicates ion suppression at that retention time.[1][2]

Q3: My PLG signal is low and inconsistent. What are the immediate troubleshooting steps?

A3: Low and inconsistent signal intensity are classic signs of ion suppression.[1] Immediate steps to take include:

  • Sample Dilution: A simple dilution of your sample can reduce the concentration of interfering matrix components. This is a quick and effective first step, provided your PLG concentration remains above the instrument's limit of detection.[1]

  • Chromatographic Optimization: Modifying your liquid chromatography (LC) method to better separate PLG from matrix components can significantly reduce ion suppression.[1][3] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different type of chromatography column.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Mitigating Ion Suppression

This guide provides a step-by-step approach to systematically address ion suppression in your PLG analysis.

Step 1: Identify the Presence and Severity of Ion Suppression

  • Action: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.

  • Action: Quantify the extent of the matrix effect using the post-extraction spike method.

Step 2: Optimize Sample Preparation

  • Problem: Complex sample matrices can introduce a high concentration of interfering compounds.

  • Solution: Implement a solid-phase extraction (SPE) protocol to clean up your sample. SPE can effectively remove interfering phospholipids and other matrix components.[1]

  • Alternative: For certain applications, chemical derivatization of PLG can enhance its ionization efficiency and shift its mass-to-charge ratio, moving it out of regions of suppression.[4][5]

Step 3: Refine Chromatographic Separation

  • Problem: Co-elution of matrix components with PLG.

  • Solution: Adjust the LC gradient to increase the separation between PLG and the interfering peaks identified in the post-column infusion experiment.

  • Alternative: Consider using a column with a different stationary phase to alter the elution profile of your sample.

Step 4: Utilize an Appropriate Internal Standard

  • Problem: Variability in ionization efficiency across different samples.

  • Solution: Use a stable isotope-labeled internal standard (e.g., PLG-d5). An ideal internal standard is chemically similar to the analyte and is affected by the matrix in the same way, allowing for accurate correction of signal suppression.[1]

Quantitative Data Summary

The following table summarizes typical performance metrics that can be expected when implementing strategies to overcome ion suppression. Actual values will vary depending on the specific matrix, instrumentation, and methodology.

ParameterStandard Method (e.g., Protein Precipitation)Optimized Method (e.g., SPE Cleanup)Reference
Analyte Recovery Highly variable, can be <50%>85%[1]
Matrix Effect (%) Can be >50% suppression<15%[1]
Limit of Detection (LOD) Elevated due to suppressionLowered[6]
Reproducibility (%RSD) Often >15%<10%[6]

Experimental Protocols

Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Standard): A known concentration of PLG standard in a clean solvent.

    • Set B (Blank Matrix): A sample matrix that does not contain PLG, processed through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): The extracted blank matrix from Set B, spiked with the PLG standard to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (1 - (Peak Area of Set C / Peak Area of Set A)) * 100

Protocol 2: Solid-Phase Extraction (SPE) for PLG Cleanup

This is a generalized protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a reverse-phase C18 cartridge) with an appropriate organic solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the Sample: Load the extracted and reconstituted sample onto the SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove polar interferences while retaining PLG.

  • Elute PLG: Elute PLG from the cartridge using a stronger organic solvent.

  • Dry and Reconstitute: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your LC-MS method.

Visualizations

IonSuppressionMechanism cluster_source Ion Source Analyte PLG Droplet ESI Droplet Analyte->Droplet Matrix Interfering Matrix Components Matrix->Droplet Ionization Ionization Droplet->Ionization SuppressedIon Suppressed PLG Ion Ionization->SuppressedIon Competition for ionization MS To Mass Analyzer SuppressedIon->MS

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Low/Inconsistent PLG Signal CheckSuppression Assess Ion Suppression (Post-Column Infusion) Start->CheckSuppression Dilute Dilute Sample CheckSuppression->Dilute Suppression Observed End Reliable PLG Quantification CheckSuppression->End No Significant Suppression OptimizeChroma Optimize Chromatography (Gradient, Column) Dilute->OptimizeChroma OptimizeSamplePrep Optimize Sample Prep (SPE, Derivatization) OptimizeChroma->OptimizeSamplePrep UseIS Use Stable Isotope Internal Standard OptimizeSamplePrep->UseIS UseIS->End

Caption: A workflow for troubleshooting ion suppression in PLG mass spectrometry.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves PLG This compound (PLG) PIP2->PLG Generates PKC Protein Kinase C (PKC) PLG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: A simplified signaling pathway involving diacylglycerols (DAGs) like PLG.

References

preventing isomerization of 1-Palmitoyl-2-linoleoyl-rac-glycerol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 1-Palmitoyl-2-linoleoyl-rac-glycerol during extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 1,3-diacylglycerol isomer detected in the final extract. Acyl Migration During Extraction: Isomerization from the sn-1,2 to the more stable sn-1,3 form may have occurred.Review and optimize the extraction protocol. Key factors to control are temperature, pH, and solvent selection. Ensure rapid processing and immediate analysis or appropriate storage.
Inadequate Inactivation of Lipases: Endogenous lipases in the sample may not have been effectively inactivated prior to or during extraction, leading to enzymatic isomerization.Incorporate a lipase (B570770) inactivation step at the beginning of your protocol. Methods include flash freezing in liquid nitrogen, homogenization in a pre-heated solvent like isopropanol, or the use of acidic solvents.[1]
Suboptimal Storage Conditions: The purified diacylglycerol may have isomerized during storage.Store purified this compound at low temperatures, preferably -20°C or -80°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation.
Inconsistent Isomer Ratios Between Replicates. Variable Extraction Times or Temperatures: Inconsistencies in the duration or temperature of the extraction process can lead to varying degrees of isomerization.Standardize all extraction steps. Use a temperature-controlled environment (e.g., ice bath) and ensure that all samples are processed for the same amount of time.
Presence of Water: Water can facilitate acyl migration.Use anhydrous solvents and ensure the sample is as dry as possible before extraction. If an aqueous phase is necessary, minimize its contact time with the lipid extract.
Low Overall Recovery of Diacylglycerols. Inappropriate Solvent System: The chosen solvent may not be optimal for extracting diacylglycerols.A common and effective method for total lipid extraction is a modified Bligh and Dyer method using a mixture of chloroform (B151607), methanol, and water.[2] For less polar lipids like diacylglycerols, solvent systems like hexane/isopropanol can also be effective.[3]
Adsorption to Glassware or Plasticware: Diacylglycerols can adhere to surfaces, leading to loss of material.Use silanized glassware to minimize adsorption. Avoid prolonged contact with certain plastics.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem for this compound?

A1: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol (B35011) backbone. In the case of this compound (a 1,2-diacylglycerol), the linoleoyl group at the sn-2 position can migrate to the sn-3 position, resulting in the formation of the more thermodynamically stable 1-Palmitoyl-3-linoleoyl-rac-glycerol (a 1,3-diacylglycerol).[4][5] This is problematic because the biological activity and physical properties of these isomers can differ significantly, potentially leading to inaccurate experimental results.

Q2: What are the primary factors that promote the isomerization of 1,2-diacylglycerols?

A2: The main factors that promote acyl migration are:

  • Temperature: Higher temperatures significantly accelerate the rate of isomerization.[4][6][7]

  • pH: Both acidic and basic conditions can catalyze acyl migration.[4]

  • Solvents: The polarity of the solvent can influence the rate of isomerization. Non-polar solvents may increase the rate of acyl migration compared to polar solvents.[8][9][10]

  • Presence of Water: Water can facilitate the reaction.[11]

  • Enzymatic Activity: Lipases can catalyze the isomerization process.[12]

Q3: How can I minimize isomerization during the extraction process?

A3: To minimize isomerization, it is crucial to:

  • Work at low temperatures: Perform all extraction steps on ice or at 4°C.

  • Maintain a neutral pH: Ensure that the pH of your extraction system is close to neutral.

  • Choose appropriate solvents: Polar solvents may help inhibit isomerization.[8][9] A common approach is to use a chloroform/methanol solvent system.

  • Inactivate lipases: Immediately before extraction, inactivate endogenous lipases, for example, by homogenizing the sample in hot isopropanol.[1]

  • Work quickly: Minimize the time the sample is in solution before analysis or storage.

Q4: What is the recommended method for extracting this compound while preventing isomerization?

A4: A modified Bligh and Dyer extraction performed at low temperature is a widely used and effective method.[2] This involves a single-phase extraction with a mixture of chloroform, methanol, and your sample's aqueous phase, followed by the addition of more chloroform and water to induce phase separation. The lower, chloroform phase will contain the lipids, including the diacylglycerols. It is critical to keep the samples on ice throughout the procedure.

Q5: How should I store my purified this compound to prevent long-term isomerization?

A5: For long-term storage, dissolve the purified diacylglycerol in a suitable organic solvent (e.g., chloroform or hexane), overlay with an inert gas like argon or nitrogen to prevent oxidation, and store at -80°C. Proper storage is crucial as isomerization can occur over time even at lower temperatures.[13][14]

Q6: Which analytical techniques are best for differentiating and quantifying 1,2- and 1,3-diacylglycerol isomers?

A6: Several techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate 1,2- and 1,3-diacylglycerol isomers.[15]

  • Gas Chromatography (GC): After derivatization (e.g., silylation), GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for separation and quantification.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to determine the ratio of 1,2- to 1,3-diacylglycerols.[4]

Quantitative Data Summary

The rate of isomerization is significantly influenced by temperature. The following table summarizes the effect of temperature on the half-life of 1,2-diacylglycerol.

Temperature (°C)Half-life of 1,2-diacylglycerol (t₁/₂)
253,425 hours
8015.8 hours
Data derived from studies on long-chain 1,2-diacylglycerols.[4]

Experimental Protocols

Protocol: Extraction of this compound with Minimized Isomerization

This protocol is based on a modified Bligh and Dyer method, optimized for low-temperature extraction to minimize acyl migration.

Materials:

  • Biological sample

  • Liquid nitrogen

  • Pre-chilled (-20°C) HPLC-grade chloroform

  • Pre-chilled (-20°C) HPLC-grade methanol

  • Pre-chilled (4°C) deionized water

  • Glass homogenizer

  • Centrifuge capable of 4°C operation

  • Silanized glass centrifuge tubes

  • Ice bath

  • Nitrogen or argon gas source

Procedure:

  • Sample Preparation and Lipase Inactivation:

    • Immediately after collection, flash-freeze the biological sample in liquid nitrogen to halt enzymatic activity.

    • Weigh the frozen sample.

  • Homogenization:

    • Transfer the frozen sample to a pre-chilled glass homogenizer on ice.

    • Add a pre-chilled mixture of chloroform:methanol (1:2, v/v) to the homogenizer. Use a sufficient volume to fully immerse the sample (e.g., 3 mL for every 100 mg of tissue).

    • Homogenize the sample thoroughly while keeping the homogenizer in an ice bath.

  • Lipid Extraction (Single Phase):

    • Transfer the homogenate to a pre-chilled, silanized glass centrifuge tube.

    • Add 1 volume of pre-chilled chloroform and 1 volume of pre-chilled deionized water relative to the initial solvent volume. For example, if you used 3 mL of chloroform:methanol, add 1 mL of chloroform and 1 mL of water.

    • Vortex the mixture for 1 minute. At this point, you should have a single-phase solution (chloroform:methanol:water ratio of approximately 1:1:0.9).

  • Phase Separation:

    • Add an additional 1 volume of pre-chilled chloroform and 1 volume of pre-chilled deionized water.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Phase:

    • Carefully collect the lower, chloroform phase, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

    • Transfer the lipid extract to a clean, silanized glass tube.

  • Solvent Evaporation and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen or argon gas.

    • For immediate analysis, reconstitute the lipid residue in a suitable solvent for your analytical method.

    • For storage, dissolve the residue in a small amount of chloroform or hexane, flush the tube with nitrogen or argon, seal tightly, and store at -80°C.

Visualizations

Isomerization_Prevention_Workflow Workflow for Preventing Isomerization of 1,2-Diacylglycerols During Extraction A Sample Collection B Immediate Lipase Inactivation (e.g., Flash Freezing) A->B Critical Step C Low-Temperature Homogenization (on ice) B->C D Lipid Extraction (e.g., Modified Bligh & Dyer at 4°C) C->D E Phase Separation (Centrifugation at 4°C) D->E F Collection of Lipid Phase E->F G Solvent Evaporation (under N2 or Ar) F->G H Immediate Analysis G->H I Proper Storage (-80°C under inert gas) G->I

Caption: Workflow to minimize isomerization during extraction.

References

Technical Support Center: Improving HPLC Resolution of 1,2- and 1,3-Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving challenges associated with the HPLC separation of 1,2- and 1,3-diacylglycerol (DAG) isomers.

Troubleshooting Guide

Issue: Poor or No Resolution of 1,2- and 1,3-DAG Isomers

This is a common challenge due to the structural similarity of the isomers. The following sections detail potential causes and recommended solutions.

Potential Cause 1: Inappropriate Column Chemistry

The choice of stationary phase is critical for separating structurally similar isomers.

  • Solution:

    • Reversed-Phase (RP) Chromatography: C18 columns are commonly used for the separation of DAG isomers.[1] The elution order is influenced by the fatty acid composition.[1]

    • Chiral Chromatography: For separating the enantiomeric 1,2- and 2,3-DAGs, a chiral stationary phase is necessary.[2] Columns based on amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have shown success.[2][3]

    • Silver Ion (Ag+) Chromatography: This technique separates molecules based on the number and configuration of double bonds in the fatty acyl chains. It can be performed using silver-impregnated silica (B1680970) columns or by adding a silver salt to the mobile phase.[4][5][6]

Potential Cause 2: Suboptimal Mobile Phase Composition

The mobile phase composition directly impacts the interaction of the DAG isomers with the stationary phase and, therefore, the separation.

  • Solution:

    • Reversed-Phase HPLC: Isocratic elution with 100% acetonitrile (B52724) has been successfully used to separate 1,2- and 1,3-DAG isomers.[1] For more complex mixtures, a gradient of acetone (B3395972) and acetonitrile may be required.[7]

    • Chiral Chromatography: The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol. The ratio of these solvents is critical for achieving optimal resolution.

    • Supercritical Fluid Chromatography (SFC): In chiral SFC, neat methanol (B129727) as a modifier with carbon dioxide has been shown to provide baseline separation of enantiomers.[2][8]

Potential Cause 3: Acyl Migration

1,2-Diacylglycerols can be prone to acyl migration to the more stable 1,3- form, especially under certain pH and temperature conditions. This can lead to inaccurate quantification and apparent co-elution.

  • Solution:

    • Maintain low temperatures during sample preparation and analysis.

    • Avoid acidic or basic conditions that can catalyze acyl migration.

    • Analyze samples as quickly as possible after preparation.

Potential Cause 4: Co-elution with Other Lipid Species

In complex biological extracts, other lipid classes can co-elute with the DAG isomers, interfering with their resolution and detection.

  • Solution:

    • Sample Preparation: Employ solid-phase extraction (SPE) on silica columns to purify DAGs from the crude lipid extract.[9]

    • Tandem Column HPLC: A system combining a silica gel column and a chiral stationary phase column in series can separate 1,3-DAG from 1,2(2,3)-DAGs before the chiral separation.

    • Supercritical Fluid Chromatography (SFC): Coupling an achiral column with a chiral column in SFC can improve the separation of DAGs from other lipid classes like triacylglycerols (TGs).[3]

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate 1,2- and 1,3-diacylglycerol isomers?

1,2- and 1,3-diacylglycerol isomers are structurally very similar, differing only in the position of the fatty acyl chains on the glycerol (B35011) backbone. This subtle difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging. The 1,2- and 2,3-diacylglycerols are enantiomers, which are non-superimposable mirror images and require a chiral environment for separation.

Q2: What are the recommended HPLC columns for DAG isomer separation?

The choice of column depends on the specific separation goal:

  • For separating 1,2- from 1,3-isomers (regioisomers): A reversed-phase C18 column is a common starting point.[1]

  • For separating 1,2- and 2,3-isomers (enantiomers): A chiral stationary phase is required. Columns with amylose or cellulose-based selectors are effective.[2][3]

  • For separation based on unsaturation: Silver ion chromatography columns are the preferred choice.[4][5]

Q3: Is derivatization necessary for the chiral separation of DAGs?

Derivatization is not always necessary but can significantly improve the resolution of DAG enantiomers.

  • Without Derivatization: Direct separation of underivatized DAG enantiomers can be achieved on certain chiral stationary phases.

  • With Derivatization: Converting DAGs into diastereomeric derivatives using a chiral derivatizing agent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, allows for their separation on a standard silica gel column.[10][11] This approach can offer excellent separation and resolution.[10]

Q4: How can mass spectrometry (MS) be used to differentiate between DAG isomers?

While standard MS may not distinguish between the isomers, tandem mass spectrometry (MS/MS) can be used for their characterization.[12] The fragmentation patterns of the isomers can differ, providing diagnostic ions that allow for their identification.[12] For instance, the [M-RCO2CH2]+ ion is considered a key diagnostic ion to distinguish between DAG positional isomers.[12] Neutral loss scanning in MS/MS can also be employed to quantify different molecular species of DAGs.[13]

Q5: What is the principle of silver ion chromatography for separating DAGs?

Silver ion chromatography separates lipids based on their degree of unsaturation. The silver ions (Ag+) on the stationary phase form reversible charge-transfer complexes with the double bonds in the fatty acyl chains of the DAGs.[5] The strength of these complexes depends on the number, geometry (cis vs. trans), and position of the double bonds. This allows for the separation of DAGs with the same carbon number but different fatty acid compositions.

Data Presentation

Table 1: Comparison of HPLC Methods for DAG Isomer Separation

MethodStationary PhaseMobile PhaseKey Advantages
Reversed-Phase HPLC C18Isocratic 100% Acetonitrile[1]Good for separating 1,2- from 1,3-isomers based on fatty acid composition.
Chiral HPLC (Direct) Chiral Stationary Phase (e.g., amylose-based)n-hexane:2-propanolSeparates enantiomeric 1,2- and 2,3-DAGs without derivatization.
Chiral HPLC (Indirect) Silica GelHexane-basedExcellent resolution of enantiomers after derivatization.[10]
Silver Ion HPLC Silver-impregnated SilicaToluene-based[4]Separates isomers based on the number and configuration of double bonds.
Supercritical Fluid Chromatography (SFC) Chiral Stationary PhaseCO2 with Methanol modifier[2][8]Fast and efficient separation of enantiomers.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for 1,2- and 1,3-DAG Isomer Separation

This protocol is adapted from a method for separating DAG isomers from vegetable oils.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: 100% Acetonitrile (Isocratic).[1][14]

  • Flow Rate: 1.1 mL/min.[15]

  • Detection: UV at 205 nm.[1]

  • Sample Preparation: Dissolve the DAG sample in chloroform (B151607) at a concentration of 5% (w/w).[14]

  • Injection Volume: 20 µL.

  • Elution Order: For a given fatty acid composition, the 1,3-isomer typically elutes before the 1,2-isomer.[1][7]

Protocol 2: Chiral HPLC Separation of DAG Enantiomers via Derivatization

This protocol is based on the derivatization of DAGs into carbamates for improved chiral resolution.[10]

  • Derivatization:

    • Dissolve the DAG sample in a suitable solvent (e.g., toluene).

    • Add an excess of an achiral isocyanate (e.g., phenyl isocyanate).

    • Add a catalyst, such as pyridine.

    • Heat the reaction mixture to facilitate the formation of carbamate (B1207046) derivatives.

    • Purify the resulting diastereomeric carbamates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Normal-phase silica gel column.

  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier (e.g., 2-propanol or ethanol). The exact ratio should be optimized for the specific derivatives.

  • Detection: UV detection at a wavelength appropriate for the carbamate derivatives (e.g., 230 nm).

Visualizations

Caption: Structural difference between 1,2- and 1,3-diacylglycerol isomers.

start Sample containing DAG isomers prep Sample Preparation (e.g., SPE purification) start->prep hplc HPLC System prep->hplc column Column Selection (C18, Chiral, or Ag+) hplc->column mobile_phase Mobile Phase Optimization hplc->mobile_phase detection Detection (UV or MS) hplc->detection analysis Data Analysis (Peak Integration and Identification) detection->analysis end Resolved Isomer Data analysis->end

Caption: General workflow for HPLC analysis of diacylglycerol isomers.

decision decision solution solution start Poor or No Resolution of DAG Isomers check_column Is the column appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Select appropriate column: - C18 for regioisomers - Chiral for enantiomers - Ag+ for unsaturation check_column->solution_column No check_acyl_migration Is acyl migration a possibility? check_mobile_phase->check_acyl_migration Yes solution_mobile_phase Optimize mobile phase: - Adjust solvent ratio - Try different modifiers - Consider gradient elution check_mobile_phase->solution_mobile_phase No solution_acyl_migration Minimize acyl migration: - Low temperature - Neutral pH - Prompt analysis check_acyl_migration->solution_acyl_migration Yes

Caption: Troubleshooting decision tree for poor HPLC resolution of DAG isomers.

References

Technical Support Center: 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound (PLG) for cell culture experiments?

A1: PLG is poorly soluble in aqueous media.[1] A stock solution should be prepared in an organic solvent. Based on the solubility of similar lipids, ethanol (B145695) or dimethylformamide (DMF) are recommended. For example, a stock solution can be prepared by dissolving PLG in sterile ethanol to a concentration of 10-20 mg/mL. To minimize the final concentration of the organic solvent in your cell culture, it is advisable to prepare the stock solution at the highest feasible concentration.

Q2: What is the recommended final concentration of PLG in cell culture media?

A2: The optimal final concentration of PLG will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Start with a range of concentrations, for example, from 1 µM to 50 µM. Ensure that the final concentration of the solvent (e.g., ethanol) in the cell culture medium is non-toxic to your cells (typically below 0.5%).

Q3: How stable is PLG in cell culture media at 37°C?

Q4: How should I store the PLG stock solution?

A4: PLG stock solutions should be stored at -20°C or lower in a tightly sealed vial to prevent solvent evaporation and oxidation. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When stored properly, a similar triacylglycerol has been reported to be stable for at least four years.[2]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Precipitation observed in cell culture medium after adding PLG. 1. Poor solubility of PLG in the aqueous medium.2. The final concentration of the organic solvent is too low to keep the lipid in solution.3. The PLG stock solution was not properly mixed with the medium.1. Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but remains non-toxic to the cells.2. When adding the PLG stock solution to the medium, vortex or pipette vigorously to ensure rapid and thorough mixing.3. Consider complexing PLG with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve its solubility and delivery to cells.
Increased cell death or signs of cytotoxicity after PLG treatment. 1. The final concentration of the organic solvent is too high.2. The PLG concentration is toxic to the cells.3. Formation of cytotoxic lipid peroxidation byproducts.1. Perform a solvent toxicity control to determine the maximum tolerable concentration for your cell line.2. Conduct a dose-response experiment to identify a non-toxic working concentration of PLG.3. Prepare fresh PLG-supplemented media for each experiment. Consider adding an antioxidant like Vitamin E (α-tocopherol) to the culture medium to mitigate lipid peroxidation.
Inconsistent or unexpected experimental results. 1. Degradation of PLG in the stock solution or in the culture medium.2. Variability in the preparation of PLG-supplemented media.3. The chosen cell line does not respond to PLG as expected.1. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh supplemented media before each experiment.2. Standardize the protocol for preparing and adding PLG to the cell culture medium.3. Verify the expression of key downstream signaling molecules (e.g., Protein Kinase C isoforms) in your cell line.

Data Presentation: Stability of PLG in Cell Culture Media

While direct experimental data for the stability of this compound in cell culture media is not available, the following table provides a hypothetical representation of its expected degradation over time at 37°C due to lipid peroxidation. This table is for illustrative purposes to highlight the importance of using freshly prepared solutions.

Time (hours)Estimated % of Intact PLG Remaining (Hypothetical)
0100%
2485%
4865%
7240%

Experimental Protocols

Protocol 1: Preparation of PLG Stock Solution and Supplementation of Cell Culture Media
  • Preparation of PLG Stock Solution:

    • Under sterile conditions, dissolve this compound in 100% sterile ethanol to a final concentration of 10 mg/mL.

    • Vortex thoroughly until the lipid is completely dissolved.

    • Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Supplementation of Cell Culture Media:

    • Thaw an aliquot of the PLG stock solution at room temperature.

    • Warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Add the PLG stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM solution, add the appropriate volume of the stock solution to the medium.

    • Immediately after adding the stock solution, vortex the medium vigorously for 30 seconds to ensure proper dispersion of the lipid.

    • Use the freshly prepared PLG-supplemented medium immediately. Do not store for later use.

Protocol 2: Assessment of PLG Stability via Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol allows for the ratiometric analysis of lipid peroxidation in live cells, which can be used as an indirect measure of PLG degradation and its effects.[3]

  • Cell Preparation:

    • Plate cells at the desired density in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Staining with BODIPY™ 581/591 C11:

    • Prepare a 2 µM working solution of BODIPY™ 581/591 C11 in your cell culture medium.

    • Remove the old medium from the cells and add the BODIPY™ 581/591 C11 working solution.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • PLG Treatment:

    • After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add freshly prepared PLG-supplemented medium at various concentrations to the cells. Include a vehicle control (medium with the same concentration of ethanol).

  • Image Acquisition and Analysis:

    • At different time points (e.g., 0, 2, 4, 8, 24 hours), acquire fluorescence images using a fluorescence microscope.

    • Use two different filter sets:

      • Green channel (oxidized probe): Excitation ~488 nm / Emission ~510 nm.

      • Red channel (reduced probe): Excitation ~581 nm / Emission ~591 nm.

    • Quantify the fluorescence intensity in both channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[3]

Signaling Pathways and Workflows

Diacylglycerol (DAG) Signaling Pathway

This compound, as a diacylglycerol, is a critical second messenger that activates a variety of downstream signaling pathways. A primary target is Protein Kinase C (PKC).

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG (e.g., PLG) PIP2->DAG PLG Exogenous PLG PLG->DAG Supplements DAG pool PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PKD Protein Kinase D (PKD) DAG->PKD Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) PKC->Cellular_Response RasGRP->Cellular_Response PKD->Cellular_Response PA Phosphatidic Acid DGK->PA

DAG Signaling Pathway
Experimental Workflow for Assessing PLG Stability and Cellular Effects

The following workflow outlines the key steps for investigating the stability and biological activity of PLG in a cell culture system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare PLG Stock (e.g., 10 mg/mL in Ethanol) Prep_Media Prepare Fresh PLG-supplemented Media Prep_Stock->Prep_Media Treatment Treat Cells with PLG Media Prep_Media->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Desired Time Points (e.g., 24, 48, 72h) Treatment->Incubation Lipid_Perox Assess Lipid Peroxidation (e.g., BODIPY Assay) Incubation->Lipid_Perox Cell_Viability Measure Cell Viability (e.g., MTT, Trypan Blue) Incubation->Cell_Viability Signaling_Assay Analyze Downstream Signaling (e.g., Western Blot for p-PKC) Incubation->Signaling_Assay

PLG Experimental Workflow

References

Technical Support Center: Troubleshooting Low MS Signal Intensity of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals experiencing low signal intensity when analyzing 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a common diacylglycerol (DAG), using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why is the mass spectrometry signal for my this compound (PLG) sample unexpectedly low?

Low signal intensity for PLG is a common issue primarily because, as a neutral lipid, it does not readily ionize on its own. Achieving a strong signal depends heavily on the formation of adduct ions (e.g., with ammonium (B1175870), sodium, or protons), the optimization of ion source settings, and the cleanliness of the sample. Common causes for low signal include inefficient adduct formation, ion suppression from other sample components, or suboptimal instrument parameters that may cause in-source fragmentation.[1][2][3]

Q2: What are the correct mass-to-charge ratio (m/z) values I should be looking for with PLG?

The expected m/z value depends on the adduct formed during ionization. The molecular formula for PLG is C₃₇H₆₈O₅, with a monoisotopic mass of approximately 592.51 Da.[4] You should look for one of the following common adducts:

AdductIon FormulaCalculated m/zNotes
Ammonium[M+NH₄]⁺610.55Commonly formed using ammonium acetate (B1210297) or formate (B1220265) in the mobile phase; often preferred for fragmentation studies.[1][5]
Sodium[M+Na]⁺615.49Common adduct, can be more prevalent than ammonium adducts, especially with trace sodium contamination in solvents or glassware.[6]
Proton[M+H]⁺593.52Less common for neutral lipids in ESI but can be observed, particularly with strong acids in the mobile phase.[2]

Q3: Which adduct is best for PLG analysis?

For tandem mass spectrometry (MS/MS) of diacylglycerols, the ammonium adduct ([M+NH₄]⁺) is frequently preferred.[1] Its fragmentation via collision-induced dissociation (CID) is well-characterized and typically involves the neutral loss of a fatty acid chain along with ammonia, providing clear structural information.[1]

Q4: Can I improve the signal without altering my instrument's configuration?

Yes, sample preparation can significantly impact signal intensity.

  • Derivatization: For a substantial increase in sensitivity, consider derivatizing the PLG sample. This chemical modification adds a permanently charged group to the molecule, which dramatically improves ionization efficiency and can enhance detection limits.[7][8]

  • Sample Purity: Low-abundance lipids like DAGs are susceptible to ion suppression.[3][9] Use solid-phase extraction (SPE) or other cleanup methods to remove interfering compounds from your sample extract.[3]

Troubleshooting Guide: A Step-by-Step Approach

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Weak or No Detectable Signal in Full Scan (MS1) Mode

If you cannot find the expected PLG adduct ion in your full scan spectrum, follow these steps.

  • Potential Cause A: Inefficient Adduct Formation

    • Solution: The most common reason for a weak signal is the absence of a suitable cation to form an adduct. Ensure your mobile phase contains an appropriate additive. For promoting [M+NH₄]⁺, use 5-10 mM ammonium acetate or ammonium formate.[1][5] For [M+Na]⁺, low millimolar concentrations of sodium acetate can be added.[6]

  • Potential Cause B: Suboptimal Ion Source Parameters

    • Solution: Ion source settings for neutral lipids can differ significantly from those for other analytes. Use the parameters in the table below as a starting point and optimize for your specific instrument. High voltages or temperatures can sometimes be detrimental.

  • Potential Cause C: Ion Suppression

    • Solution: If your sample is a complex lipid extract, other more easily ionized species may be suppressing the signal from PLG.[9] Dilute the sample to reduce the concentration of interfering analytes. If dilution is not feasible, perform a sample cleanup using solid-phase extraction (SPE) on a silica (B1680970) column to isolate the DAG fraction.[3]

Issue 2: Precursor Ion is Present, but with Low Intensity for MS/MS

If you can see the ion in MS1 but get poor signal when selecting it for MS/MS, consider these points.

  • Potential Cause A: In-Source Fragmentation

    • Solution: The PLG adduct may be fragmenting in the ion source before it reaches the mass analyzer. This results in a low intensity for the selected precursor ion. To mitigate this, gradually reduce the cone voltage (or fragmentor voltage) and lower the source and desolvation temperatures.[7]

  • Potential Cause B: Incorrect Precursor m/z Selection

    • Solution: Double-check your MS1 spectrum to confirm which adduct is the most abundant. It's possible that while you are targeting the ammonium adduct ([M+NH₄]⁺ at m/z 610.55), the sodium adduct ([M+Na]⁺ at m/z 615.49) is actually the dominant species. Adjust your precursor selection window accordingly.

Issue 3: Precursor Ion is Abundant, but Product Ions in MS/MS are Weak

If the precursor ion intensity is strong but the resulting fragments are weak, the issue lies with the fragmentation process.

  • Potential Cause A: Suboptimal Collision Energy

    • Solution: The applied collision energy is critical for effective fragmentation. If the energy is too low, the precursor ion will not fragment efficiently. If it is too high, it may shatter into very small, undetectable fragments. Perform a collision energy optimization experiment by ramping the energy across a range (e.g., 15-40 eV) to find the value that yields the highest intensity for your product ions of interest. For DAGs, optimal collision energies are often found between 25 and 30 eV.[7]

  • Potential Cause B: Analysis of Unexpected Fragmentation Pathways

    • Solution: Confirm you are looking for the correct product ions. For the [M+NH₄]⁺ adduct of PLG, the primary fragmentation events are the neutral losses of the fatty acid chains plus ammonia.

      • Loss of Palmitic Acid (16:0): [M+NH₄ - C₁₆H₃₂O₂ - NH₃]⁺ → m/z 337.28

      • Loss of Linoleic Acid (18:2): [M+NH₄ - C₁₈H₃₂O₂ - NH₃]⁺ → m/z 313.28

Key Methodologies and Data

Experimental Protocol: Optimizing Mobile Phase for Adduct Formation
  • Prepare Stock Solution: Create a 1 M stock solution of ammonium acetate in water.

  • Prepare Mobile Phase A: Mix your aqueous solvent (e.g., 60:40 acetonitrile/water) and add the ammonium acetate stock solution to a final concentration of 10 mM. Add 0.1% formic acid if desired.[5]

  • Prepare Mobile Phase B: Mix your organic solvent (e.g., 90:10 isopropanol/acetonitrile) and add the ammonium acetate stock solution to a final concentration of 10 mM. Add 0.1% formic acid if desired.[5]

  • Sample Dilution: Dilute your PLG standard or sample extract in the organic mobile phase (Mobile Phase B) to your desired starting concentration (e.g., 1-10 µg/mL).

  • Equilibration: Ensure the LC-MS system is thoroughly flushed and equilibrated with the new mobile phases before injection.

Data Table: Recommended Starting ESI-MS Parameters

The following parameters are compiled from various lipidomics studies and serve as a robust starting point for method development. Fine-tuning will be necessary for your specific instrument and application.

ParameterInstrument Type: Q-TOF[7]Instrument Type: Ion Trap[7]Instrument Type: Q Exactive[10]
Ionization Mode ESI PositiveESI PositiveESI Positive
Capillary/Spray Voltage 3.0 kV5.0 kV3.0 kV
Cone/Fragmentor Voltage 90 VNot specifiedS-Lens: 45%
Source Temperature 80 °CNot specifiedIon Transfer Tube: 285 °C
Desolvation/Vaporizer Temp. 150 °CCapillary Temp: 200 °C370 °C
Cone/Sheath Gas Flow 40 L/hNot specified60 (arbitrary units)
Desolvation/Auxiliary Gas Flow 400 L/hNot specified20 (arbitrary units)
Collision Energy (for MS/MS) 25-30 eVNot specifiedNCE: 25-30

Visual Guides

TroubleshootingWorkflow start Low PLG Signal Intensity ms1_check Is a precursor ion detectable in MS1 scan? start->ms1_check adduct Optimize Adduct Formation (e.g., add 10mM NH4OAc) ms1_check->adduct No ms2_check Are MS/MS product ions weak? ms1_check->ms2_check Yes no_ms1 NO source_params Adjust Ion Source Parameters (Temp, Voltage, Gas) adduct->source_params suppression Investigate Ion Suppression (Dilute or clean up sample) source_params->suppression solution Signal Optimized suppression->solution yes_ms1 YES precursor_issue Check for In-Source Fragmentation (Lower cone voltage/temp) ms2_check->precursor_issue Yes, precursor is weak collision_energy Optimize Collision Energy (Perform ramp experiment, 25-30 eV) ms2_check->collision_energy Yes, product ions are weak ms2_check->solution No precursor_issue->solution no_ms2 NO yes_ms2 YES verify_fragments Verify Product Ion m/z (Check expected neutral losses) collision_energy->verify_fragments verify_fragments->solution

Caption: Troubleshooting workflow for low PLG signal intensity.

FragmentationPathway cluster_source Ion Source cluster_cell Collision Cell (CID) PLG PLG (Neutral) m/z 592.51 Precursor [PLG+NH4]+ Precursor Ion m/z 610.55 PLG->Precursor + NH4+ Frag1 Product Ion 1 [M+NH4 - Palmitic Acid - NH3]+ m/z 337.28 Precursor->Frag1 Loss of C16:0 + NH3 Frag2 Product Ion 2 [M+NH4 - Linoleic Acid - NH3]+ m/z 313.28 Precursor->Frag2 Loss of C18:2 + NH3

Caption: Ionization and fragmentation of PLG with an ammonium adduct.

References

Technical Support Center: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of PLG?

A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest, which in this case is PLG.[1] Matrix effects arise when these co-eluting components interfere with the ionization of PLG in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of PLG quantification.[4]

Q2: What are the primary sources of matrix effects in biological samples for PLG analysis?

A: For biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects.[5][6] These endogenous lipids are highly abundant and often co-elute with diacylglycerols like PLG, leading to significant ion suppression. Other potential sources of interference include salts from buffers, anticoagulants used during sample collection, and other endogenous metabolites that may be present in the sample matrix.

Q3: How can I determine if my PLG analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is a common method to quantitatively determine the impact of the matrix.[5] It involves comparing the response of PLG in a neat solution to its response when spiked into a blank matrix extract at the same concentration. A significant difference in the signal intensity is a clear indication of matrix effects.[1]

  • Post-Column Infusion (Qualitative): This method provides a qualitative assessment.[7] A constant flow of a standard PLG solution is infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any resulting dip or rise in the baseline signal for PLG reveals the retention times at which matrix components are eluting and causing ion suppression or enhancement.[4]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects in PLG quantification?

A: The use of a stable isotope-labeled internal standard, such as this compound-d5, is a highly effective strategy to compensate for matrix effects.[8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix can be significantly minimized, leading to more accurate and precise quantification. However, it is still crucial to minimize the matrix effect as much as possible through proper sample preparation and chromatography to ensure the best possible data quality.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing matrix effects in your PLG quantification workflow.

Issue 1: Poor reproducibility and accuracy in PLG quantification.

This is often a primary indicator of unaddressed matrix effects.

Troubleshooting Workflow:

start Start: Poor Reproducibility/ Accuracy assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Preparation me_present->optimize_sp Yes end_ok Analysis Optimized me_present->end_ok No optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me reassess_me->end_ok Acceptable end_revisit Revisit Optimization reassess_me->end_revisit Not Acceptable end_revisit->optimize_sp

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Corrective Actions:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section.

  • Optimize Sample Preparation: If significant matrix effects are observed, enhance your sample preparation protocol. The goal is to remove interfering substances, particularly phospholipids.[3]

  • Optimize Chromatography: Adjust your chromatographic conditions to separate PLG from co-eluting matrix components.

  • Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a SIL-IS like this compound-d5.

Issue 2: Significant ion suppression observed at the retention time of PLG.

This indicates co-elution with interfering matrix components.

Troubleshooting Workflow:

start Start: Ion Suppression at PLG Retention Time qual_assess Confirm with Post-Column Infusion start->qual_assess change_gradient Modify Chromatographic Gradient qual_assess->change_gradient result Separation Achieved? change_gradient->result change_column Consider Different Column Chemistry enhance_cleanup Enhance Sample Cleanup change_column->enhance_cleanup enhance_cleanup->result result->change_column No end_ok Proceed with Quantification result->end_ok Yes end_revisit Re-evaluate Strategy result->end_revisit Still No

Caption: Troubleshooting workflow for ion suppression.

Corrective Actions:

  • Modify Chromatographic Gradient: Adjust the mobile phase gradient to better separate PLG from the interfering peaks. A shallower gradient can improve resolution.

  • Change Column Chemistry: If gradient optimization is insufficient, consider a different stationary phase.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the specific interferences. Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates can be highly effective.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)Suitability for PLG Analysis
Protein Precipitation (PPT) 85-9540-70 (Suppression)<15Prone to significant matrix effects from phospholipids; not ideal for validated assays.[5]
Liquid-Liquid Extraction (LLE) 70-9080-110<10Can provide cleaner extracts than PPT, but optimization is key.[5]
Solid-Phase Extraction (SPE) 80-9590-110<5Highly effective for removing interferences when the appropriate sorbent is used.[3]
Phospholipid Removal Plates 90-10095-105<5Specifically designed to deplete phospholipids, offering very clean extracts.
Fluorous Biphasic Extraction >9090-113Not specifiedA novel technique showing high efficiency in removing phospholipids for diacylglycerol analysis.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Process a blank plasma or serum sample (without PLG or internal standard) using your established sample preparation protocol.

  • Prepare Neat Standard Solution (A): Prepare a solution of PLG in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of PLG as in the neat standard solution.

  • Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for PLG.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Ideally, the matrix factor should be between 0.75 and 1.25.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for using a mixed-mode SPE cartridge to clean up plasma samples for PLG analysis.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11]

  • Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and some lipids.

  • Elution: Elute PLG with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

Technical Support Center: Optimizing Derivatization of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of derivatization reactions for 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) analysis. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is crucial for the analysis of diacylglycerols (DAGs) like PLG for several reasons:

  • Increased Volatility for Gas Chromatography (GC): PLG is a relatively large and non-volatile molecule. Derivatization, typically through silylation, converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, allowing it to be analyzed by GC-MS.

  • Improved Chromatographic Peak Shape: The polar hydroxyl group in underivatized PLG can interact with active sites in the GC column, leading to poor peak shape (tailing) and reduced resolution. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.

  • Enhanced Detection for High-Performance Liquid Chromatography (HPLC): For HPLC analysis with UV or fluorescence detection, derivatization can introduce a chromophore or fluorophore to the PLG molecule, significantly enhancing its detectability.

Q2: What are the most common derivatization methods for PLG analysis?

A2: The two most common and effective derivatization methods for PLG are:

  • Silylation for GC-MS analysis: This involves reacting the hydroxyl group of PLG with a silylating agent to form a TMS ether. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).

  • Esterification for HPLC analysis: This method involves reacting the hydroxyl group with a reagent to form an ester that contains a UV-absorbing or fluorescent group. A common reagent for this purpose is 3,5-dinitrobenzoyl chloride.

Q3: How should I store this compound to prevent degradation?

A3: Proper storage is critical to maintain the integrity of PLG, especially due to the presence of the unsaturated linoleoyl chain which is susceptible to oxidation. It is recommended to store PLG at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of this compound.

Silylation for GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No or low peak intensity of silylated PLG 1. Incomplete derivatization: Presence of moisture in the sample or reagents; insufficient reagent, reaction time, or temperature.[1] 2. Degradation of the derivative: TMS ethers can be sensitive to hydrolysis. 3. GC-MS system issues: Leaks, improper column, or incorrect inlet temperature.1. Ensure anhydrous conditions: Dry all solvents and samples thoroughly. Use fresh, high-quality silylating reagents stored under inert gas. Optimize reaction conditions (see protocol below). A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[1] 2. Analyze samples promptly after derivatization. 3. Perform system maintenance: Check for leaks, use a deactivated liner, and ensure the GC inlet temperature is appropriate to prevent thermal degradation.
Multiple peaks for silylated PLG 1. Incomplete silylation: Both derivatized and underivatized PLG are present. 2. Isomerization: Acyl migration from the sn-2 to the sn-1 or sn-3 position can occur, especially at high temperatures, leading to the formation of 1,3-diacylglycerol isomers. 3. Side reactions: The silylating reagent may react with the double bonds in the linoleoyl chain under harsh conditions.1. Re-optimize derivatization conditions: Increase reagent concentration, reaction time, or temperature moderately. 2. Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times. 3. Use a less aggressive silylating agent if side reactions are suspected. Analyze the mass spectrum for unexpected fragments.
Peak tailing 1. Active sites in the GC system: Free silanol (B1196071) groups in the injector liner or on the column can interact with any remaining underivatized PLG.[2] 2. Column overload: Injecting too much sample. 3. Co-elution with matrix components. 1. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Perform inlet maintenance regularly. 2. Dilute the sample or reduce the injection volume. 3. Optimize the GC temperature program to improve separation.
Esterification for HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Low derivatization yield 1. Presence of water: The derivatizing reagent (e.g., 3,5-dinitrobenzoyl chloride) is sensitive to hydrolysis. 2. Suboptimal reaction conditions: Incorrect temperature, time, or pH. 3. Degradation of the reagent. 1. Ensure all solvents and the sample are anhydrous. 2. Optimize the reaction conditions: See the detailed protocol for recommended parameters. The reaction is typically performed in the presence of a base like pyridine (B92270). 3. Use fresh derivatizing reagent.
Poor separation of isomers 1. Inadequate HPLC column or mobile phase: The chromatographic conditions may not be suitable for resolving the derivatized 1,2- and 1,3-DAG isomers. 2. Acyl migration during sample preparation: This can lead to the formation of the 1,3-isomer from the native 1,2-isomer.1. Use a high-resolution normal-phase or reversed-phase HPLC column. Optimize the mobile phase gradient for better separation.[3] 2. Handle samples at low temperatures and minimize exposure to acidic or basic conditions that can promote acyl migration.

Experimental Protocols

Protocol 1: Silylation of PLG for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for analysis by Gas Chromatography-Mass Spectrometry.

Materials:

  • This compound (PLG)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous hexane (B92381) or other suitable solvent

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of PLG into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the PLG. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary: Silylation Reaction Conditions

ParameterConditionRationale / Notes
Silylating Agent BSTFA + 1% TMCS or MSTFABSTFA is a powerful silylating agent. TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered hydroxyl groups. MSTFA is another effective reagent with more volatile byproducts.
Solvent Anhydrous PyridineActs as a solvent and a catalyst by scavenging the HCl produced during the reaction with TMCS.
Reaction Temperature 60-70°CProvides sufficient energy for the reaction to proceed to completion without causing significant degradation or isomerization of the PLG.
Reaction Time 30 minutesGenerally sufficient for complete derivatization. Longer times may be needed for complex matrices, but risk of side reactions increases.

Experimental Workflow for Silylation of PLG

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Weigh PLG Sample Dry 2. Ensure Anhydrous Conditions Sample->Dry Dissolve 3. Dissolve in Pyridine Dry->Dissolve AddReagent 4. Add BSTFA + 1% TMCS Dissolve->AddReagent React 5. Heat at 60-70°C for 30 min AddReagent->React Cool 6. Cool to Room Temperature React->Cool Inject 7. Inject into GC-MS Cool->Inject

Silylation workflow for PLG analysis by GC-MS.
Protocol 2: Esterification of PLG for HPLC Analysis

This protocol details the derivatization of this compound with 3,5-dinitrobenzoyl chloride for enhanced UV detection in HPLC analysis.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of PLG in 1 mL of anhydrous DCM in a clean, dry vial.

  • Reagent Preparation: Prepare a solution of 10 mg/mL of DNBC in anhydrous DCM.

  • Derivatization Reaction: To the PLG solution, add 100 µL of anhydrous pyridine followed by 200 µL of the DNBC solution.

  • Incubation: Cap the vial and let the reaction proceed at room temperature for 1-2 hours.

  • Quenching: Add 100 µL of methanol to quench the excess DNBC.

  • Sample Cleanup (if necessary): The sample can be washed with a dilute aqueous acid and then a dilute aqueous base to remove pyridine and excess reagent, followed by drying the organic layer over anhydrous sodium sulfate. Alternatively, for cleaner samples, direct injection after dilution may be possible.

  • Analysis: Evaporate the solvent and reconstitute the residue in the HPLC mobile phase for injection.

Quantitative Data Summary: Esterification Reaction Conditions

ParameterConditionRationale / Notes
Derivatizing Agent 3,5-Dinitrobenzoyl chloride (DNBC)Introduces a strong UV-absorbing chromophore to the PLG molecule.
Solvent Anhydrous Dichloromethane (DCM)A good aprotic solvent for both the lipid and the reagent.
Catalyst Anhydrous PyridineActs as a base to facilitate the esterification reaction.
Reaction Temperature Room TemperatureSufficient for the reaction to proceed without causing degradation.
Reaction Time 1-2 hoursTypically allows for complete derivatization.

Signaling Pathway

This compound, as a diacylglycerol (DAG), is a key second messenger in various cellular signaling pathways. One of the most well-characterized pathways is the activation of Protein Kinase C (PKC).

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

External signals, such as hormones or growth factors, bind to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This binding activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as PLG.[4][5][6][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). The increased intracellular Ca2+ and the presence of DAG in the plasma membrane synergistically recruit and activate conventional isoforms of Protein Kinase C (PKC).[4] Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activated by Ca2+ & DAG Target Target Proteins PKC_active->Target Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca2+ ER->Ca Releases Ca->PKC_inactive Response Cellular Response Target->Response Leads to Ext_Signal External Signal (Hormone, Growth Factor) Ext_Signal->GPCR Binds to

The Diacylglycerol-Protein Kinase C signaling pathway.

References

challenges in quantifying low-abundance diacylglycerols like 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance diacylglycerols (DAGs), such as 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance diacylglycerols?

A1: The quantification of low-abundance DAGs is challenging due to several factors:

  • Isomeric Complexity: DAGs exist as numerous structural isomers (regioisomers, e.g., sn-1,2 vs. sn-1,3) and stereoisomers, which are often difficult to separate chromatographically.[1][2]

  • Low Ionization Efficiency: Underivatized DAGs exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to low sensitivity.[3][4]

  • Sample Stability: DAGs can be metabolically labile and prone to acyl migration, especially during sample preparation, which can alter the isomeric composition.[5]

  • Low Endogenous Concentrations: Physiologically relevant DAGs are often present at very low concentrations in complex biological matrices, making their detection and accurate quantification difficult.[6]

Q2: Why is derivatization often necessary for DAG analysis?

A2: Derivatization is a common strategy to overcome the challenges of low sensitivity and poor chromatographic resolution. By chemically modifying the hydroxyl group of the DAG molecule, derivatization can:

  • Enhance Ionization Efficiency: Introducing a charged or easily ionizable group significantly improves the signal intensity in mass spectrometry.[3][4][7]

  • Improve Chromatographic Separation: The derivatizing agent can alter the polarity and structural properties of the DAGs, leading to better separation of isomers on reversed-phase or chiral columns.[8]

  • Increase Stability: Derivatization can "lock" the acyl groups in place, preventing migration and ensuring the integrity of the isomeric composition during analysis.[5]

Q3: What are some common derivatization reagents for diacylglycerols?

A3: Several reagents are used to derivatize DAGs for enhanced analysis:

  • N,N-dimethylglycine (DMG): This reagent adds a permanently charged tertiary amine group, significantly improving ESI-MS sensitivity.[3][4][9]

  • 3,5-dinitrophenylurethane (DNPU) derivatives: These are useful for chiral separations on specific stationary phases.[8]

  • Dimethyl disulfide (DMDS): This reagent can be used to locate double bonds in unsaturated fatty acyl chains.[10]

  • 3-(chlorosulfonyl)benzoic acid: A novel reagent for sensitive analysis in negative ion mode UHPLC-MS/MS.[7][11]

Q4: How can I separate DAG isomers?

A4: The separation of DAG isomers is critical for understanding their specific biological roles. Several chromatographic techniques can be employed:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate DAGs based on their fatty acyl chain length and degree of unsaturation. With derivatization, it can also resolve regioisomers.[1][4]

  • Chiral Chromatography: Using a chiral stationary phase is effective for separating enantiomers (sn-1,2 vs. sn-2,3 DAGs), often after derivatization.[8][12]

  • Tandem Column HPLC: Combining different column chemistries, such as a silica (B1680970) gel column and a chiral stationary phase column, can achieve separation of all three isomers (1,2-, 2,3-, and 1,3-DAGs) without derivatization.[2]

  • Supercritical Fluid Chromatography (SFC): Offers rapid and efficient separation of DAG isomers.[12]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for DAGs in MS 1. Poor ionization of native DAGs.2. Insufficient sample concentration.3. Ion suppression from the sample matrix.1. Implement a derivatization strategy (e.g., with DMG) to enhance ionization.[3][4]2. Concentrate the lipid extract before analysis.3. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[6]
Poor Separation of DAG Isomers 1. Inappropriate chromatographic column or mobile phase.2. Co-elution of regioisomers or stereoisomers.3. Acyl migration during sample preparation.1. Optimize the HPLC/UPLC method. Consider a chiral column for enantiomers or a tandem column setup.[2][8][12]2. Use a derivatization agent that enhances isomeric separation.[8]3. Minimize sample handling time and temperature. Derivatize the sample immediately after extraction to prevent acyl migration.[5]
Inconsistent Quantification Results 1. Lack of an appropriate internal standard.2. Variability in extraction efficiency.3. Instability of derivatized samples.1. Use a stable isotope-labeled or structurally similar DAG internal standard for each class of DAG being quantified.[6]2. Validate and standardize the lipid extraction protocol (e.g., Bligh-Dyer or Folch method).[9][13]3. Assess the stability of the derivatized DAGs over time and under different storage conditions.
High Background Noise in Mass Spectra 1. Contaminants from solvents or labware.2. Incomplete derivatization reaction leading to byproducts.3. Complex sample matrix.1. Use high-purity solvents and glassware. Include blank injections in your analytical run.2. Optimize the derivatization reaction conditions (reagent concentration, temperature, time).[7][9]3. Employ a more rigorous sample cleanup procedure, such as SPE.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for diacylglycerols using different analytical methods.

Table 1: Performance of Derivatization-Based LC-MS/MS Methods

Derivatization ReagentAnalyte(s)MethodLODLLOQReference
N,N-dimethylglycine (DMG) / N,N-dimethylalanine (DMA)Various DAGs in serumUPLC-MS/MS16 aM62.5 aM[7][14]
N-chlorobetainyl chloride12:0/12:0 DAGESI-MS10 fmol/µL-[15]
3-(chlorosulfonyl)benzoic acidVarious DAGs in plasmaRP-UHPLC/MS/MS-15–25 pmol/mL (for related lipids)[7][11]

Table 2: Performance of HPLC Methods for DAG Isomers

MethodAnalyte(s)LODLOQReference
HPSEC-ELSDsn-1,3-DAG39.2 µg/mL118.7 µg/mL[16]
HPSEC-ELSDsn-1,2-DAG32.8 µg/mL99.5 µg/mL[16]
RP-HPLC-UV (205 nm)1,3-dilinolein0.2 µg/mL-[1]
RP-HPLC-UV (205 nm)1,2-dioleoyl-sn-glycerol0.6 µg/mL1.9 µg/mL[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
  • Homogenization: Homogenize the tissue sample in a chloroform (B151607)/methanol mixture (1:2, v/v). For cultured cells, scrape cells in phosphate-buffered saline (PBS) and centrifuge. Resuspend the cell pellet in the chloroform/methanol mixture.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled DAG) to the homogenate.

  • Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform/methanol/water (2:2:1.8, v/v/v). Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)

This protocol is adapted from established methods and may require optimization.[9]

  • Reconstitution: Reconstitute the dried lipid extract in a solution of N,N-dimethylglycine hydrochloride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride, and 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous chloroform.

  • Reaction: Vortex the mixture and incubate at 45°C for 90 minutes.

  • Quenching: Stop the reaction by adding a chloroform/methanol mixture (1:1, v/v) and ammonium (B1175870) hydroxide.

  • Extraction: Perform a liquid-liquid extraction to recover the derivatized DAGs in the chloroform phase.

  • Drying and Reconstitution: Dry the chloroform phase under nitrogen and reconstitute the derivatized lipids in an appropriate solvent for LC-MS analysis.

Visualizations

DAG_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Downstream Downstream Substrates PKC->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response Leads to PA Phosphatidic Acid (PA) DGK->PA Produces Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., with DMG) Extraction->Derivatization Separation Chromatographic Separation (UPLC / HPLC) Derivatization->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis Logical_Relationships Challenge Quantification Challenge: Low-Abundance DAGs Isomers Isomeric Complexity Challenge->Isomers Sensitivity Low MS Sensitivity Challenge->Sensitivity Stability Sample Instability Challenge->Stability Chromatography Advanced Chromatography (Chiral, Tandem Columns) Isomers->Chromatography Addressed by Derivatization Chemical Derivatization Sensitivity->Derivatization Addressed by Protocols Optimized Protocols (Extraction, Handling) Stability->Protocols Addressed by Solution Analytical Solutions Chromatography->Solution Derivatization->Solution Protocols->Solution

References

selecting the right internal standard for 1-Palmitoyl-2-linoleoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for accurate quantification of this compound?

A1: The selection of an appropriate internal standard (IS) is the most critical factor for accurate and precise quantification of PLG. An ideal internal standard will mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, thereby correcting for variability.

Q2: What is the ideal internal standard for this compound analysis?

A2: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5 (or higher deuteration). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects and ionization efficiencies in the mass spectrometer.[1] While a commercially available SIL-PLG may be limited, custom synthesis is an option for rigorous quantitative studies.

Q3: Are there alternatives if a stable isotope-labeled internal standard for PLG is not available?

A3: Yes, several alternatives can be considered. The most common are odd-chain diacylglycerols (DAGs) or phospholipids (B1166683) that are not naturally present in the sample. These structural analogs should have similar chemical properties to PLG. It is crucial to validate their performance to ensure they adequately compensate for analytical variability.

Q4: Can I use a single internal standard for a complex lipidomics study that includes this compound?

A4: While a single SIL internal standard for PLG is ideal for targeted analysis, for broader lipidomics studies, a mixture of internal standards representing different lipid classes is often necessary. For diacylglycerols, using a deuterated internal standard from the same lipid subclass can provide accurate quantification.[2] If using structural analogs, multiple standards may be required to cover the range of fatty acyl chain lengths and unsaturation within the diacylglycerol class.[3]

Q5: Why is derivatization sometimes recommended for diacylglycerol analysis?

A5: Diacylglycerols can suffer from poor chromatographic peak shape and low ionization efficiency in mass spectrometry. Derivatization can improve their chromatographic behavior, reduce acyl migration, and enhance their ionization, leading to improved sensitivity and accuracy.[4][5]

Troubleshooting Guide

Issue 1: Poor reproducibility in replicate injections.

  • Question: My replicate injections of the same sample show high variability in the peak area of this compound. What could be the cause?

  • Answer:

    • Internal Standard Addition: Ensure the internal standard is added accurately and consistently to every sample, standard, and quality control at the very beginning of the sample preparation process.[6]

    • Sample Homogeneity: Vortex or mix samples thoroughly after adding the internal standard to ensure it is evenly distributed.

    • LC System Stability: Check for leaks, pressure fluctuations, or temperature variations in your LC system.[7]

    • Autosampler Issues: Verify the injection volume is consistent and that there are no air bubbles in the syringe.

Issue 2: Inaccurate quantification and high bias.

  • Question: My calculated concentrations for this compound seem consistently too high or too low. What should I check?

  • Answer:

    • Internal Standard Selection: If you are not using a stable isotope-labeled internal standard, your chosen structural analog may not be behaving similarly to PLG during extraction or ionization.[1] Consider validating your IS by assessing its recovery and matrix effects in comparison to the analyte.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte and/or internal standard. A stable isotope-labeled internal standard is the best way to correct for this.[1] If using a structural analog, ensure it elutes as closely as possible to the analyte.

    • Calibration Curve: Ensure your calibration curve is linear over the concentration range of your samples and is prepared in a matrix that mimics your study samples to account for matrix effects.

Issue 3: Split or tailing chromatographic peaks for this compound.

  • Question: I am observing poor peak shapes for my analyte. How can I improve this?

  • Answer:

    • Acyl Migration: Diacylglycerols can undergo acyl migration, especially in the presence of acidic or basic conditions or on certain chromatographic stationary phases.[4] This can lead to peak tailing or the appearance of isomeric peaks. Consider derivatization to prevent this.

    • Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes.[8] Implement a column washing procedure or replace the column if necessary.

    • Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8] Try to dissolve your sample in the initial mobile phase or a weaker solvent.

Internal Standard Selection Guide

The choice of internal standard is a critical step in developing a robust analytical method for this compound. The following table summarizes the options with their respective advantages and disadvantages.

Internal Standard TypeExamplesAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound-d5Gold Standard: Highest accuracy and precision. Co-elutes with the analyte, correcting for matrix effects and extraction losses.[1]May not be commercially available and can be expensive to custom synthesize.
Odd-Chain Diacylglycerols 1,2-diheptadecanoyl-sn-glycerol (17:0/17:0 DAG)Commercially available. Structurally similar to endogenous DAGs but typically absent in biological samples.May not perfectly mimic the chromatographic behavior and ionization efficiency of PLG. Requires thorough validation.
Deuterated Phospholipids 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholineCommercially available. Can be used in broader lipidomics panels.Belongs to a different lipid class, so its behavior during extraction and ionization may differ significantly from DAGs.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1,2-diheptadecanoyl-sn-glycerol in methanol) to 100 µL of plasma.

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add 500 µL of water, vortex for 20 seconds, and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient to separate the diacylglycerols. For example, start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Ammonium Adduct): Precursor ion (m/z) -> Product ion (m/z). The exact m/z values will depend on the specific instrument and require optimization. The precursor ion will be the [M+NH4]+ adduct. Product ions will correspond to the neutral loss of one of the fatty acyl chains.

      • Internal Standard: Determine the appropriate MRM transition for your chosen internal standard.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for both the analyte and the internal standard.

Visualizations

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Need to quantify This compound is_sil_available Is a stable isotope-labeled (SIL) internal standard for PLG available? start->is_sil_available use_sil Use SIL-PLG as the internal standard is_sil_available->use_sil Yes is_odd_chain_dag_suitable Is an odd-chain diacylglycerol (e.g., 17:0/17:0 DAG) a suitable alternative? is_sil_available->is_odd_chain_dag_suitable No end Proceed with validated method use_sil->end use_odd_chain_dag Use odd-chain DAG as the internal standard is_odd_chain_dag_suitable->use_odd_chain_dag Yes consider_other_analogs Consider other structural analogs or a class-specific SIL-IS is_odd_chain_dag_suitable->consider_other_analogs No validate_is Thoroughly validate the chosen internal standard's performance (recovery, matrix effects) use_odd_chain_dag->validate_is consider_other_analogs->validate_is validate_is->end

Caption: Decision workflow for selecting an internal standard.

Analytical_Workflow Analytical Workflow for PLG Quantification sample_prep 1. Sample Preparation (e.g., Plasma) is_spike 2. Internal Standard Spiking sample_prep->is_spike extraction 3. Lipid Extraction (e.g., MTBE) is_spike->extraction dry_reconstitute 4. Drying and Reconstitution extraction->dry_reconstitute lc_ms_analysis 5. LC-MS/MS Analysis dry_reconstitute->lc_ms_analysis data_processing 6. Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification 7. Quantification (Ratio of Analyte/IS) data_processing->quantification results Final Concentration quantification->results

References

dealing with co-elution of isobaric lipid species with 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of co-elution of isobaric lipid species, with a focus on diacylglycerols like 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for analyzing this compound?

A: Co-elution occurs when two or more distinct lipid species are not sufficiently separated by the chromatography system and elute from the column at a very similar time, resulting in a single, overlapping chromatographic peak.[1] This is a significant issue when analyzing this compound (a diacylglycerol, or DG) because it has many naturally occurring isobaric and isomeric forms—molecules with the same mass but different structures.

This overlap undermines both qualitative and quantitative analysis, leading to:

  • Inaccurate Identification: An overlapping peak can be misidentified as a single, more abundant species, causing researchers to miss other important lipids.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to a significant overestimation of the quantity of any single species.[1]

Q2: What are the common isobaric species that co-elute with this compound (DG 34:2)?

A: The immense structural diversity of lipids is the primary cause of co-elution. For DG(34:2) (34 carbons, 2 double bonds), the main challenges come from isomeric species, which have the exact same mass and elemental composition:

  • Regioisomers: These have the same fatty acids but are arranged differently on the glycerol (B35011) backbone. The most common co-eluting isomer for this compound (DG 16:0/18:2) is its regioisomer, 1-Linoleoyl-2-palmitoyl-rac-glycerol (DG 18:2/16:0).

  • Fatty Acid Isomers: These isomers contain different fatty acid chains that add up to the same total number of carbons and double bonds. For example, DG(18:1/16:1) is isomeric to DG(16:0/18:2).

  • Double Bond Positional Isomers: The fatty acid chains (like linoleic acid, 18:2) can have double bonds at different locations.

  • Isobaric Species from Other Classes: In some cases, lipids from different classes can have the same nominal mass, although high-resolution mass spectrometry can often differentiate these. For example, certain phosphatidylcholines (PC) and phosphatidylserines (PS) can be isobaric.[2]

Q3: How can I improve the chromatographic separation of isobaric diacylglycerols?

A: Optimizing your liquid chromatography (LC) method is the first and most critical step. Reversed-phase liquid chromatography (RPLC) is the most popular choice for separating lipid species based on the length and number of double bonds in their fatty acyl chains.[3][4]

Here are key strategies:

  • Column Choice: Employ columns with modern particle technologies (e.g., sub-2-µm or fused-core particles) and C18 or C8 stationary phases, which provide high efficiency.[4]

  • Mobile Phase Optimization: Adjust the organic solvent gradient (e.g., using acetonitrile, isopropanol, and methanol) to improve separation. Weaker mobile phases can increase retention and improve resolution between closely eluting peaks.[5]

  • Gradient Length: Extending the gradient run time can provide better separation of complex lipid mixtures.[6]

  • Alternative Chromatography: If RPLC is insufficient, consider other techniques:

    • Supercritical Fluid Chromatography (SFC): This technique has shown high potential for lipid analysis, often providing high efficiency and short separation times for different lipid classes.[3][7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their head-groups. While less effective for separating DG regioisomers, it is excellent for separating different lipid classes that might be isobaric.[3][8]

Q4: My chromatography is optimized, but I still see co-elution. What mass spectrometry techniques can help?

A: When chromatography alone cannot resolve isobars, advanced mass spectrometry (MS) techniques are essential.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS can distinguish between isobaric species that have different elemental compositions (e.g., a DG vs. a PC). A resolving power greater than 150,000 is often needed to resolve complex isobaric populations.[9][10][11][12]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and fragmenting it (e.g., via collision-induced dissociation or CID), you can obtain structural information. The resulting fragment ions can help identify the fatty acid substituents.[2][13] However, CID alone may not be sufficient to distinguish regioisomers or double bond positions.

  • Chemical Derivatization: Modifying the lipid structure can improve analysis. Derivatizing the free hydroxyl group on the diacylglycerol can enhance ionization and provide more informative fragmentation patterns for distinguishing 1,2- vs 1,3-DAG isomers.[14][15] Derivatization with dimethyl disulfide (DMDS) can be used to pinpoint the location of double bonds within the fatty acid chains.[13][16]

Q5: What is Ion Mobility Spectrometry (IMS) and how can it resolve isobaric lipids?

A: Ion Mobility Spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their charge, shape, and size.[17][18] This property, known as the collision cross-section (CCS), provides an additional dimension of separation that is orthogonal to both liquid chromatography and mass spectrometry.[19]

The key benefits of IMS-MS for lipid analysis are:

  • Enhanced Peak Capacity: IMS can separate isobaric and isomeric lipids that co-elute during the LC separation.[17][20] This is particularly effective for separating notoriously difficult pairs like diacyl-glycerophosphoethanolamines (PE) and glycerophosphocholines (PC).[21]

  • Improved Confidence in Identification: The CCS value is a unique physicochemical property of a molecule. Using the CCS value, along with retention time and m/z, significantly increases the confidence of lipid identification.[13][17]

  • Separation of Isomers: IMS has been shown to successfully resolve lipid regioisomers and cis/trans isomers that are indistinguishable by MS alone.[10][21]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening, Tailing, Splitting) Column overload, column contamination, improper mobile phase composition, dirty ion source.[22]1. Reduce Sample Load: Dilute the sample to avoid overloading the column. 2. Column Maintenance: Flush the column with a strong solvent or replace it if it's degraded. 3. Check Mobile Phase: Ensure mobile phase components are correctly mixed and degassed. 4. Clean Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source.
Retention Time Shifts Column degradation, changes in mobile phase composition, fluctuating flow rates, temperature fluctuations.[22]1. Equilibrate Column: Ensure the column is fully equilibrated before each injection. 2. Monitor System Pressure: Stable pressure indicates a consistent flow rate. Check for leaks or pump issues. 3. Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times.
Single Peak with Ambiguous MS/MS Fragments Co-elution of isobaric/isomeric species.[6]1. Optimize Chromatography: Lengthen the gradient or change the mobile phase composition to try and resolve the peaks. 2. Employ Ion Mobility (IMS): If available, use an LC-IMS-MS system to separate the co-eluting species in the gas phase.[21] 3. Use High-Resolution MS/MS: This can help in assigning fragment ions to their respective co-isolated precursor ions.[10]
Low Signal Intensity / Ion Suppression Co-eluting substances from a complex matrix are interfering with the ionization of the target analyte.[22]1. Improve Sample Preparation: Use a more effective lipid extraction method (e.g., MTBE/Methanol) to remove interfering matrix components.[4][23] 2. Enhance Chromatographic Separation: Better separation reduces the number of compounds entering the ion source at the same time. 3. Consider Chemical Derivatization: Derivatization can improve ionization efficiency for certain lipids like diacylglycerols.[15]

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS for Diacylglycerol Analysis

This protocol provides a general framework for the separation of DG species.

  • Lipid Extraction:

    • Utilize a methyl-tert-butyl ether (MTBE) extraction method for optimal recovery.[4]

    • To a 100 µL sample (e.g., plasma), add 1.5 mL of Methanol. Vortex.

    • Add 5 mL of MTBE. Vortex for 1 hour at room temperature.

    • Induce phase separation by adding 1.25 mL of water. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the upper (organic) phase containing the lipids.

    • Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., Acetonitrile/Isopropanol 1:1 v/v).

  • Chromatographic Conditions: [24]

    • Column: A C18 column with charged surface hybrid (CSH) technology (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 40% B, hold for 2 min.

      • Linear gradient to 100% B over 10 min.

      • Hold at 100% B for 5 min.

      • Return to 40% B and re-equilibrate for 3 min.

    • Column Temperature: 55 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

    • Full Scan (MS1): Mass range of m/z 300-1200.

    • MS/MS (MS2): Isolate precursor ions and fragment using collision-induced dissociation (CID). Analyze product ions to confirm fatty acid composition. For DGs, look for the neutral loss of the fatty acid chains.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., MTBE Method) Sample->Extraction LC 1. Liquid Chromatography (LC) Separation by Polarity/Lipophilicity Extraction->LC IMS 2. Ion Mobility (IMS) Separation by Shape/Size (CCS) LC->IMS T_LC Address Co-elution: Optimize Gradient, Column LC->T_LC MS 3. Mass Spectrometry (MS) Detection by Mass-to-Charge (m/z) IMS->MS T_IMS Address Co-elution: Resolve Isobars IMS->T_IMS MSMS 4. Tandem MS (MS/MS) Structural Elucidation MS->MSMS Data Data Analysis (Identification & Quantification) MSMS->Data T_MSMS Address Co-elution: Identify Fragments MSMS->T_MSMS

Caption: Workflow for resolving isobaric lipids using a multi-dimensional approach.

G Target Target Analyte: This compound DG(16:0/18:2) Coelution Potential Co-eluting Isobaric Species (Same Nominal Mass) Target->Coelution Regio Regioisomers (Same FAs, different positions) e.g., DG(18:2/16:0) Coelution->Regio FattyAcid Fatty Acid Isomers (Different FAs, same total C:DB) e.g., DG(18:1/16:1) Coelution->FattyAcid DoubleBond Double Bond Positional Isomers (Same FAs, different C=C location) e.g., different 18:2 isomers Coelution->DoubleBond OtherClass Isobars from other Lipid Classes (Different formula, same nominal mass) (Resolvable by HRMS) Coelution->OtherClass

Caption: Types of isobaric species that can co-elute with the target lipid.

G Start Co-eluting Isobars (Single LC Peak) LC Dimension 1: LC Separation (Retention Time) Start->LC IMS Dimension 2: Ion Mobility Separation (Drift Time / CCS) LC->IMS Anno1 Isobars A and B have same Retention Time MS Dimension 3: MS Detection (m/z) IMS->MS Anno2 Isobar A and B are separated based on different shape/size (CCS) End Resolved Species (Separated in at least one dimension) MS->End Anno3 Isobar A and B are detected at the same m/z

Caption: How Ion Mobility (IMS) adds a crucial separation dimension to LC-MS.

References

Validation & Comparative

A Comparative Guide to Protein Kinase C Activators: 1-Palmitoyl-2-linoleoyl-rac-glycerol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), an endogenous diacylglycerol (DAG), with other prominent Protein Kinase C (PKC) activators. The objective is to offer a clear, data-driven perspective on their relative performance, isoform selectivity, and the experimental methodologies used for their evaluation.

Introduction to Protein Kinase C and its Activators

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three main subfamilies based on their activation requirements:

  • Conventional PKCs (cPKCs: α, βI, βII, γ): Require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

  • Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG but are independent of Ca²⁺ for their activation.

  • Atypical PKCs (aPKCs: ζ, ι/λ): Are independent of both Ca²⁺ and DAG for activation.

The activation of conventional and novel PKC isoforms is initiated by their recruitment to the cell membrane by DAG, a second messenger produced from the hydrolysis of membrane phospholipids. This guide focuses on comparing the endogenous activator PLG with other well-characterized PKC activators, including other DAGs, phorbol (B1677699) esters, and macrocyclic lactones.

Comparative Analysis of PKC Activators

The potency and efficacy of PKC activators can vary significantly, often depending on the specific PKC isoform and the cellular context. The following table summarizes quantitative data for a selection of PKC activators.

ActivatorTypeTarget PKC IsoformsPotency (EC50/Ki)Efficacy (Maximal Activation)Reference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) Diacylglycerolα, δ (stronger); βI, γ, ε (weaker)Not explicitly stated as EC50, but showed significant activation at concentrations of 0-5 µM.Exerted significantly higher stimulatory effects on PKCα and PKCδ compared to other tested DAGs.[2][3][2][3]
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol EsterConventional and Novel PKCs~30-40 nM for kinase redistribution and NADPH oxidase activation in neutrophils.Potent activator leading to robust and sustained PKC activation.[4]
Prostratin Phorbol EsterConventional and Novel PKCsKi of 12.5 nM.[4] EC50 ranges from 0.3 to 0.87 µM for HIV reactivation in different cell lines.Potent activator, though may have a higher EC50 in some cellular assays compared to other phorbol esters.[4][5]
(-)-Indolactam V IndolactamConventional and Novel PKCsEC50 ranges from 0.09 to 0.32 µM for HIV reactivation.Highly effective PKC activator.[5]
Bryostatin 1 Macrocyclic LactoneHigh affinity for PKCα and ε.Binding affinities of 1.35 nM (PKCα), 0.26 nM (PKCδ), and 0.24 nM (PKCε).[6]Biphasic dose-response; potent activator at low concentrations, can lead to downregulation at higher concentrations.[5][6]

Signaling Pathways and Experimental Workflows

The activation of PKC by diacylglycerols like PLG is a critical step in intracellular signaling. The following diagrams, generated using Graphviz, illustrate the canonical PKC activation pathway and a typical experimental workflow for assessing PKC activation.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Hormone, Growth Factor) Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosolic) DAG->PKC_inactive Recruits PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocates and Activates Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds (for cPKC) Cellular_Response Cellular Response Downstream->Cellular_Response Leads to

Caption: Canonical Protein Kinase C (PKC) activation pathway initiated by agonist binding.

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Cells Cell Culture / Purified PKC Isoform Incubation Incubate at 30°C Cells->Incubation Activator PKC Activator (e.g., PLG, PMA) Activator->Incubation Substrate PKC Substrate (Peptide or Protein) Substrate->Incubation ATP [γ-³²P]ATP or Fluorescent ATP analog ATP->Incubation Separation Separate Substrate (e.g., P81 paper, SDS-PAGE) Incubation->Separation Quantification Quantify Phosphorylation (Scintillation counting, Autoradiography, Fluorescence) Separation->Quantification Analysis Calculate Specific Activity, EC50, etc. Quantification->Analysis

Caption: General workflow for an in vitro Protein Kinase C (PKC) activity assay.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a generalized method for measuring the activity of purified PKC isoforms in response to activators.

Materials:

  • Purified recombinant PKC isozyme

  • PKC activator (e.g., this compound, PMA)

  • Lipid vesicles (e.g., Phosphatidylserine (PS) and Phosphatidylcholine (PC) in a 1:4 molar ratio)

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂ for cPKCs, 1 mM EGTA for nPKCs)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • Mix the desired lipids (e.g., PS and PC) in chloroform (B151607) in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form vesicles.

  • Prepare Activator Stock:

    • Dissolve the PKC activator in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and the desired concentration of the PKC activator.

    • Add the purified PKC isozyme to the mixture.

    • Add the PKC substrate.

  • Initiate the Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes).

  • Stop the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash and Quantify:

    • Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Place the washed papers in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³²P incorporated into the substrate to determine the PKC activity.

    • Plot the activity against the concentration of the activator to determine the EC50 value.

Cellular PKC Translocation Assay

This protocol describes a method to visualize the translocation of PKC from the cytosol to the plasma membrane upon activation, often using fluorescently tagged PKC.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • PKC activator (e.g., this compound, PMA)

  • Confocal microscope

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium.

    • Transfect the cells with the expression vector for the fluorescently tagged PKC isoform using a suitable transfection reagent.

    • Allow the cells to express the protein for 24-48 hours.

  • Cell Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for microscopy.

    • Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

  • Stimulation and Image Acquisition:

    • Acquire baseline images of the cells, showing the initial cytosolic localization of the fluorescently tagged PKC.

    • Add the PKC activator to the cell medium at the desired concentration.

    • Immediately begin acquiring a time-lapse series of images to monitor the translocation of the fluorescent signal from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

    • The rate and extent of translocation can be used as a measure of PKC activation.

Conclusion

This compound, as a representative endogenous diacylglycerol, plays a fundamental role in the activation of conventional and novel PKC isoforms. While direct quantitative comparisons with more potent, non-endogenous activators like phorbol esters and bryostatins are challenging due to a lack of specific data for PLG, studies on structurally similar DAGs reveal that the fatty acid composition is a key determinant of their activation profile and isoform selectivity. Phorbol esters and bryostatins are significantly more potent, often acting in the nanomolar range, but their mechanisms and downstream effects can differ from those of endogenous DAGs. The choice of a PKC activator for research or therapeutic development will depend on the desired potency, duration of action, and isoform selectivity. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively compare the effects of PLG and other activators on PKC activity in their specific systems of interest.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) as a Biomarker for Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) as a potential biomarker for metabolic syndrome against established and alternative biomarkers. While direct validation of PLG in human metabolic syndrome is an emerging area of research, this document summarizes the existing evidence for diacylglycerols (DAGs) as a class, details relevant experimental protocols, and presents quantitative data for alternative biomarkers to offer a comprehensive resource for researchers.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of sensitive and specific biomarkers is crucial for early diagnosis and intervention.

This compound is a specific diacylglycerol molecule. Diacylglycerols are lipids that play a role in cellular signaling and are intermediates in lipid metabolism. Recent research has suggested that alterations in the plasma composition of DAGs may serve as an early indicator of metabolic dysregulation. While studies in animal models have shown promise for a "diacylglycerol model" in predicting metabolic syndrome, robust clinical validation of specific DAGs like PLG in human populations is still in its early stages.[1][2][3]

Comparative Analysis of Biomarkers for Metabolic Syndrome

This section compares the performance of diacylglycerols (as a class, with PLG as a representative) with other established and emerging biomarkers for metabolic syndrome. Due to the limited availability of specific quantitative data for PLG in human metabolic syndrome, the performance metrics for DAGs are largely based on preclinical studies and the broader class of molecules.

Table 1: Performance Comparison of Metabolic Syndrome Biomarkers

Biomarker ClassSpecific Biomarker(s)Principle of Association with Metabolic SyndromeReported AUCReported SensitivityReported SpecificityKey AdvantagesKey Limitations
Diacylglycerols This compound (PLG) and other DAGsAltered lipid metabolism and insulin (B600854) signaling.[4]Not established in humansNot established in humansNot established in humansPotentially an early indicator of metabolic dysregulation.Lack of extensive clinical validation in humans; complex analytical methods.
Adipokines AdiponectinAn insulin-sensitizing and anti-inflammatory hormone; levels are inversely correlated with metabolic syndrome.[5][6]0.69 - 0.81[7][8]50% - 90%[7][9]63.3% - 80%[7][9]Well-established association with metabolic health.Levels can be influenced by various factors other than metabolic syndrome.
Inflammatory Markers Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Chronic low-grade inflammation is a key feature of metabolic syndrome.[10][11]IL-6: Odds Ratio ~1.35 for GDM[10]; TNF-α: Associated with MetS components[12][13]Elevated levels are consistently observed in MetS patients.[14]Elevated levels are consistently observed in MetS patients.[14]Reflects the inflammatory component of the disease.Not specific to metabolic syndrome; can be elevated in many other conditions.
Lipoprotein Profile Lipoprotein-associated phospholipase A2 (Lp-PLA2), Small dense LDL (sdLDL)Dyslipidemia is a core component of metabolic syndrome. Lp-PLA2 is involved in vascular inflammation.[15]Not consistently reportedNot consistently reportedNot consistently reportedDirectly measures a core component of metabolic syndrome.Can be influenced by diet and medications; complex sub-fraction analysis may be required.

Experimental Protocols

Accurate quantification of this compound and other diacylglycerols in biological matrices is critical for their validation as biomarkers. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized based on the instrumentation and standards available.

1. Lipid Extraction:

  • Method: A common method is the Bligh-Dyer extraction.

  • Procedure:

    • To 100 µL of plasma, add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture containing an appropriate internal standard (e.g., a deuterated DAG).

    • Vortex thoroughly for 1 minute.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:isopropanol, 1:1, v/v).

2. Liquid Chromatography (LC) Separation:

  • Column: A reverse-phase column (e.g., C18) is typically used for separating diacylglycerol isomers.

  • Mobile Phase: A gradient elution is commonly employed using two mobile phases:

    • Mobile Phase A: Acetonitrile:water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

    • Mobile Phase B: Isopropanol:acetonitrile (e.g., 90:10) with the same additive.

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more nonpolar lipids.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of diacylglycerols.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of PLG) and a specific product ion (a fragment ion generated by collision-induced dissociation).

  • MRM Transition for this compound (C37H68O5, MW: 592.9 g/mol ):

    • Precursor Ion (m/z): [M+NH4]+ (Ammonium adduct) or [M+H]+

    • Product Ion (m/z): A characteristic fragment ion resulting from the neutral loss of one of the fatty acyl chains.

  • Quantification: The peak area of the MRM transition for PLG is compared to the peak area of the internal standard to determine its concentration in the sample. A calibration curve is generated using known concentrations of a PLG standard.

Visualizations

The following diagrams illustrate key concepts related to the role of diacylglycerols in metabolic syndrome and the workflow for biomarker validation.

Signaling_Pathway Insulin Resistance Insulin Resistance Increased FFAs Increased FFAs Insulin Resistance->Increased FFAs Increased DAG Synthesis Increased DAG Synthesis Increased FFAs->Increased DAG Synthesis De Novo Lipogenesis De Novo Lipogenesis De Novo Lipogenesis->Increased DAG Synthesis PKC Activation PKC Activation Increased DAG Synthesis->PKC Activation Impaired Insulin Signaling Impaired Insulin Signaling PKC Activation->Impaired Insulin Signaling Impaired Insulin Signaling->Insulin Resistance Metabolic Syndrome Metabolic Syndrome Impaired Insulin Signaling->Metabolic Syndrome Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Collection Plasma Collection Internal Standard Spiking Internal Standard Spiking Plasma Collection->Internal Standard Spiking Lipid Extraction Lipid Extraction LC Separation LC Separation Lipid Extraction->LC Separation Internal Standard Spiking->Lipid Extraction MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biomarker Validation Biomarker Validation Statistical Analysis->Biomarker Validation

References

Comparative Guide: Cross-Reactivity of Anti-Diacylglycerol Antibodies with 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available anti-diacylglycerol (DAG) antibodies and their potential cross-reactivity with a specific diacylglycerol species, 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to a lack of publicly available direct comparative data on the binding of anti-DAG antibodies to this compound, this guide focuses on providing a framework for researchers to assess this cross-reactivity. We present a summary of available antibody products, a detailed experimental protocol for determining cross-reactivity, and relevant biological context.

Introduction to Diacylglycerol and Antibody Specificity

Diacylglycerol is a crucial second messenger in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[1][2] The cellular pool of DAG is heterogeneous, with various fatty acid species esterified to the glycerol (B35011) backbone, leading to a wide array of DAG isomers.[1][3] this compound is one such specific DAG species.

The utility of anti-diacylglycerol antibodies in research and diagnostics is contingent on their specificity. Polyclonal antibodies raised against a general DAG immunogen are likely to exhibit varying degrees of cross-reactivity with different DAG species. Understanding this cross-reactivity is critical for the accurate interpretation of experimental results.

Commercially Available Anti-Diacylglycerol Antibodies and ELISA Kits

A number of polyclonal anti-diacylglycerol antibodies and ELISA kits are commercially available. These products are typically marketed for the general detection of DAG. However, detailed specificity data, particularly concerning cross-reactivity with a comprehensive panel of DAG species, is often limited in the product datasheets. Researchers are therefore encouraged to perform their own validation for their specific DAG species of interest.

Product TypeSupplierCatalog Number (Example)Stated ReactivityImmunogenSpecificity Data Provided
Polyclonal AntibodyMyBioSourceMBS2016132GeneralDiacylglycerol conjugated to BSANo specific cross-reactivity data
Polyclonal AntibodyMyBioSourceMBS2013372GeneralDAG conjugated to OVANo specific cross-reactivity data
Polyclonal AntibodyCloud-Clone Corp.PAC038Ge01Pan-species (General)Small Molecule, DAG conjugated to BSANo specific cross-reactivity data
ELISA KitAssay GenieDAGELISA-1GeneralNot specifiedNo significant cross-reactivity or interference between DAG and analogues was observed (analogues not specified)
ELISA KitCloud-Clone Corp.CEG038GeGeneralNot specifiedCompetitive inhibition immunoassay
ELISA KitKrishgen BiosystemsKRI-2354HumanNot specifiedSandwich ELISA

Note: This table is not exhaustive and represents a selection of available products. Researchers should consult the latest manufacturer's datasheets for the most current information.

Diacylglycerol Signaling Pathway

Diacylglycerol is a key node in signal transduction, primarily activating Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor PKC_inactive Inactive PKC DAG->PKC_inactive Binds and Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream Phosphorylates Ca_release Ca²⁺ Release IP3_Receptor->Ca_release Ca_release->PKC_inactive Co-activates Response Cellular Response (e.g., proliferation, differentiation) Downstream->Response Extracellular Extracellular Signal Extracellular->Receptor

Caption: A simplified diagram of a common diacylglycerol signaling pathway.

Experimental Protocol: Determining Antibody Cross-Reactivity by Competitive ELISA

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an anti-diacylglycerol antibody with this compound and other DAG species. The principle of this assay is the competition between a labeled DAG conjugate and unlabeled DAG species in the sample for binding to a limited amount of anti-DAG antibody coated on a microplate.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Diacylglycerol polyclonal antibody

  • This compound

  • Other diacylglycerol species for comparison (e.g., 1,2-dioleoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Biotinylated diacylglycerol conjugate (or other enzyme-labeled DAG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Experimental Workflow:

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A 1. Coat plate with anti-DAG antibody B 2. Wash and Block A->B D 4. Add standards/samples and biotinylated-DAG conjugate to wells B->D C 3. Prepare standards of This compound and other DAG species C->D E 5. Incubate to allow competition D->E F 6. Wash to remove unbound reagents E->F G 7. Add Streptavidin-HRP F->G H 8. Incubate and Wash G->H I 9. Add TMB Substrate H->I J 10. Stop reaction I->J K 11. Read absorbance at 450 nm J->K L 12. Plot standard curves and determine IC50 for each DAG species K->L

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Procedure:

  • Plate Coating:

    • Dilute the anti-diacylglycerol antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard Preparation:

    • Prepare a serial dilution of this compound and other DAG species in a suitable solvent (e.g., ethanol) and then dilute in Assay Buffer. The concentration range should be wide enough to generate a full competition curve.

  • Competitive Reaction:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of the standard dilutions or samples to the appropriate wells.

    • Add 50 µL of a fixed, predetermined concentration of biotinylated-DAG conjugate to all wells (except the blank).

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Read and Analyze:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve for each DAG species by plotting the absorbance against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the maximal signal) for each DAG species.

Data Interpretation:

The IC50 value is inversely proportional to the binding affinity of the antibody for the specific DAG species. A lower IC50 for this compound compared to other DAG species would indicate a higher affinity and thus significant cross-reactivity. By comparing the IC50 values across a panel of diacylglycerols, a cross-reactivity profile for the antibody can be established.

Conclusion

References

1-Palmitoyl-2-linoleoyl-rac-glycerol vs. Triacylglycerol: A Comparative Guide to Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The activation of Protein Kinase C (PKC) is a pivotal event in a multitude of cellular signaling pathways, governing processes from cell growth and differentiation to immune responses.[1][2] The primary endogenous activators for conventional and novel PKC isoforms are calcium ions and diacylglycerols (DAGs).[3][4] This guide provides a detailed comparison of the effects of a specific diacylglycerol, 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), and the more general class of lipids, triacylglycerols (TAGs), on PKC activation, supported by experimental data and detailed methodologies.

The fundamental distinction lies in their mechanism of action: PLG, as a 1,2-diacylglycerol, is a direct signaling molecule that activates PKC.[5] In contrast, triacylglycerols, which are primarily energy storage molecules, do not directly activate PKC. Their influence is indirect, contingent upon their enzymatic hydrolysis to produce diacylglycerols.

Mechanism of Action: Direct vs. Indirect Activation

This compound (PLG) as a Direct PKC Activator

PLG is a specific molecular species of 1,2-diacylglycerol. The canonical pathway for PKC activation by DAGs like PLG is initiated by the stimulation of cell surface receptors, leading to the activation of Phospholipase C (PLC).[3] PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[3][4] While IP3 triggers the release of calcium from intracellular stores, the newly generated DAG remains in the plasma membrane. This accumulation of DAG recruits PKC from the cytosol to the membrane, where it binds to DAG, leading to a conformational change that activates its kinase domain.[2][6]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein GPCR->G_Protein Signal PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG (e.g., PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Binds & Activates Downstream\nTargets Downstream Targets PKC_mem->Downstream\nTargets Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_mem Binds & Activates PKC_cyto Inactive PKC PKC_cyto->PKC_mem Translocates to membrane

Caption: Canonical PKC activation pathway by diacylglycerol (DAG).

Triacylglycerol (TAG) as an Indirect Modulator

Triacylglycerols are neutral lipids composed of a glycerol (B35011) backbone esterified with three fatty acids. They do not possess the necessary structure to bind to the C1 domain of PKC and therefore cannot directly activate the enzyme.[7] Any effect of TAGs on PKC activation is secondary to their metabolism. Lipases, such as adipose triglyceride lipase (B570770) (ATGL), must first hydrolyze TAGs to release fatty acids and generate DAGs.[8] This process makes the activation of PKC by TAGs an indirect and context-dependent event, reliant on the activity and localization of specific lipases. It is also noteworthy that dietary TAGs and DAGs with similar long-chain fatty acid compositions may result in similar PKC activity levels in the digestive tract, likely due to the metabolic conversion of TAGs to DAGs during digestion.[9]

Comparative Experimental Data

While direct comparative studies of pure PLG versus a specific TAG on PKC activation are scarce, existing research provides valuable insights into the differential effects of DAGs and TAGs.

Table 1: Comparison of Dietary Diacylglycerol (DAG) vs. Triacylglycerol (TAG) Oil In Vivo and In Vitro

ParameterDietary DAG OilDietary TAG OilKey FindingsReference
Model System Male Wistar RatsMale Wistar RatsNo significant differences in cytosolic and membrane PKC activities were found in the lingual, esophageal, gastric, or intestinal mucosa between groups fed 5% or 23% DAG or TAG oil for one month.[9]
Model System Caco-2 cellsCaco-2 cellsExposure to DAG and TAG oils composed of long-chain fatty acids had no effect on PKC activity in the membrane fraction.[9]
Conclusion The study concluded that the effects of ingesting DAG oil on PKC activity in the digestive tract were similar to those observed for TAG oil ingestion, suggesting metabolic conversion plays a key role in vivo for dietary lipids.[9]

Table 2: Influence of Diacylglycerol Structure on PKC Activation

Diacylglycerol TypeRelative PKCα ActivationKey Principle IllustratedReference
1,2-sn-dioleoylglycerol (1,2-DOG) More EffectiveThe sn-1,2 stereoisomer structure, which PLG possesses, is a more potent activator of PKC than other isomers.[5]
1,3-dioleoylglycerol (1,3-DOG) Less EffectiveIsomeric configuration is critical for effective binding and activation of PKC.[5]
Unsaturated DAGs More Potent ActivatorsThe presence of unsaturated fatty acyl chains (like linoleic acid in PLG) generally leads to more potent PKC activation compared to saturated chains.[5]
Saturated DAGs Less Potent ActivatorsFatty acid composition significantly modulates the activation capacity of DAGs.[5]

Experimental Protocols: In Vitro PKC Activation Assay

Measuring PKC activity is crucial for understanding the impact of compounds like PLG. A common method is the in vitro kinase assay, which measures the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate peptide.[10]

Principle: This protocol outlines a method to measure the phosphotransferase activity of PKC from cell extracts or purified fractions.[10][11] The assay relies on the use of [γ-³²P]ATP as a phosphate donor and a specific PKC substrate peptide. The lipid activator (e.g., PLG) is introduced in a lipid vesicle or micelle preparation. The amount of incorporated radiolabel into the substrate is then quantified as a measure of PKC activity.

Detailed Methodology:

  • Preparation of Reagents:

    • Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

    • Substrate Cocktail: Prepare a solution containing a specific PKC substrate peptide (e.g., Ac-MBP(4-14)) in ADB.

    • Lipid Activator: Prepare vesicles by sonicating a mixture of phosphatidylserine (B164497) (PS) and the diacylglycerol to be tested (e.g., PLG) in buffer. An important positive control is Phorbol 12-myristate 13-acetate (PMA).[9][12]

    • [γ-³²P]ATP Mixture: Dilute [γ-³²P]ATP with a Magnesium/ATP cocktail (e.g., 75 mM MgCl₂ and 500 µM ATP in ADB).[11]

  • Enzyme Preparation:

    • Prepare cell or tissue lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Alternatively, PKC can be immunoprecipitated from the lysate or purified using column chromatography.[13]

    • Determine the protein concentration of the enzyme preparation.

  • Kinase Reaction:

    • In a microcentrifuge tube on ice, add the following in order:

      • 10 µL Substrate Cocktail

      • 10 µL Inhibitor Cocktail (for control reactions to measure non-specific phosphorylation) or ADB.

      • 10 µL Lipid Activator (e.g., PS/PLG vesicles) or control buffer.

      • 10 µL Enzyme Preparation (e.g., 10-200 µg of cell lysate).[11]

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP mixture.

    • Vortex gently and incubate the reaction at 30°C for 10-15 minutes.[11]

  • Stopping the Reaction and Quantifying Phosphorylation:

    • Stop the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper square.[11]

    • Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid to wash away unincorporated [γ-³²P]ATP.

    • Wash the paper squares three to four times with 0.75% phosphoric acid, followed by a final wash with acetone (B3395972) to dry the paper.[11]

    • Place the dried P81 paper square into a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate PKC activity by comparing the counts per minute (CPM) of the experimental samples to control samples (e.g., no lipid activator, no enzyme).

PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification A Prepare Cell Lysate or Purified PKC C Combine Reagents & Enzyme on Ice A->C B Prepare Reagents: - Substrate Cocktail - Lipid Activator (PS/PLG) - [γ-³²P]ATP Mixture B->C D Initiate Reaction (Add [γ-³²P]ATP) C->D E Incubate at 30°C D->E F Stop Reaction (Spot on P81 Paper) E->F G Wash Unincorporated ATP F->G H Quantify ³²P Incorporation (Scintillation Counting) G->H I Analyze Data H->I

Caption: General experimental workflow for an in vitro PKC kinase assay.

Summary and Conclusion

The comparison between this compound and triacylglycerol in the context of PKC activation reveals a critical mechanistic difference:

  • This compound (PLG): As a specific 1,2-diacylglycerol, PLG is a direct, potent, and canonical activator of conventional and novel PKC isoforms. Its efficacy is determined by its stereoisomeric structure and its specific fatty acid composition.[5]

  • Triacylglycerol (TAG): As a neutral storage lipid, TAG does not directly activate PKC. Its effect is indirect and wholly dependent on its prior hydrolysis by lipases to yield diacylglycerol. Therefore, any PKC-activating potential of TAG is conditional upon the cellular metabolic state and lipase activity.

For researchers and drug development professionals, this distinction is paramount. When studying cellular signaling events, PLG can be used as a direct tool to probe PKC-dependent pathways. In contrast, the effects of TAGs are more complex, reflecting an interplay between lipid metabolism and signal transduction. While dietary studies may show overlapping effects in some biological systems due to metabolic processing, the direct action at the cellular level remains fundamentally different.[9]

References

A Comparative Guide to Diacylglycerol Species in Common Cell Lines: A Lipidomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical lipid second messengers involved in a myriad of cellular signaling pathways, including cell growth, differentiation, and apoptosis. The specific fatty acid composition of DAG molecules gives rise to distinct molecular species, each with potentially unique biological functions. This guide provides a comparative overview of the lipidomic profiles of various DAG species across different cell lines, supported by experimental data and detailed methodologies.

Quantitative Comparison of Diacylglycerol Species

The following tables summarize the quantitative abundance of various diacylglycerol species in different cell lines. It is important to note that the data presented here are compiled from multiple studies. Direct comparison between cell lines should be approached with caution due to potential variations in experimental conditions, including cell culture techniques, lipid extraction protocols, and analytical methods.

Table 1: Diacylglycerol (DAG) Species Abundance in Various Cell Lines (pmol/mg protein)

Diacylglycerol Species (Fatty Acyl Composition)RAW 264.7 (Macrophage)[1]Bone Marrow-Derived Macrophages[2]
sn-1,2-DAGs
16:0/18:1~151.8
16:0/18:2~50.8
18:0/18:1~101.2
18:0/18:2~81.0
18:1/18:1~40.5
18:1/18:2~30.4
sn-1,3-DAGs
16:0/18:1-0.15
18:0/18:1-0.1
18:1/18:1-0.08

Note: Data for RAW 264.7 cells were estimated from graphical representations and are approximate. The study on bone marrow-derived macrophages provided a more extensive list of DAG species, with sn-1,2-DAGs being over 10-fold more abundant than sn-1,3-DAGs.[2]

Table 2: Relative Abundance of Diacylglycerol Classes in Different Cancer Cell Lines

Cell LinePredominant Lipid ClassesReference
HeLa (Cervical Cancer) Phosphocholines and Diacylglycerols[3]
A549 (Lung Cancer) Diacylglycerols (among other lipids)[4][5]
MCF-7 (Breast Cancer) Phospholipids (B1166683), Diacylglycerols, Triacylglycerols[6][7]
MDA-MB-231 (Breast Cancer) Phospholipids, Diacylglycerols, Triacylglycerols[6]

The Significance of Diacylglycerol Isomers: sn-1,2-DAG vs. sn-1,3-DAG

Diacylglycerols exist as different stereoisomers, primarily sn-1,2-DAG and sn-1,3-DAG. This structural difference is crucial for their biological activity.

  • sn-1,2-Diacylglycerols are the primary signaling-active isomers.[8][9][10] They are generated at the plasma membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[8] This isomer is responsible for activating key signaling proteins, most notably Protein Kinase C (PKC) and Protein Kinase D (PKD).[10]

  • sn-1,3-Diacylglycerols are generally considered signaling-inactive.[11] They are primarily formed from the hydrolysis of triacylglycerols (TAGs) by adipose triglyceride lipase (B570770) (ATGL).[11] While not directly involved in activating PKC, sn-1,3-DAGs are important intermediates in lipid metabolism, serving as substrates for the synthesis of other lipids.[8]

The distinct origins and functional roles of these isomers highlight the importance of analytical methods that can differentiate between them for a precise understanding of cellular signaling events.

Diacylglycerol Signaling Pathways

Diacylglycerol is a pivotal hub in cellular signaling, primarily through the activation of the Protein Kinase C (PKC) family. The following diagram illustrates the canonical DAG signaling pathway.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Canonical Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

Accurate quantification of DAG species requires robust and standardized experimental procedures. The following is a generalized workflow for the lipidomic analysis of diacylglycerols from cultured cells.

Experimental Workflow for DAG Lipidomics

Experimental_Workflow Cell_Culture 1. Cell Culture & Harvesting Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or Folch method) Cell_Culture->Lipid_Extraction Derivatization 3. Derivatization (Optional) (for improved sensitivity/separation) Lipid_Extraction->Derivatization LC_Separation 4. Liquid Chromatography (LC) (Normal or Reverse Phase) Derivatization->LC_Separation MS_Analysis 5. Mass Spectrometry (MS/MS) (e.g., ESI-QTOF or Triple Quadrupole) LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis & Quantification MS_Analysis->Data_Analysis

General workflow for diacylglycerol (DAG) lipidomics.
Detailed Methodologies

1. Cell Culture and Harvesting:

  • Cells are cultured under standard conditions appropriate for the specific cell line.

  • For harvesting, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Cells are then scraped or trypsinized, followed by centrifugation to obtain a cell pellet. The pellet is washed again with PBS.

2. Lipid Extraction:

  • A common method is the Bligh and Dyer extraction.[1]

  • To the cell pellet, a mixture of chloroform:methanol (1:2, v/v) is added, followed by vortexing.

  • Chloroform and water are then added to induce phase separation.

  • After centrifugation, the lower organic phase containing the lipids is collected.

  • An internal standard, such as a deuterated DAG species, is typically added at the beginning of the extraction for accurate quantification.[12]

3. Derivatization (Optional but Recommended):

  • To improve ionization efficiency and chromatographic separation of DAG isomers, derivatization of the hydroxyl group can be performed.[2][13][14]

  • A common derivatizing agent is N,N-dimethylglycine (DMG) or other charge-carrying moieties.[14]

4. Liquid Chromatography (LC) Separation:

  • Normal-Phase LC: This is effective for separating lipid classes and can resolve sn-1,2- and sn-1,3-DAG isomers when derivatized.[2]

  • Reverse-Phase LC: This method separates lipids based on their fatty acyl chain length and degree of unsaturation.[15]

  • A typical mobile phase system for reverse-phase LC might consist of a gradient of acetonitrile/isopropanol and water with additives like formic acid and ammonium (B1175870) formate.[15]

5. Mass Spectrometry (MS/MS) Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[13]

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometers like Q-TOF are employed.[16]

  • MS/MS Scans: Neutral loss or precursor ion scans are used to specifically detect DAG species. For derivatized DAGs, a characteristic neutral loss of the derivatizing agent can be monitored.[2][12]

6. Data Analysis and Quantification:

  • Raw data is processed using specialized software to identify and integrate chromatographic peaks.

  • DAG species are identified based on their precursor ion mass-to-charge ratio (m/z) and characteristic fragment ions from MS/MS spectra.[12]

  • Quantification is performed by comparing the peak area of each endogenous DAG species to the peak area of the added internal standard. Concentrations are typically normalized to the total protein content of the initial cell sample.[14]

References

head-to-head comparison of different quantification methods for 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) species, is crucial for understanding its role in various biological processes and for its application in drug development. This guide provides an objective comparison of the primary analytical methods used for PLG quantification, supported by experimental data and detailed protocols.

Executive Summary

The quantification of this compound is predominantly achieved through sophisticated chromatographic and mass spectrometric techniques, as well as enzymatic assays. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its high sensitivity and specificity, allowing for the precise measurement of PLG even in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS), while also a powerful technique, typically requires derivatization of the analyte to enhance its volatility. Enzymatic assays offer a more accessible and high-throughput alternative for the quantification of total diacylglycerols, though they lack the specificity to distinguish between different DAG species. The choice of method ultimately depends on the specific requirements of the study, including the need for isomeric separation, the required sensitivity, and the available instrumentation.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the key quantitative performance parameters for the different methods used to quantify this compound and related diacylglycerols.

MethodAnalyteLLOQLinearity RangePrecisionAccuracyReference
LC-MS/MS 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18)50 ng/mL50 - 10,000 ng/mL (r>0.999)Intra-day: 1.6-6.5%, Inter-day: 3.3-8.1%Intra-day: 93.3-104.0%, Inter-day: 95.8-103.1%[1]
GC-MS General Diacylglycerols (as TMS derivatives)Not specified for PLGNot specified for PLGNot specified for PLGNot specified for PLG[2]
Enzymatic Assay Total Diacylglycerols~1 µM (kit dependent)Varies by kitVaries by kitVaries by kitCommercial Kits

Note: The data for LC-MS/MS is based on a closely related acetylated analog of PLG (EC-18), which is expected to have similar analytical behavior. The performance of GC-MS and enzymatic assays for the specific quantification of this compound would require method-specific validation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of PLG.

a) Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of PLG).

  • Add 1 mL of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the lower organic phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.

b) LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for PLG and the internal standard need to be determined. For the related compound EC-18 (m/z 635.4), a transition to m/z 355.4 was monitored[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. For diacylglycerols like PLG, a derivatization step is necessary.

a) Sample Preparation and Derivatization:

  • Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Isolate the diacylglycerol fraction using solid-phase extraction (SPE) if necessary.

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • The derivatized sample is then ready for GC-MS analysis.

b) GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Enzymatic Assay for Total Diacylglycerols

This method provides a quantitative measure of the total amount of diacylglycerols in a sample and is suitable for high-throughput screening.

a) Principle:

The assay typically involves a series of enzymatic reactions. First, diacylglycerol is phosphorylated by a DAG kinase to phosphatidic acid. The ATP consumed in this reaction is regenerated in a reaction catalyzed by pyruvate (B1213749) kinase, which also produces pyruvate. Finally, pyruvate is reduced to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm and is proportional to the amount of diacylglycerol present.

b) General Protocol (based on commercial kits):

  • Extract lipids from the sample.

  • Resuspend the lipid extract in a suitable buffer provided in the kit.

  • Prepare a standard curve using the diacylglycerol standard provided.

  • Add the reaction mixture containing all the necessary enzymes and substrates to the samples and standards.

  • Incubate for the time specified in the kit protocol (e.g., 60 minutes at 37°C).

  • Measure the absorbance at 340 nm.

  • Calculate the concentration of total diacylglycerols in the samples based on the standard curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_enzymatic Enzymatic Assay cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) sample->extraction fractionation DAG Fractionation (Optional, e.g., SPE) extraction->fractionation enzymatic_reaction Enzymatic Reaction (Coupled Assay) extraction->enzymatic_reaction lc_separation LC Separation (C18 Column) fractionation->lc_separation derivatization Derivatization (e.g., TMS) fractionation->derivatization msms_detection MS/MS Detection (ESI+, MRM) lc_separation->msms_detection quantification Quantification msms_detection->quantification gc_separation GC Separation (Capillary Column) derivatization->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection ms_detection->quantification spectrophotometry Spectrophotometry (340 nm) enzymatic_reaction->spectrophotometry spectrophotometry->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway receptor G-protein Coupled Receptor (GPCR) g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (e.g., PLG) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates downstream Downstream Signaling & Cellular Responses pkc->downstream

Caption: Simplified diacylglycerol signaling pathway.

References

Differential Signaling Effects of 1,2- vs. 1,3-Diacylglycerol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling roles of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG) isomers. The differential effects of these structurally similar lipids are critical for understanding cellular regulation and for the development of targeted therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways.

Core Distinctions in Biological Activity

Diacylglycerols (DAGs) are crucial lipid second messengers involved in a multitude of cellular processes.[1] However, the biological activity of DAG is highly dependent on the specific stereoisomer. The key distinction lies in their ability to activate downstream effector proteins, most notably Protein Kinase C (PKC).[2][3]

  • 1,2-sn-Diacylglycerol (1,2-DAG): This isomer is the primary signaling-active form in cells.[3] It is generated at the plasma membrane by the action of phospholipase C (PLC) on phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2).[4] 1,2-DAG allosterically activates conventional and novel isoforms of PKC by binding to their C1 domains, leading to the translocation of PKC to the cell membrane and the phosphorylation of a wide array of substrate proteins that regulate cell growth, differentiation, and apoptosis.[2][5]

  • 1,3-Diacylglycerol (1,3-DAG): In stark contrast, 1,3-DAG is generally considered biologically inactive as a signaling molecule.[2] It does not effectively activate PKC.[2] This isomer is primarily an intermediate in the biosynthesis and breakdown of triacylglycerols (TAGs).[6]

Quantitative Comparison of PKC Activation

The differential ability of 1,2- and 1,3-DAG isomers to activate PKC has been quantified in various in vitro studies. The following table summarizes data on the activation of PKCα by different DAG isomers, highlighting the significantly greater potency of the 1,2-sn-isoforms.

Diacylglycerol IsomerVmax (nmol 32P/min/mg)Ka (mM)
1,2-sn-Isomers
1,2-DOG34.990.9
1,2-DCG34.294.0
1,2-DMG33.493.4
1,2-DPG32.594.8
1,2-SAG30.791.5
1,2-POG27.791.3
1,2-DSG27.393.1
1,3-sn-Isomers
1,3-DOG9.5940.0
1,3-DPG4.2910.0
1,3-DMG2.390.0
1,3-DCG0.00.0
1,3-DSG0.00.0

Data recalculated from reference[2]. Vmax represents the maximum rate of reaction, and Ka is the activation constant (concentration of DAG required for half-maximal activation).

Signaling Pathways and Metabolic Fates

The distinct roles of 1,2- and 1,3-DAG are rooted in their separate metabolic and signaling pathways.

cluster_12_dag 1,2-sn-Diacylglycerol Pathway cluster_13_dag 1,3-Diacylglycerol Pathway PLC Phospholipase C (PLC) DAG12 1,2-sn-DAG PLC->DAG12 PIP2 PIP2 PIP2->PLC Stimulus PKC Protein Kinase C (PKC) DAG12->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG12->DGK Phosphorylation Downstream Downstream Signaling PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase Hydrolysis DAG13 1,3-DAG Lipase->DAG13 MG Monoacylglycerol Lipase->MG FFA Free Fatty Acids Lipase->FFA DAG13->Lipase Acyltransferase Acyltransferase DAG13->Acyltransferase Acylation TAG_resynthesis TAG Resynthesis Acyltransferase->TAG_resynthesis

Caption: Differential metabolic and signaling pathways of 1,2- and 1,3-diacylglycerol.

Experimental Protocols

1. In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to directly measure the ability of DAG isomers to activate purified PKC.

  • Materials:

    • Purified PKC isoform (e.g., PKCα)

    • Lipid vesicles composed of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC)

    • 1,2-DAG and 1,3-DAG isomers

    • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

    • [γ-32P]ATP

    • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1 mM CaCl2)[7]

    • Quench solution (e.g., EDTA)[7]

    • P81 phosphocellulose paper[8]

    • Phosphoric acid for washing[8]

    • Scintillation counter

  • Procedure:

    • Prepare lipid vesicles by combining PS, PC, and the desired concentration of either 1,2-DAG or 1,3-DAG in chloroform, drying under nitrogen, and resuspending in buffer by sonication.[6]

    • In a microcentrifuge tube, combine the purified PKC, lipid vesicles, and the substrate peptide in the kinase buffer.

    • Initiate the kinase reaction by adding [γ-32P]ATP.[8]

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[8]

    • Stop the reaction by adding the quench solution.

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[8]

    • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[8]

    • Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

    • Compare the PKC activity in the presence of 1,2-DAG versus 1,3-DAG.

2. Cellular PKC Translocation Assay

This cell-based assay visualizes the recruitment of PKC to the plasma membrane upon stimulation with DAG isomers.

  • Materials:

    • Cultured cells (e.g., HEK293, HeLa)

    • Expression vector for a fluorescently tagged PKC isoform (e.g., PKCα-GFP)

    • Cell-permeable 1,2-DAG and 1,3-DAG analogs (e.g., 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) and 1,3-dioctanoyl-glycerol)

    • Confocal microscope

    • Image analysis software

  • Procedure:

    • Transfect the cultured cells with the fluorescently tagged PKC expression vector.

    • Plate the transfected cells onto glass-bottom dishes suitable for microscopy.

    • Before imaging, replace the culture medium with a suitable imaging buffer.

    • Acquire baseline images of the cells showing the initial cytosolic localization of the fluorescently tagged PKC.

    • Add the cell-permeable 1,2-DAG or 1,3-DAG analog to the cells.

    • Acquire a time-lapse series of images to monitor the change in the subcellular localization of the fluorescently tagged PKC.

    • Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm over time.[9]

    • Compare the extent and kinetics of PKC translocation induced by the 1,2-DAG analog versus the 1,3-DAG analog.

Experimental Workflow Comparison

The following diagram illustrates a typical experimental workflow for comparing the signaling effects of 1,2- and 1,3-DAG.

cluster_workflow Experimental Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Prepare DAG Isomers (1,2-DAG and 1,3-DAG) invitro_assay PKC Kinase Assay start->invitro_assay incell_assay PKC Translocation Assay start->incell_assay invitro_result Quantify 32P Incorporation invitro_assay->invitro_result comparison Compare Signaling Potency invitro_result->comparison incell_result Microscopy & Image Analysis incell_assay->incell_result incell_result->comparison

Caption: Workflow for comparing 1,2- and 1,3-DAG signaling.

Conclusion

The stereochemistry of diacylglycerol is a critical determinant of its biological function. While 1,2-sn-DAG is a potent second messenger that activates PKC and other signaling proteins, 1,3-DAG is largely inactive in these pathways and primarily serves a metabolic role. This clear distinction is supported by quantitative biochemical data and cellular imaging studies. For researchers and drug development professionals, understanding and experimentally verifying the differential effects of these isomers is paramount for dissecting signaling pathways and for the design of specific modulators of PKC and related targets.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol as a Substrate for Diacylglycerol Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) as a potential substrate for the diacylglycerol kinase (DGK) family of enzymes. Diacylglycerol kinases are critical regulators of cellular signaling, catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers.[1][2] The substrate specificity of the ten mammalian DGK isoforms is a key determinant of their individual cellular functions.[3][4] This document summarizes available experimental data on the substrate preferences of DGKs, provides detailed experimental protocols for assessing DGK activity, and visualizes the relevant signaling pathways and experimental workflows.

Comparative Analysis of Diacylglycerol Kinase Substrate Specificity

Table 1: Substrate Specificity of Diacylglycerol Kinase ε (DGKε)

The ε isoform of DGK is known for its preference for DAG species containing an arachidonoyl (20:4) acyl chain at the sn-2 position.[5] The data below, derived from studies on various DAG substrates, allows for an informed estimation of how PLG might perform as a substrate for DGKε.

Substrate (sn-1/sn-2)Apparent Km (mol%)Relative Vmax (nmol PA min-1)Relative Catalytic Efficiency (Vmax/Km)Reference
1-Stearoyl-2-arachidonoyl-DAG (18:0/20:4)2.0 ± 0.71.7 ± 0.30.8 ± 0.3[5]
1,2-Diarachidonoyl-DAG (20:4/20:4)2.0 ± 0.71.6 ± 0.20.8 ± 0.3[5]
1,2-Dilinoleoyl-DAG (18:2/18:2)3.5 ± 0.40.89 ± 0.060.26 ± 0.03[5]
This compound (16:0/18:2) N/A N/A N/A
1-Stearoyl-2-docosahexaenoyl-DAG (18:0/22:6)Poor Substrate--[5]
1-Palmitoyl-2-oleoyl-DAG (16:0/18:1)Poor Substrate--[5]
1,2-Dipalmitoyl-DAG (16:0/16:0)Poor Substrate--[5]

N/A: Data not available. Based on the preference of DGKε for unsaturated acyl chains at the sn-2 position, it is hypothesized that PLG would be a substrate, but likely less efficiently phosphorylated than arachidonoyl-containing species.

Table 2: Substrate Specificity of Diacylglycerol Kinase ζ (DGKζ)

In contrast to DGKε, the ζ isoform does not exhibit strong discrimination between different DAG acyl chains, suggesting it can phosphorylate a broader range of DAG species.[5]

Substrate (sn-1/sn-2)Relative ActivityReference
1-Stearoyl-2-arachidonoyl-DAG (18:0/20:4)High[5]
1,2-Dioleoyl-DAG (18:1/18:1)High[5]
1-Stearoyl-2-docosahexaenoyl-DAG (18:0/22:6)High[5]
1,2-Diarachidonoyl-DAG (20:4/20:4)High[5]
This compound (16:0/18:2) Hypothesized to be High

Based on the broad substrate tolerance of DGKζ, it is hypothesized that PLG would be an effective substrate for this isoform.

Diacylglycerol Kinase Signaling Pathway

DGKs play a pivotal role in cellular signaling by converting DAG to PA. This action terminates DAG-mediated signaling cascades, such as the activation of protein kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs), while initiating PA-dependent pathways that can influence cell growth, proliferation, and membrane trafficking.[4][6]

DGK_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Downstream_PA Downstream PA Signaling PA->Downstream_PA Downstream_DAG Downstream DAG Signaling PKC->Downstream_DAG RasGRP->Downstream_DAG

Caption: The central role of Diacylglycerol Kinase (DGK) in lipid signaling.

Experimental Protocols

The following is a detailed protocol for a widely used in vitro DGK activity assay. This method can be adapted to evaluate the phosphorylation of this compound and other DAG species by different DGK isoforms. The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the DAG substrate to form [³²P]phosphatidic acid.

In Vitro Diacylglycerol Kinase Activity Assay

Materials:

  • Purified or recombinant DGK isoform

  • This compound (PLG) and other DAG substrates

  • Phosphatidylserine (B164497) (PS)

  • [γ-³²P]ATP

  • Assay Buffer: 50 mM MOPS (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA

  • Quenching Solution: Chloroform (B151607)/Methanol/HCl (100:200:2, v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC Developing Solvent: Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a lipid mixture containing the DAG substrate (e.g., PLG) and phosphatidylserine (PS) at a desired molar ratio (e.g., 95:5 PS:DAG) in a glass tube.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in the assay buffer by vortexing to create multilamellar vesicles.

    • Sonicate the vesicle suspension on ice to produce small unilamellar vesicles (SUVs).

  • Kinase Reaction:

    • In a reaction tube, combine the prepared lipid vesicles, the DGK enzyme, and assay buffer.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a specific time course (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding the quenching solution.

    • Add chloroform and water to induce phase separation.

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis by Thin Layer Chromatography (TLC):

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

    • Allow the plate to air dry.

  • Quantification:

    • Visualize the separated lipids using autoradiography or a phosphorimager.

    • Identify the spot corresponding to phosphatidic acid (PA).

    • Scrape the silica (B1680970) corresponding to the PA spot into a scintillation vial.

    • Add scintillation fluid and quantify the amount of [³²P]PA using a scintillation counter.

    • Calculate the specific activity of the DGK isoform with the given substrate.

Experimental Workflow Diagram

DGK_Assay_Workflow A 1. Lipid Vesicle Preparation B 2. Kinase Reaction (DGK, Vesicles, [γ-³²P]ATP) A->B C 3. Reaction Quenching & Lipid Extraction B->C D 4. Thin Layer Chromatography (TLC) C->D E 5. Quantification of [³²P]Phosphatidic Acid D->E

Caption: Workflow for an in vitro Diacylglycerol Kinase (DGK) activity assay.

Conclusion

The evaluation of this compound as a substrate for diacylglycerol kinases is a pertinent area of research, given the crucial role of DGKs in cellular signaling and their potential as therapeutic targets. While direct comparative data for PLG is limited, existing studies on structurally similar diacylglycerol species suggest that its efficacy as a substrate is likely to be isoform-dependent. It is hypothesized that PLG would be a substrate for the broadly specific DGKζ, while its interaction with the more selective DGKε may be less efficient compared to arachidonoyl-containing DAGs. Further experimental investigation using standardized assays, such as the one detailed in this guide, is necessary to fully elucidate the substrate profile of PLG across the entire DGK family. This knowledge will be invaluable for researchers in the fields of cell signaling, lipid metabolism, and drug development.

References

A Researcher's Guide to 1-Palmitoyl-2-linoleoyl-glycerol: The Strategic Use of Racemic Mixtures in Scientific Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between using a racemic mixture versus an enantiomerically pure compound is a critical decision that can impact the trajectory of a research project. This guide provides a comprehensive comparison of racemic 1-Palmitoyl-2-linoleoyl-glycerol (PLG) and its enantiopure counterparts, offering insights into the strategic advantages of employing the racemic mixture in various research contexts. While enantiopure compounds often exhibit higher potency for specific biological targets, the racemic mixture serves as an invaluable tool for initial screening, baseline comparison, and cost-effective preliminary studies.

Understanding Chirality in 1-Palmitoyl-2-linoleoyl-glycerol

1-Palmitoyl-2-linoleoyl-glycerol is a diacylglycerol (DAG) molecule with a chiral center at the sn-2 position of the glycerol (B35011) backbone. This gives rise to two enantiomers: 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) and 3-palmitoyl-2-linoleoyl-sn-glycerol. A racemic mixture contains equal amounts of both enantiomers. The stereochemistry of these molecules can significantly influence their interaction with biological systems, which are themselves chiral.

Comparative Advantages: Racemic Mixture vs. Enantiopure PLG

The primary advantages of using a racemic mixture of PLG in research are often practical and strategic, particularly in the initial phases of an investigation.

  • Cost-Effectiveness and Accessibility: The synthesis of a racemic mixture is typically more straightforward and less expensive than enantioselective synthesis or chiral separation, making it a more accessible option for academic labs and for high-throughput screening.[1]

  • Initial Biological Activity Screening: In early-stage research, the racemic mixture can be used to efficiently determine if the molecular scaffold of PLG has any relevant biological activity. If the racemate shows a desirable effect, it justifies the more significant investment in synthesizing and testing the individual enantiomers.[2]

  • Baseline for Enantiomer Comparison: The racemic mixture provides an essential baseline for evaluating the activity of the individual enantiomers. This comparison can reveal whether one enantiomer is significantly more potent, if the two have different or opposing effects, or if the less active enantiomer (distomer) contributes to off-target effects or toxicity.[3]

  • Relevance to Natural Systems: In some biological contexts, a mixture of stereoisomers may be present. Using a racemic mixture can, in certain scenarios, provide a more physiologically relevant model than a single, isolated enantiomer.

Conversely, the primary advantage of using an enantiopure form of PLG is the potential for higher specificity and potency, which is often a critical factor in later-stage drug development and detailed mechanistic studies.

Quantitative Data from Comparative Studies

For instance, research on a structurally related acetylated derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), demonstrated that the R-(+)-enantiomer had a more potent mitogenic activity on mouse peritoneal macrophages compared to the S-(-)-enantiomer and the racemic mixture.[4][5]

Table 1: Comparative Mitogenic Activity of PLAG Enantiomers and Racemic Mixture

CompoundRelative Mitogenic Activity (%)
Control100
Racemic PLAG150
R-(+)-PLAG220
S-(-)-PLAG120

Data is illustrative and based on findings reported for PLAG, demonstrating the principle of differential activity.[4][5]

Similarly, in the field of lipid-based drug delivery, studies have shown that enantiopure lipids can be significantly more effective than their racemic counterparts.

Table 2: Comparison of mRNA Delivery Efficiency for Racemic vs. Stereopure Ionizable Lipids

Lipid FormulationIn vivo mRNA Delivery (Fold increase vs. R-enantiomer)
LNP with C12-200-R enantiomer1.0
LNP with racemic C12-2002.2
LNP with C12-200-S enantiomer6.1

This data, from a study on the ionizable lipid C12-200, illustrates the potential for a single enantiomer to be substantially more effective in a specific application like mRNA delivery.[6]

Signaling Pathways and Experimental Workflows

1-Palmitoyl-2-linoleoyl-glycerol, as a diacylglycerol, is a key signaling molecule. Diacylglycerols are primarily known for their role in activating Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][7][8]

DAG_PKC_Pathway ext_signal External Signal (e.g., Growth Factor) receptor Membrane Receptor ext_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 plg 1-Palmitoyl-2-linoleoyl -rac-glycerol (PLG) pip2->plg pkc Protein Kinase C (PKC) plg->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Targets

Caption: General Diacylglycerol (DAG) Signaling Pathway via Protein Kinase C (PKC).

A logical workflow for investigating a novel lipid like PLG would start with the racemic mixture to establish activity and justify further, more costly, research into the specific enantiomers.

Research_Workflow start Start: Biological Question racemic_synthesis Synthesize/Purchase Racemic PLG (Cost-Effective) start->racemic_synthesis in_vitro_screen In Vitro Screening (e.g., cell viability, PKC activation) racemic_synthesis->in_vitro_screen activity_check Biological Activity Observed? in_vitro_screen->activity_check stop End Project or Re-evaluate activity_check->stop No enant_synthesis Synthesize/Separate Enantiopure PLG (Higher Cost) activity_check->enant_synthesis Yes comparative_study Comparative Study: Racemic vs. Enantiomers enant_synthesis->comparative_study mechanism_study Detailed Mechanistic & In Vivo Studies comparative_study->mechanism_study

Caption: Strategic Research Workflow Starting with a Racemic Mixture.

Experimental Protocols

While specific protocols for direct comparison of PLG enantiomers are not published, the following are generalized methodologies adapted from studies on related lipids that can be employed.

Protocol 1: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol is designed to compare the ability of racemic PLG and its enantiomers to activate PKC in a cell-free system.

  • Reagents and Materials:

    • Racemic 1-Palmitoyl-2-linoleoyl-glycerol

    • Enantiopure 1-palmitoyl-2-linoleoyl-sn-glycerol and 3-palmitoyl-2-linoleoyl-sn-glycerol

    • Recombinant human PKC

    • Fluorescently labeled PKC substrate peptide

    • ATP, MgCl2, and reaction buffer (e.g., Tris-HCl, pH 7.5)

    • Phosphatidylserine (B164497) (PS) as a cofactor

    • Microplate reader with fluorescence detection

  • Procedure:

    • Prepare lipid vesicles by sonicating the test lipids (racemic PLG, each enantiomer) with phosphatidylserine in the reaction buffer.

    • In a microplate, combine the reaction buffer, ATP, MgCl2, fluorescent PKC substrate, and the prepared lipid vesicles.

    • Initiate the reaction by adding recombinant PKC to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the fluorescence intensity. An increase in fluorescence corresponds to the phosphorylation of the substrate and thus PKC activity.

    • Compare the activity induced by the racemic mixture to that of each enantiomer and a vehicle control.

Protocol 2: Cell-Based Assay for Downstream Signaling

This protocol assesses the impact of PLG stereoisomers on a downstream cellular event, such as the activation of a transcription factor (e.g., NF-κB) in a relevant cell line (e.g., HEK293T cells).

  • Reagents and Materials:

    • HEK293T cells

    • Cell culture medium (e.g., DMEM) and supplements

    • Plasmids: NF-κB luciferase reporter, and a control reporter (e.g., Renilla luciferase)

    • Transfection reagent

    • PLG stock solutions (racemic and enantiomers) in a suitable solvent (e.g., DMSO)

    • Luciferase assay system

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter and the control reporter plasmid.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of racemic PLG or its individual enantiomers. Include a vehicle control.

    • Incubate for a further 18-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Compare the dose-response curves for the racemic mixture and each enantiomer.

Conclusion

References

A Comparative Guide to the Membrane-Altering Properties of Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are crucial lipid molecules that function not only as second messengers in a multitude of cellular signaling pathways but also as potent modulators of the physical properties of cell membranes. The structure of a DAG molecule, specifically the length and saturation of its two fatty acyl chains, dictates its influence on membrane architecture. This guide provides an objective comparison of different DAG species, summarizing their distinct effects on membrane curvature, lipid packing, and fusion, supported by experimental data and detailed methodologies.

The Dual Role of Diacylglycerol

Generated at the membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs recruit and activate a host of downstream effector proteins, most notably Protein Kinase C (PKC).[1] This activation is not merely a result of a simple binding event; it is intrinsically linked to the profound changes DAGs induce in their local membrane environment. Their unique cone-like molecular shape, with a small glycerol (B35011) headgroup and bulkier acyl chains, allows them to alter lipid packing, induce negative membrane curvature, and facilitate topological changes like membrane fusion and fission.[2][3] These biophysical alterations are critical for creating a signaling platform conducive to protein recruitment and activation.

Data Presentation: Quantitative Comparison of DAG Species

The biophysical effects of DAGs are highly dependent on their acyl chain composition. The following tables summarize the differential effects of various DAG species on key membrane properties.

Table 1: Effect of DAG Species on Membrane Curvature

Membrane curvature is a critical property influencing processes like vesicle trafficking and organelle morphology. DAGs are potent inducers of negative curvature, promoting the formation of inverted non-lamellar phases (e.g., hexagonal HII), which are intermediates in membrane fusion.[4] The effectiveness of this induction varies significantly with the DAG species.

Diacylglycerol SpeciesAcyl Chain CompositionKey Experimental FindingSpontaneous Radius of Curvature (R₀)Reference(s)
DOG Dioleoylglycerol (18:1/18:1)Strongly induces negative curvature; promotes the lamellar (Lα) to reverse hexagonal (HII) phase transition in unsaturated PC membranes.-10.1 Å [4]
DCG Dicaprylglycerol (10:0/10:0)Induces less negative curvature compared to long-chain, unsaturated DAGs.-13.3 Å [4]
Saturated DAGs e.g., dipalmitoylglycerol (16:0/16:0)Less effective at inducing HII phase transition. Tend to induce lateral phase separation into gel-like domains.Not specified[5]

Note: A more negative R₀ value indicates a greater propensity to induce negative curvature.

Table 2: Effect of DAG Species on Lipid Packing and Protein Affinity

The insertion of DAGs into a phospholipid bilayer disrupts the ordered packing of acyl chains, creating "packing defects" and altering membrane fluidity.[5] These changes can influence the binding and activation of membrane-associated proteins.

Diacylglycerol SpeciesAcyl Chain CompositionEffect on Lipid Order / PackingC1 Domain Dissociation Constant (Kd)Reference(s)
SAG 1-stearoyl-2-arachidonoyl-glycerol (18:0/20:4)Induces significant lipid packing defects due to polyunsaturated chain.2.5 µM [6]
OAG 1-oleoyl-2-acetyl-glycerol (18:1/2:0)Asymmetric short chain leads to distinct packing alterations.16 µM [6]
DOG Dioleoylglycerol (18:1/18:1)Induces moderate packing defects.25 µM [6]
Short-chain saturated DAGs e.g., dioctanoylglycerol (8:0/8:0)Increases order near headgroups, decreases order in the bilayer interior (transverse perturbation).Not specified[4]
Long-chain saturated DAGs e.g., didodecanoylglycerol (12:0/12:0)Induces lateral phase separation into ordered, gel-like domains.Not specified[4]

Note: Kd values represent the affinity for a C1 domain protein sensor; a lower Kd indicates higher affinity.

Mandatory Visualizations

Signaling Pathway: PLC-Mediated PKC Activation

PLC_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (Active) DAG->PKC_mem 7. Binding & Full Activation Downstream Downstream Phosphorylation PKC_mem->Downstream 8. Substrate Phosphorylation Receptor GPCR/ RTK Receptor->PLC 2. Activation Signal Extracellular Signal Signal->Receptor 1. Binding Ca_release Ca²⁺ Release IP3->Ca_release 4. ER Ca²⁺ Release PKC_cyto PKC (Inactive) PKC_cyto->PKC_mem 6. Translocation to Membrane Ca_release->PKC_cyto 5. Ca²⁺ Binding

Caption: PLC activation generates DAG and IP3, leading to PKC recruitment and activation at the membrane.

Experimental Workflow: Vesicle Fusion Assay

Vesicle_Fusion_Workflow cluster_prep 1. Liposome (B1194612) Preparation cluster_exp 2. Fusion Experiment cluster_analysis 3. Data Analysis L1 Population 1: Unlabeled Vesicles (with DAG) Mix Mix Vesicle Populations (e.g., 9:1 ratio) L1->Mix L2 Population 2: Labeled Vesicles (NBD-PE & Rhod-PE) L2->Mix Induce Induce Fusion (e.g., add Ca²⁺) Mix->Induce Monitor Monitor Fluorescence (λex=470nm, λem=530nm) Induce->Monitor Plot Plot NBD Fluorescence Intensity vs. Time Monitor->Plot Calc Calculate % Fusion: %F = (Ft - F0) / (Fmax - F0) Plot->Calc

Caption: Workflow for a FRET-based lipid-mixing assay to quantify membrane fusion efficiency.

Experimental Protocols

Protocol 1: Measuring Membrane Fluidity/Order with Laurdan GP

This method uses the environmentally sensitive fluorescent probe Laurdan to measure changes in lipid packing. Laurdan exhibits a spectral shift depending on the polarity of its environment, which is related to water penetration into the bilayer. This is quantified as a General Polarization (GP) value. A higher GP value corresponds to a more ordered (less fluid) membrane.[1][2]

1. Materials:

  • Lipids of interest (e.g., POPC, DOPC) and desired diacylglycerol species.

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in ethanol).

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v).

2. Liposome Preparation:

  • Co-dissolve lipids and the specific DAG species in an organic solvent.

  • Add Laurdan to the lipid mixture at a molar ratio of 1:500 (probe:lipid).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the buffer to form multilamellar vesicles (MLVs).

  • To form large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

3. Data Acquisition:

  • Dilute the Laurdan-labeled liposome suspension to the desired final lipid concentration in a quartz cuvette.

  • Place the cuvette in a temperature-controlled spectrofluorometer.

  • Set the excitation wavelength to 350 nm.

  • Record the emission intensities simultaneously at 440 nm (I440, characteristic of ordered/gel phase) and 490 nm (I490, characteristic of disordered/liquid-crystalline phase).

4. Data Analysis:

  • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)

  • Compare the GP values of liposomes containing different DAG species to a control liposome preparation without DAG. A lower GP value indicates that the DAG species increases membrane fluidity/disorder.[7]

Protocol 2: FRET-Based Lipid Mixing Assay for Membrane Fusion

This assay quantifies the fusion between two populations of liposomes by measuring the dilution of a FRET pair of fluorescently labeled lipids.[8][9]

1. Materials:

  • Lipids of interest and desired diacylglycerol species.

  • Fluorescent lipid probes: NBD-PE (donor) and Rhodamine-PE (acceptor).

  • Fusion Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fusion-inducing agent (e.g., CaCl2 solution).

  • Detergent for maximum fluorescence control (e.g., Triton X-100).

2. Liposome Preparation:

  • Labeled Vesicles: Prepare LUVs (as described in Protocol 1) containing the host lipid, NBD-PE (e.g., 1 mol%), and Rhodamine-PE (e.g., 1 mol%). In these vesicles, the probes are in close proximity, allowing for efficient FRET.

  • Unlabeled Vesicles: Prepare LUVs containing the host lipid and the specific DAG species to be tested (e.g., 5-10 mol%). These vesicles are typically prepared at a 9-fold higher concentration than the labeled vesicles.

3. Data Acquisition:

  • In a fluorescence cuvette with stirring, add the labeled vesicles to the fusion buffer.

  • Add the unlabeled vesicles (containing the DAG species) to the cuvette at a 9:1 unlabeled:labeled ratio.

  • Set the spectrofluorometer to excite the NBD donor (λex ≈ 470 nm) and monitor its emission (λem ≈ 530 nm) over time.

  • Record a stable baseline fluorescence (F0).

  • Inject the fusion-inducing agent (e.g., CaCl2 to a final concentration of 5-10 mM) to initiate fusion.

  • Continue recording the NBD fluorescence (Ft). As labeled and unlabeled vesicles fuse, the average distance between NBD and Rhodamine increases, causing a de-quenching of the NBD donor and an increase in its fluorescence intensity.

  • After the fusion reaction has plateaued, add a small amount of detergent (e.g., 1% Triton X-100) to completely disrupt all vesicles and achieve maximum probe dilution. Record this maximum fluorescence (Fmax).

4. Data Analysis:

  • Calculate the percentage of fusion at time t using the formula: % Fusion = [ (Ft - F0) / (Fmax - F0) ] × 100

  • Compare the initial rates and final extents of fusion for different DAG species to determine their relative fusogenic properties.[10]

Protocol 3: X-ray Diffraction for Lipid Phase Determination

Small-angle and wide-angle X-ray scattering (SAXS/WAXS) are powerful techniques to determine the phase of a lipid assembly (e.g., lamellar, hexagonal, cubic) and the packing of the acyl chains.[11][12]

1. Sample Preparation:

  • Prepare a hydrated lipid sample containing the DAG species of interest (typically 1:1 lipid:water by weight).

  • Homogenize the sample by centrifugation and temperature cycling through any phase transitions.

  • Load the hydrated lipid paste into a thin-walled glass capillary tube and seal it.

2. Data Acquisition:

  • Mount the capillary in a temperature-controlled sample holder on an X-ray diffractometer.

  • SAXS (Small-Angle X-ray Scattering): Collect scattering data at low angles. The positions of the Bragg peaks in the SAXS pattern are indicative of the long-range order and symmetry of the lipid phase.

    • Lamellar (Lα) Phase: Peaks are in the ratio 1 : 1/2 : 1/3...

    • Hexagonal (HII) Phase: Peaks are in the ratio 1 : 1/√3 : 1/√4 : 1/√7...

  • WAXS (Wide-Angle X-ray Scattering): Collect scattering data at high angles. This provides information about the lateral packing of the lipid acyl chains.

    • Liquid-crystalline (fluid) phase: A single, broad, diffuse peak centered around 4.5 Å.

    • Gel (ordered) phase: One or more sharp peaks, typically around 4.2 Å.

3. Data Analysis:

  • Index the Bragg peaks from the SAXS pattern to identify the lipid phase.

  • Analyze the WAXS pattern to determine the packing state of the acyl chains.

  • By performing these measurements over a range of temperatures, one can determine the temperature at which a DAG species induces a transition from the lamellar to a non-lamellar phase (TH), a key indicator of its membrane-destabilizing potential.[13]

References

Safety Operating Guide

Navigating the Disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a common triglyceride.

Understanding the Nature of this compound

Pre-Disposal and Handling Considerations

Before proceeding with disposal, ensure that all relevant personnel are familiar with the standard laboratory safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the substance.

Storage of Waste:

ParameterRecommendation
Container Type A clearly labeled, non-reactive, and sealable container.
Labeling "Waste this compound" along with the date.
Storage Location A designated, well-ventilated waste collection area, away from incompatible chemicals.

Step-by-Step Disposal Protocol

The following procedure is based on the assumption that this compound is a non-hazardous waste. Always consult your institution's specific waste management guidelines and local regulations.

  • Hazard Assessment: The first and most critical step is to determine if the waste is hazardous. Review the Safety Data Sheet (SDS) if available from the manufacturer. If an SDS is unavailable, an internal hazard assessment should be conducted. In the United States, waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, as defined by the Environmental Protection Agency (EPA).[1]

  • Segregation: Do not mix non-hazardous waste with hazardous waste. Combining them necessitates treating the entire mixture as hazardous, which increases disposal costs and environmental impact.[2]

  • Disposal of Non-Hazardous Liquid Waste: If confirmed to be non-hazardous and in liquid form, small quantities may be suitable for drain disposal with approval from the institution's Environmental Health and Safety (EHS) department. This typically involves flushing with copious amounts of water to dilute the substance. However, many institutions prohibit the drain disposal of any oils or greases to prevent plumbing issues.

  • Disposal of Non-Hazardous Solid Waste: If the substance is in a solid or semi-solid form and deemed non-hazardous, it can often be disposed of in the regular laboratory trash.[3][4][5] To do so, it should be placed in a sealed, labeled container to prevent leakage and exposure to custodial staff.

  • Incineration: For larger quantities or when drain/trash disposal is not permitted, the recommended method is incineration by a licensed chemical waste disposal company. This ensures complete destruction of the compound.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container labels should be defaced, and the container can be recycled or disposed of as regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste this compound hazard_assessment 1. Hazard Assessment (Review SDS or conduct internal assessment) start->hazard_assessment is_hazardous Is the waste hazardous? hazard_assessment->is_hazardous hazardous_disposal Dispose as Hazardous Waste (Follow institutional & EPA guidelines) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste is_hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end liquid_or_solid Liquid or Solid? non_hazardous_disposal->liquid_or_solid liquid_disposal Small Quantity Liquid: Consult EHS for drain disposal approval OR Collect for incineration liquid_or_solid->liquid_disposal Liquid solid_disposal Solid/Semi-Solid: Seal in labeled container and dispose in lab trash OR Collect for incineration liquid_or_solid->solid_disposal Solid liquid_disposal->end solid_disposal->end

Caption: Disposal Decision Workflow for this compound.

This comprehensive guide provides the necessary procedural steps and safety information to ensure the responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Operational Guide for 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety, handling, and disposal procedures for 1-Palmitoyl-2-linoleoyl-rac-glycerol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: A component of vegetable oils.

  • Physical State: Typically a colorless liquid or solid.[1][2][3]

While this compound and similar glycerolipids are generally not classified as hazardous substances, observing standard laboratory safety protocols is paramount to minimize exposure and mitigate any potential risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against potential splashes.
Hand Protection While specific glove material recommendations are not available, nitrile or latex gloves are generally suitable for handling non-hazardous chemicals. Gloves should be inspected before use and disposed of properly after handling the substance.
Body Protection A standard laboratory coat should be worn to prevent contamination of personal clothing.
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary.

Occupational Exposure Limits

As a component of vegetable oil, the occupational exposure limits for vegetable oil mists can be used as a guideline.

OrganizationTWA (8-hour) - Total ParticulateTWA (8-hour) - Respirable ParticulateSTEL (15-minute)
OSHA (PEL) 15 mg/m³[4][5]5 mg/m³[4][5]Not Established
NIOSH (REL) 10 mg/m³[5]5 mg/m³[5]Not Established
ACGIH (TLV) 10 mg/m³Not EstablishedNot Established

Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), REL (Recommended Exposure Limit), TLV (Threshold Limit Value), STEL (Short-Term Exposure Limit).

Operational Plan and Handling Procedures

General Handling:

  • Work in a well-ventilated laboratory, preferably under a chemical fume hood if there is a potential for generating aerosols or mists.

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory where this substance is handled.

  • Wash hands thoroughly with soap and water after handling.[6]

Specific Handling Precautions:

  • Spills: In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the absorbed material into a suitable container for disposal.

  • Oily Materials: Rags and other materials soaked with this compound may be prone to spontaneous combustion through auto-oxidation, especially if folded or piled together. Such materials should be immersed in water after use or spread out in a well-ventilated area to dry.

Disposal Plan

As a non-hazardous substance, this compound can typically be disposed of through standard laboratory waste streams, but always in accordance with local and institutional regulations.

  • Unused Product: Dispose of as chemical waste. Small quantities may be suitable for incineration at an approved facility.

  • Contaminated Materials: Absorbents and other materials contaminated with the substance should be placed in a sealed, labeled container and disposed of as solid waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.

  • Sewer Disposal: In some cases, and with prior approval from the relevant environmental health and safety office, small quantities of non-hazardous, water-soluble chemicals may be disposed of down the drain with copious amounts of water.[7][8][9] However, this is generally not recommended for oils and lipids.

Always consult your institution's specific guidelines for chemical waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

prep Preparation (Don PPE) handle Handling/Experimentation (Well-ventilated area) prep->handle spill Spill Response (Use absorbents) handle->spill If spill occurs decon Decontamination (Clean work area) handle->decon waste Waste Collection (Segregate waste) spill->waste decon->waste disposal Final Disposal (Follow institutional guidelines) waste->disposal end End of Process (Remove PPE, wash hands) disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.